1-Ethyl-3-methoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-3-8-5-4-6-9(7-8)10-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLZULQNIPIABE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147253 | |
| Record name | Benzene, 1-ethyl-3-methoxy- | |
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Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10568-38-4 | |
| Record name | Benzene, 1-ethyl-3-methoxy- | |
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| Record name | 10568-38-4 | |
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| Record name | Benzene, 1-ethyl-3-methoxy- | |
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| Record name | 1-ethyl-3-methoxybenzene | |
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1-Ethyl-3-methoxybenzene chemical properties and reactivity
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Ethyl-3-methoxybenzene
Introduction
1-Ethyl-3-methoxybenzene, also known as 3-ethylanisole, is an aromatic organic compound with the chemical formula C₉H₁₂O.[1][2] As a disubstituted benzene derivative, its chemical behavior is dictated by the interplay of its functional groups: an activating, electron-donating methoxy group and a weakly activating alkyl (ethyl) group. This guide provides a comprehensive analysis of its physicochemical properties, spectroscopic signatures, and core reactivity. The insights herein are intended for researchers, scientists, and drug development professionals who may utilize this compound as a key intermediate or building block in complex organic synthesis.
PART 1: Physicochemical and Spectroscopic Profile
A foundational understanding of a molecule begins with its physical and spectral properties. These data points are critical for handling, reaction setup, and product characterization.
1.1: Core Physicochemical Data
The essential physical properties of 1-Ethyl-3-methoxybenzene are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 10568-38-4 | [1][2] |
| Molecular Formula | C₉H₁₂O | [1][3] |
| Molecular Weight | 136.19 g/mol | [1][2] |
| Boiling Point | ~197 °C | [3][4] |
| Density | ~0.9575 g/mL | [3] |
| Appearance | Colorless oil (typical) | [5] |
| IUPAC Name | 1-ethyl-3-methoxybenzene | [1] |
| Synonyms | 3-Ethylanisole, m-Ethylanisole | [2] |
1.2: Spectroscopic Characterization
While specific spectra are dependent on the acquisition conditions, the expected signatures for 1-Ethyl-3-methoxybenzene are as follows:
-
¹H NMR: The spectrum would feature characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methoxy protons, and distinct aromatic protons in the region of 6.7-7.2 ppm, showing splitting patterns consistent with a 1,3-disubstituted ring.
-
¹³C NMR: The spectrum will show nine distinct carbon signals, including those for the methyl and ethyl groups, four aromatic CH carbons, and two quaternary aromatic carbons (one attached to the methoxy group and one to the ethyl group).
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 136.[1] A prominent fragment would likely be observed at m/z = 121, corresponding to the loss of a methyl group (M-15).[1]
-
Infrared (IR) Spectroscopy: Key absorptions would include C-H stretching from the alkyl and aromatic groups (~2850-3100 cm⁻¹), C=C stretching from the aromatic ring (~1500-1600 cm⁻¹), and a strong C-O stretching band for the aryl ether (~1250 cm⁻¹).
PART 2: Chemical Reactivity and Synthetic Utility
The reactivity of 1-Ethyl-3-methoxybenzene is governed by its three key structural components: the activated aromatic ring, the benzylic protons of the ethyl group, and the aryl-methyl ether linkage.
Caption: Core reaction pathways for 1-Ethyl-3-methoxybenzene.
2.1: Electrophilic Aromatic Substitution (SEAr)
The benzene ring in 1-Ethyl-3-methoxybenzene is highly activated towards electrophilic attack. This is due to the combined electron-donating effects of the methoxy and ethyl substituents.[6][7]
-
Directing Effects:
-
Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance.
-
Ethyl Group (-CH₂CH₃): A weakly activating, ortho, para-directing group through an inductive effect.
-
The powerful resonance effect of the methoxy group dominates the directing influence. Therefore, incoming electrophiles will preferentially substitute at positions ortho and para to the methoxy group (C4, C6, and C2). Steric hindrance from the adjacent ethyl group may slightly disfavor substitution at the C2 position.
Caption: Generalized workflow for electrophilic aromatic substitution.
Exemplary Protocol: Nitration
This protocol describes a representative nitration reaction. The principle is the generation of the nitronium ion (NO₂⁺) electrophile, which then attacks the activated ring.[8][9]
-
Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), add 1-Ethyl-3-methoxybenzene (1.0 eq).
-
Reagent Addition: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography to separate the isomeric products.
2.2: Oxidation of the Ethyl Group
The benzylic position of the ethyl group is susceptible to oxidation. This provides a valuable route to synthesize 1-(3-methoxyphenyl)ethanone, a useful ketone intermediate.
Protocol: Benzylic Oxidation to a Ketone [5]
This protocol is adapted from a documented procedure for the oxidation of 1-ethyl-3-methoxybenzene.[5]
-
Reaction Setup: To a solution of 1-ethyl-3-methoxybenzene (1.0 mmol, 1.0 eq) in a suitable solvent, add the specified catalyst and oxidant (e.g., as described in the reference literature).[5]
-
Reaction: Stir the reaction at the temperature and duration specified in the source procedure.[5] For example, using a copper catalyst and an N-hydroxyphthalimide (NHPI) system with oxygen or air.
-
Monitoring: Track the consumption of the starting material via GC or TLC analysis.
-
Work-up: Upon completion, quench the reaction as described in the literature, which may involve adding a reducing agent to destroy excess oxidant.
-
Extraction and Washing: Extract the product into an organic solvent, wash with water and brine.
-
Drying and Concentration: Dry the organic phase over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent via rotary evaporation.
-
Purification: Purify the crude residue by flash column chromatography (e.g., using a 5% diethyl ether/pentane eluent system) to yield 1-(3-methoxyphenyl)ethanone as a colorless oil.[5]
2.3: Cleavage of the Methoxy Ether
The aryl methyl ether linkage is generally stable but can be cleaved under strongly acidic conditions, typically with HBr or HI.[10][11] This reaction is a standard method for converting aryl methyl ethers to the corresponding phenols.
Mechanism: The reaction proceeds via protonation of the ether oxygen, followed by a bimolecular nucleophilic substitution (SN2) reaction.[12] The halide ion (Br⁻ or I⁻) acts as the nucleophile, attacking the less-hindered methyl carbon and displacing the 3-ethylphenoxide as the leaving group, which is then protonated to give the final phenol product. Attack at the sp²-hybridized aryl carbon is not favored.[12]
Caption: Mechanism of acid-catalyzed ether cleavage.
Exemplary Protocol: Demethylation with HBr
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 1-Ethyl-3-methoxybenzene (1.0 eq) with an excess of 48% aqueous hydrobromic acid.
-
Reaction: Heat the mixture to reflux (typically ~120-125 °C) and maintain for several hours until TLC or GC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the product, 3-ethylphenol, into a suitable organic solvent such as diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash with water and then brine. A wash with a dilute sodium thiosulfate solution can be used to remove any residual bromine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phenol.
-
Purification: If necessary, purify the 3-ethylphenol by distillation under reduced pressure or by column chromatography.
PART 3: Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount. 1-Ethyl-3-methoxybenzene possesses several hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
-
GHS Hazard Statements:
-
Handling Precautions:
-
Work in a well-ventilated fume hood to avoid inhalation of vapors.[13][14]
-
Keep away from heat, sparks, and open flames.[13]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[13]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Conclusion
1-Ethyl-3-methoxybenzene is a versatile aromatic intermediate whose reactivity is well-defined by modern organic chemistry principles. The strong activating and directing effects of its methoxy group make it an excellent substrate for regioselective electrophilic aromatic substitution. Furthermore, the ethyl and methoxy groups themselves serve as handles for synthetic transformations via benzylic oxidation and ether cleavage, respectively. A thorough understanding of these reaction pathways, coupled with stringent safety practices, enables chemists to effectively leverage this compound in the synthesis of more complex and valuable molecules.
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Spectroscopic Data Interpretation for 3-Ethylanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure of 3-Ethylanisole
3-Ethylanisole consists of a benzene ring substituted with an ethyl group and a methoxy group at positions 1 and 3, respectively. The numbering of the substituents gives rise to the name 3-ethylanisole.
Caption: Molecular structure of 3-ethylanisole.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy a powerful tool for functional group identification.
Predicted IR Absorption Bands for 3-Ethylanisole
The IR spectrum of 3-ethylanisole is expected to exhibit several key absorption bands corresponding to its constituent functional groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |
| Alkyl C-H | Stretching | 3000-2850 | Medium to Strong |
| Aromatic C=C | Stretching | 1600-1585 and 1500-1400 | Medium to Strong |
| Aryl Alkyl Ether C-O | Asymmetric Stretching | ~1250 | Strong |
| Aryl Alkyl Ether C-O | Symmetric Stretching | ~1040 | Medium |
| C-H Bending (out-of-plane) | Aromatic | 900-675 | Strong |
Interpretation of the Predicted IR Spectrum
-
C-H Stretching Region (3100-2850 cm⁻¹): The spectrum will show distinct peaks for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹) from the ethyl group. The presence of both types of C-H bonds is a clear indicator of a substituted aromatic compound with alkyl groups.[1]
-
Aromatic C=C Stretching (1600-1400 cm⁻¹): Two to three sharp bands are expected in this region, which are characteristic of the benzene ring.[2]
-
C-O Stretching Region (1250-1040 cm⁻¹): Aryl alkyl ethers typically display two characteristic C-O stretching bands.[3] A strong, asymmetric stretching band is anticipated around 1250 cm⁻¹, and a medium symmetric stretching band is expected near 1040 cm⁻¹.[3][4][5][6][7] The presence of these two distinct bands is a strong confirmation of the anisole moiety.
-
Fingerprint Region (below 1500 cm⁻¹): This region will contain complex patterns of C-H bending and other skeletal vibrations. The out-of-plane C-H bending bands can provide information about the substitution pattern of the benzene ring. For a meta-substituted benzene, characteristic bands are expected.
Experimental Protocol: Acquiring an IR Spectrum
A standard protocol for obtaining an IR spectrum of a liquid sample like 3-ethylanisole would involve:
-
Sample Preparation: A small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the clean salt plates is recorded.
-
Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.
-
Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum of the compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 3-Ethylanisole
The ¹H NMR spectrum of 3-ethylanisole is predicted to show distinct signals for the aromatic protons and the protons of the ethyl and methoxy groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The methoxy group is an electron-donating group, which shields the ortho and para positions, shifting their signals upfield.[8] The ethyl group is a weakly electron-donating group.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~7.1-7.3 | Doublet | 1H |
| H-4 | ~6.7-6.9 | Doublet of Doublets | 1H |
| H-5 | ~7.1-7.3 | Triplet | 1H |
| H-6 | ~6.7-6.9 | Doublet | 1H |
| -OCH₃ | ~3.8 | Singlet | 3H |
| -CH₂CH₃ | ~2.6 | Quartet | 2H |
| -CH₂CH₃ | ~1.2 | Triplet | 3H |
Interpretation of the Predicted ¹H NMR Spectrum
-
Aromatic Region (δ 6.7-7.3 ppm): The four aromatic protons are in different chemical environments and are expected to give rise to a complex splitting pattern. The protons ortho and para to the electron-donating methoxy group (H-4 and H-6) will be shifted upfield compared to the protons meta to it (H-2 and H-5).[8] The coupling between adjacent protons will lead to the predicted multiplicities.
-
Methoxy Group (δ ~3.8 ppm): The three protons of the methoxy group are equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. Protons on a carbon next to an ether oxygen typically resonate in the 3.4 to 4.5 δ range.[7]
-
Ethyl Group (δ ~2.6 and ~1.2 ppm): The methylene protons (-CH₂-) are adjacent to the aromatic ring and will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear as a triplet due to coupling with the two methylene protons, following the n+1 rule.[9]
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: A small amount of 3-ethylanisole (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, usually tetramethylsilane (TMS), is added.
-
Instrument Setup: The NMR tube is placed in the probe of a high-field NMR spectrometer. The instrument is tuned and shimmed to achieve a homogeneous magnetic field.
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.
-
Data Processing: The FID is subjected to a Fourier transform to convert it into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environments.
Predicted ¹³C NMR Chemical Shifts for 3-Ethylanisole
The ¹³C NMR spectrum of 3-ethylanisole is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the electronic effects of the substituents on the aromatic ring.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~159 |
| C-2 | ~112 |
| C-3 | ~145 |
| C-4 | ~120 |
| C-5 | ~129 |
| C-6 | ~111 |
| -OCH₃ | ~55 |
| -CH₂CH₃ | ~29 |
| -CH₂CH₃ | ~16 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Aromatic Region (δ 111-159 ppm): The six aromatic carbons are in different chemical environments and will give rise to six distinct signals. The carbon attached to the electronegative oxygen of the methoxy group (C-1) is expected to be the most downfield.[10] The carbon bearing the ethyl group (C-3) will also be downfield. The other aromatic carbons will have chemical shifts in the typical range for substituted benzenes.[10][11]
-
Aliphatic Region (δ 16-55 ppm): The methoxy carbon (-OCH₃) will appear around 55 ppm due to the deshielding effect of the attached oxygen atom. The methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group will appear further upfield, with the methyl carbon being the most shielded and having the lowest chemical shift.[10]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.
Predicted Mass Spectrum of 3-Ethylanisole
The electron ionization (EI) mass spectrum of 3-ethylanisole is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Predicted Fragment Ion | Formation Pathway |
| 136 | [C₉H₁₂O]⁺• | Molecular Ion (M⁺•) |
| 121 | [M - CH₃]⁺ | Loss of a methyl radical |
| 107 | [M - C₂H₅]⁺ | Loss of an ethyl radical (Benzylic cleavage) |
| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement after benzylic cleavage) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Interpretation of the Predicted Mass Spectrum
-
Molecular Ion (m/z 136): The peak at m/z 136 corresponds to the molecular weight of 3-ethylanisole (C₉H₁₂O). Aromatic compounds generally show a relatively stable molecular ion.[12]
-
Benzylic Cleavage (m/z 107): The most favorable fragmentation pathway for alkyl-substituted aromatic compounds is benzylic cleavage, where the bond between the alpha and beta carbons of the alkyl chain breaks.[13][14] In 3-ethylanisole, this would lead to the loss of a methyl radical to form a stable benzylic cation at m/z 121, or the loss of an ethyl radical to form a cation at m/z 107. The latter is often a very prominent peak.
-
Tropylium Ion (m/z 91): The ion at m/z 91 is a common and often intense peak in the mass spectra of compounds containing a benzyl group. It is formed through rearrangement of the benzylic cation to the highly stable tropylium ion.[15]
-
Other Fragments: Loss of the entire ethyl group would result in a peak at m/z 107. Fragmentation of the anisole moiety can also occur, though it is generally less favorable than benzylic cleavage in alkyl-substituted anisoles.[13][16]
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: A small amount of 3-ethylanisole is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then ionized, commonly using electron ionization (EI), where high-energy electrons bombard the molecules.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Conclusion
The combined interpretation of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data provides a comprehensive and unambiguous structural elucidation of 3-ethylanisole. Each technique offers complementary information, and together they form a powerful arsenal for the modern chemist. The predicted spectra and their interpretations presented in this guide are based on well-established principles of spectroscopy and serve as a valuable reference for researchers working with this and structurally related compounds. The logical workflow for data interpretation, from identifying key functional groups with IR to mapping out the carbon-hydrogen framework with NMR and confirming the molecular weight and fragmentation patterns with MS, represents a cornerstone of chemical analysis.
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LibreTexts Chemistry. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]
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Flémal, D., Gabelica, V., De Pauw, E., & Schmit, J. F. (2012). A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. Journal of Mass Spectrometry, 47(4), 511–521. [Link]
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ResearchGate. ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
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Analytical Chemistry. Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. [Link]
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Physical properties of 1-Ethyl-3-methoxybenzene
An In-Depth Technical Guide to the Physical Properties of 1-Ethyl-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-methoxybenzene, also known as 3-ethylanisole, is an aromatic ether with the chemical formula C₉H₁₂O.[1][2] Its structure consists of an ethyl group and a methoxy group attached to a benzene ring at positions 1 and 3, respectively. This compound and its isomers are of interest in organic synthesis and may serve as building blocks in the development of more complex molecules, including potential pharmaceutical agents. A thorough understanding of its physical properties is fundamental for its application in research and development, influencing everything from reaction conditions and purification techniques to storage and safety protocols. This guide provides a detailed overview of the key physical and chemical characteristics of 1-Ethyl-3-methoxybenzene, methodologies for their determination, and essential safety information.
Physicochemical Properties
The physical properties of a compound are critical for its handling, purification, and use in chemical reactions. The properties of 1-Ethyl-3-methoxybenzene are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O | [1][2][3] |
| Molecular Weight | 136.19 g/mol | [1][2] |
| CAS Number | 10568-38-4 | [1] |
| Appearance | Colorless liquid (presumed based on related compounds) | [4] |
| Boiling Point | 197 °C | [2][5] |
| Density | 0.9575 g/cm³ | [2] |
| Refractive Index | 1.5102 | [2][3] |
| Solubility | Ethers are generally slightly soluble in water and soluble in organic solvents.[6][7] |
The boiling point of 197 °C is indicative of a compound with moderate intermolecular forces, primarily van der Waals interactions.[5] As with other ethers, the C-O bond is polar, leading to a net dipole moment; however, the lack of hydrogen bonding results in a lower boiling point compared to alcohols with similar molecular weights.[8] The solubility of ethers in water is attributed to the ability of the oxygen atom to form hydrogen bonds with water molecules.[8][9]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For 1-Ethyl-3-methoxybenzene, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the ethyl group's methylene and methyl protons, and the methoxy group's methyl protons.[1]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Ethyl-3-methoxybenzene would exhibit characteristic C-O stretching frequencies for the ether linkage, as well as absorptions corresponding to the aromatic ring and C-H bonds.[1]
-
Mass Spectrometry (MS) : Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of 1-Ethyl-3-methoxybenzene shows a molecular ion peak corresponding to its molecular weight and characteristic fragment ions.[1]
Experimental Protocols for Property Determination
The accurate determination of physical properties is a cornerstone of chemical research. The following section outlines a general workflow for characterizing a liquid sample like 1-Ethyl-3-methoxybenzene and provides a specific protocol for purity assessment using GC-MS.
General Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of 1-Ethyl-3-methoxybenzene.
Caption: Workflow for the determination of physical properties.
Detailed Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the use of GC-MS for assessing the purity of a 1-Ethyl-3-methoxybenzene sample. GC separates volatile compounds in a mixture, and MS identifies them based on their mass-to-charge ratio.[10][11]
Objective: To determine the purity of a 1-Ethyl-3-methoxybenzene sample and identify any potential impurities.
Materials:
-
1-Ethyl-3-methoxybenzene sample
-
High-purity solvent (e.g., dichloromethane or hexane)
-
GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms)
-
Microsyringe for sample injection
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the 1-Ethyl-3-methoxybenzene sample in the chosen solvent (e.g., 1 µL of sample in 1 mL of solvent).
-
-
Instrument Setup:
-
Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10 °C/minute to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).
-
MS Parameters:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: Scan from m/z 40 to 400.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
-
-
Sample Injection:
-
Inject 1 µL of the prepared sample into the GC injector.
-
-
Data Analysis:
-
Analyze the resulting chromatogram. The retention time of the major peak should correspond to 1-Ethyl-3-methoxybenzene.
-
Calculate the purity of the sample by integrating the peak areas. The purity is the percentage of the area of the main peak relative to the total area of all peaks.
-
Analyze the mass spectrum of the major peak and compare it with a reference spectrum to confirm the identity of 1-Ethyl-3-methoxybenzene. The molecular ion peak should be at m/z 136.[1]
-
Identify any impurity peaks by analyzing their mass spectra and comparing them to a spectral library.
-
Self-Validation: The consistency of the retention time and the mass spectrum with reference data provides a high degree of confidence in the identity and purity of the compound.
Safety and Handling
1-Ethyl-3-methoxybenzene is classified as a combustible liquid and presents several health hazards.[1]
-
Hazards:
-
Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[12]
-
Keep away from heat, sparks, open flames, and hot surfaces.[12]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
-
Avoid breathing vapors or mists.[12]
-
In case of contact with skin or eyes, rinse immediately with plenty of water.[13]
-
Conclusion
This technical guide has provided a comprehensive overview of the essential physical properties of 1-Ethyl-3-methoxybenzene. The data presented, from its fundamental physicochemical constants to its spectroscopic signature, serves as a critical resource for researchers and professionals in the fields of chemistry and drug development. Adherence to the outlined experimental protocols and safety guidelines will ensure the effective and safe utilization of this compound in scientific endeavors.
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An In-depth Technical Guide to 1-(2-Methoxy-4-nitrophenyl)ethanone: Synthesis, Properties, and Applications
A Note on Chemical Identification: It is crucial to clarify a discrepancy in the provided topic. The CAS number 10568-38-4 is officially assigned to 3-Ethylanisole (also known as 1-ethyl-3-methoxybenzene), not 1-(2-methoxy-4-nitrophenyl)ethanone.[1][2][3][4][5] This guide will focus on the chemical compound named in the topic, 1-(2-methoxy-4-nitrophenyl)ethanone , a valuable intermediate in medicinal chemistry and organic synthesis.
Executive Summary
1-(2-Methoxy-4-nitrophenyl)ethanone is a substituted aromatic ketone that serves as a key precursor in the synthesis of more complex molecules.[6][7] Its structure, featuring an acetophenone core with methoxy and nitro functional groups, presents specific regioselectivity challenges in its synthesis.[6] The electron-donating methoxy group and the electron-withdrawing nitro group create a unique electronic environment on the aromatic ring, enabling a variety of subsequent chemical transformations.[6] This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, potential applications in drug discovery, and essential safety information.
Physicochemical and Spectral Properties
While extensive experimental data for 1-(2-methoxy-4-nitrophenyl)ethanone is not widely published, its properties can be reliably inferred from data on its isomers and related compounds.[7][8] It is an organic compound with the chemical formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[7][8]
Table 1: Comparative Physicochemical Properties [7][8][9]
| Property | 1-(2-Methoxy-4-nitrophenyl)ethanone | 1-(4-Methoxy-3-nitrophenyl)ethanone (Isomer) | 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (Analogue) |
| CAS Number | 90564-14-0 (Reported) | 6277-38-9 | 4101-32-0 |
| Molecular Formula | C₉H₉NO₄ | C₉H₉NO₄ | C₁₀H₁₁NO₅ |
| Molecular Weight | 195.17 g/mol | 195.17 g/mol | 225.20 g/mol |
| Appearance | Likely a solid | Solid | Solid |
| Melting Point | Data not available | 97-107 °C | 133.5-135 °C |
| Boiling Point | Data not available | Predicted: 359.8±27.0 °C | Predicted: 389.2±37.0 °C |
Synthesis Strategies and Methodologies
The synthesis of 1-(2-methoxy-4-nitrophenyl)ethanone requires a strategic approach to achieve the desired 1,2,4-substitution pattern. A direct nitration of 2'-methoxyacetophenone is not viable as it predominantly yields the 5-nitro isomer due to the directing effects of the existing substituents.[6] Therefore, multi-step pathways are necessary.
Synthetic Pathway via Friedel-Crafts Acylation
A logical and efficient route involves the Friedel-Crafts acylation of 3-nitroanisole.[10] In this electrophilic aromatic substitution, the methoxy group (-OCH₃) is an ortho-, para-directing activator, while the nitro group (-NO₂) is a meta-directing deactivator. The combined directing effects favor the substitution of the incoming acetyl group at the C2 position relative to the methoxy group, yielding the target compound.[10]
Caption: Friedel-Crafts acylation route to the target compound.
Detailed Experimental Protocol: Two-Step Synthesis
A validated two-step method starting from 2'-hydroxy-4'-nitroacetophenone offers a reliable alternative.[6]
Step 1: Nitration of 2'-hydroxyacetophenone This initial step introduces the nitro group at the 4-position, directed by the hydroxyl group.
Step 2: Methylation of 1-(2-hydroxy-4-nitrophenyl)ethanone The subsequent methylation of the phenolic hydroxyl group yields the final product.
Caption: Two-step synthesis via nitration and methylation.
Detailed Methodology:
-
Nitration:
-
Dissolve 2'-hydroxyacetophenone in a suitable solvent like acetic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid, maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed for a specified time before pouring it onto ice to precipitate the product, 1-(2-hydroxy-4-nitrophenyl)ethanone.
-
Filter, wash with cold water, and dry the intermediate product.
-
-
Methylation:
-
In a round-bottom flask, dissolve the intermediate product from Step 1 in a solvent such as acetone.
-
Add a suitable methylating agent (e.g., dimethyl sulfate) and a base (e.g., potassium carbonate).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, filter out the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 1-(2-methoxy-4-nitrophenyl)ethanone.
-
Applications in Drug Development and Organic Synthesis
While specific biological activities of 1-(2-methoxy-4-nitrophenyl)ethanone are not extensively documented, its value lies in its role as a versatile synthetic intermediate.[8]
-
Precursor to Anilines: The nitro group can be selectively reduced to form 1-(4-amino-2-methoxyphenyl)ethanone.[11] This transformation is crucial as anilines are fundamental building blocks in medicinal chemistry.[11] The reduction must be chemoselective to preserve the ketone functionality, often employing reagents like stannous (II) chloride (SnCl₂) or catalytic hydrogenation.[11]
-
Synthesis of Heterocyclic Compounds: The resulting aniline can be used to construct various heterocyclic scaffolds, which are prevalent in many pharmacologically active molecules.
-
Chalcone Synthesis: Acetophenone derivatives are common precursors for synthesizing chalcones via Claisen-Schmidt condensation. Chalcones are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[8]
Safety and Handling
-
Hazard Classification (Anticipated): Based on analogous compounds like 1-(4-Methoxy-2-nitrophenyl)ethanone, this chemical is expected to be classified as hazardous.[12]
-
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[12][13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.[13][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]
-
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.[14][15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[14][15]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[14][15]
-
In all cases of exposure, seek medical attention.[14]
-
References
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A Guide to the Research Potential of 3-Ethylanisole: A Versatile Aromatic Building Block
Abstract
3-Ethylanisole (1-ethyl-3-methoxybenzene) is an aromatic organic compound that, while not extensively studied in its own right, presents considerable potential as a versatile precursor and molecular scaffold in diverse research fields. Its chemical structure—an ethyl group and a methoxy group in a meta-relationship on a benzene ring—offers unique steric and electronic properties that can be exploited for the synthesis of complex molecules. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of 3-ethylanisole's physicochemical properties, synthetic utility, and potential applications in medicinal chemistry, materials science, and fragrance development. By synthesizing data from related anisole derivatives and foundational organic chemistry principles, this document aims to illuminate novel research avenues and provide practical methodologies for leveraging this promising chemical intermediate.
Introduction: Unveiling the Potential of a Meta-Substituted Anisole
Anisole and its derivatives are foundational pillars in organic synthesis, valued for the electron-donating nature of the methoxy group which activates the aromatic ring towards electrophilic substitution. While ortho- and para-substituted anisoles, such as 4-ethylanisole, have found numerous applications, the meta-substituted isomer, 3-ethylanisole, remains a comparatively underexplored molecule.[1][2] This guide posits that the specific 1,3-substitution pattern of 3-ethylanisole provides a unique synthetic handle, enabling the creation of novel compounds with potential applications that are distinct from its more common isomers.
The presence of the methoxy group allows for selective demethylation to reveal a reactive phenol, while the ethyl group can be functionalized or can serve to modulate properties like lipophilicity and molecular conformation. This document serves as a technical primer, consolidating known data and proposing logical, evidence-based research directions for this high-potential building block.
Physicochemical Properties and Characterization
A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in research. 3-Ethylanisole is a colorless liquid with a characteristic aromatic odor.[3] Key properties are summarized below.
| Property | Value | Source |
| CAS Number | 10568-38-4 | [4] |
| Molecular Formula | C₉H₁₂O | [4] |
| Molecular Weight | 136.19 g/mol | [4] |
| Boiling Point | 197 °C | [4] |
| Density | ~0.958 g/mL at 25 °C (for 4-isomer) | [3] |
| Solubility | Insoluble in water; Soluble in alcohol and organic solvents. | [3][5] |
| logP (o/w) | 3.280 (estimated) | [5] |
Synthesis and Derivatization Strategies
The true potential of 3-ethylanisole lies in its capacity to serve as a starting material for a wide array of more complex molecules. The methoxy group is an ortho-, para-director, meaning that electrophilic aromatic substitution reactions will primarily occur at the 2, 4, and 6 positions, opening diverse avenues for functionalization.
Core Reactivity Pathway
The general workflow for utilizing 3-ethylanisole as a synthetic precursor involves initial functionalization of the aromatic ring, followed by potential modification of the existing methoxy or ethyl groups.
Caption: General synthetic workflow for derivatizing 3-ethylanisole.
Example Protocol: Friedel-Crafts Acylation of 3-Ethylanisole
This protocol describes a representative electrophilic aromatic substitution to introduce a ketone functionality, a versatile handle for further synthesis.
Objective: To synthesize 4-acetyl-3-ethylanisole.
Causality: The methoxy group is a strong activating group, directing the incoming acetyl group to the ortho and para positions. The para position (4-position) is sterically less hindered than the ortho positions (2 and 6), and is therefore expected to be the major product. Aluminum chloride (AlCl₃) is used as a Lewis acid catalyst to generate the highly electrophilic acylium ion from acetyl chloride.
Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM, 10 mL).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the suspension.
-
Substrate Addition: In the dropping funnel, prepare a solution of 3-ethylanisole (1.0 eq) in dry DCM (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Purification & Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Potential Research Applications
The true value of 3-ethylanisole is realized in the novel molecules it can help create. Based on the chemistry of its isomers and related structures, several key research areas can be identified.
Medicinal Chemistry and Drug Discovery
The anisole moiety is present in numerous biologically active compounds. 3-Ethylanisole can serve as a scaffold to generate libraries of new chemical entities (NCEs) for screening.
-
As a Precursor to Phenolic Compounds: The methoxy group can be readily converted to a hydroxyl group. Phenols are privileged structures in drug discovery, known for their antioxidant properties and ability to form key hydrogen bonds with biological targets. By creating functionalized 3-ethylphenols, researchers can explore targets where this specific substitution pattern may offer advantages in potency or selectivity.
-
Analogs of Bioactive Molecules: Many natural products and existing drugs feature substituted aromatic rings. For instance, some lignan analogs with anti-inflammatory and analgesic properties possess substituted methoxybenzene rings.[6] 3-Ethylanisole provides a non-natural building block to create analogs of such compounds, potentially leading to improved pharmacokinetic properties or novel biological activities.[7] The synthesis of indole derivatives, which have a wide range of biological activities including antibacterial and anti-inflammatory effects, often starts from substituted anilines.[8][9][10] Derivatives of 3-ethylanisole could be converted to the corresponding anilines, providing a pathway to novel indole-based therapeutics.
Caption: Potential pathways from 3-ethylanisole to medically relevant scaffolds.
Materials Science
Aromatic compounds are fundamental to the development of advanced polymers and organic materials.
-
Monomer Synthesis: After conversion to a phenol (3-ethylphenol) or an aniline (3-ethylaniline), the molecule can be used in polymerization reactions. For example, 3-ethylphenol could be incorporated into phenolic resins or polyesters, where the ethyl group could enhance solubility in organic solvents or tune the thermal properties of the final material.
-
Liquid Crystals: The rigid core of the benzene ring combined with the flexible ethyl group is a structural motif found in some liquid crystalline materials. Derivatization of 3-ethylanisole to create more elongated, rigid molecules could lead to new compounds with liquid crystal phases.
Fragrance and Flavor Chemistry
Anisole derivatives are well-known for their olfactory properties, often possessing sweet, floral, or anise-like scents.[1][11]
-
Novel Aroma Compounds: While the scent profile of 3-ethylanisole itself is not widely commercialized, its derivatives could yield unique and valuable aromas.[5] The structure-odor relationship is highly complex, and subtle changes, such as moving a functional group from the para to the meta position, can dramatically alter the perceived scent.[12] Functionalizing the ring or the ethyl group of 3-ethylanisole could be a fruitful area for discovering new fragrance ingredients.
Analytical Methodologies
Robust analytical methods are essential for any research involving synthesis and application. The characterization of 3-ethylanisole and its derivatives can be achieved using a suite of standard techniques.
| Technique | Application | Key Considerations |
| Gas Chromatography (GC) | Purity assessment, reaction monitoring, quantification. | Due to its volatility and thermal stability, GC is an ideal method. A non-polar column (e.g., DB-5) is suitable for separation. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of less volatile derivatives. | Reversed-phase chromatography (e.g., C18 column) with a methanol/water or acetonitrile/water mobile phase is typically effective.[13] |
| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation. | Can be coupled with GC (GC-MS) or HPLC (LC-MS). Electron ionization (EI) will provide a characteristic fragmentation pattern for structural confirmation.[13][14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structure determination. | ¹H NMR will show characteristic signals for the aromatic protons, the methoxy group, and the ethyl group. ¹³C NMR will confirm the number and type of carbon atoms. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Useful for confirming the success of derivatization (e.g., appearance of a C=O stretch after acylation). |
Conclusion and Future Outlook
3-Ethylanisole represents an untapped resource in the world of chemical synthesis. While its isomers have been more thoroughly investigated, the unique meta-substitution pattern of this molecule offers distinct synthetic possibilities. This guide has outlined its fundamental properties and provided a roadmap for its application in high-impact research areas, including drug discovery, materials science, and fragrance chemistry. By providing both the theoretical basis and practical protocols, we encourage the scientific community to explore the derivatization of 3-ethylanisole to unlock a new wave of novel compounds and applications. Future research should focus on building libraries of 3-ethylanisole derivatives and screening them for biological activity and unique material properties, thereby transforming this overlooked intermediate into a valuable tool for innovation.
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Vedantu. Write the structure formula of: (A) o-Ethylanisole, (B) p-Nitroaniline, (C) 2,3 - Dibromo. Vedantu. [Link]
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Gauthmath. Write the structural formula of: (a) o-Ethylanisole (b) p-Nitroaniline (c) 2,3 - Dibromo. Gauthmath. [Link]
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Doubtnut. Write the structural formula of: (a)o-Ethylanisole, (b)p-Nitroaniline, ( c)2,3-Dibromo-1. Doubtnut. [Link]
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Introduction: The Aromatic Core of Fragrance and Pharmaceuticals
An In-depth Technical Guide to the Discovery and Synthesis of Methoxy-Substituted Ethylbenzenes
Methoxy-substituted ethylbenzenes are a class of aromatic compounds featuring a benzene ring substituted with both a methoxy (-OCH₃) and an ethyl (-CH₂CH₃) group. The constitutional isomers—1-ethyl-2-methoxybenzene (ortho), 1-ethyl-3-methoxybenzene (meta), and 1-ethyl-4-methoxybenzene (para)—possess distinct physical and chemical properties that have made them valuable in various scientific and industrial fields. While structurally simple, their synthesis encapsulates fundamental principles of organic chemistry, particularly electrophilic aromatic substitution.
Historically, their development is intrinsically linked to the fragrance and flavor industries, where compounds like 4-ethylanisole (the para isomer) serve as important building blocks or modifiers, imparting sweet, anise-like, and herbaceous notes.[1] Beyond their olfactory contributions, these scaffolds appear in more complex molecules investigated for their pharmacological potential, including applications in cancer research.[2][3][4] This guide provides a comprehensive overview of the historical context, core synthetic methodologies, characterization, and applications of these versatile compounds, aimed at researchers and professionals in organic synthesis and drug development.
Historical Context: The Legacy of Friedel and Crafts
The synthesis of substituted aromatic compounds was revolutionized in 1877 by the discovery of the Friedel-Crafts reaction by Charles Friedel and James Mason Crafts.[5] This reaction, a cornerstone of electrophilic aromatic substitution (EAS), allowed for the formation of carbon-carbon bonds to an aromatic ring, enabling the attachment of alkyl and acyl groups.[6][7]
The direct attachment of an ethyl group to anisole (methoxybenzene) via Friedel-Crafts alkylation is challenging. The reaction is prone to carbocation rearrangements and polyalkylation, leading to a mixture of products and poor yields. The methoxy group of anisole is a powerful activating, ortho-, para-directing group, which further complicates control over the reaction.[8]
To circumvent these issues, chemists adopted a more controlled, two-step strategy: Friedel-Crafts acylation followed by reduction. This approach prevents rearrangement because the acylium ion electrophile is stable and does not rearrange.[5] It also deactivates the aromatic ring to further substitution, preventing polyacylation. The subsequent reduction of the ketone carbonyl group to a methylene group furnishes the desired ethyl substituent cleanly. This acylation-reduction sequence remains the most reliable and widely practiced method for the synthesis of methoxy-substituted ethylbenzenes.
Core Synthetic Methodologies
The primary route to methoxy-substituted ethylbenzenes involves a two-stage process beginning with the Friedel-Crafts acylation of anisole, followed by the chemical reduction of the resulting ketone.
Stage 1: Friedel-Crafts Acylation of Anisole
In this stage, anisole is treated with an acylating agent, typically propionyl chloride (CH₃CH₂COCl) or propionic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[8][9] The Lewis acid coordinates to the acylating agent to generate a highly electrophilic acylium ion (CH₃CH₂CO⁺).[5]
The methoxy group on the anisole ring is an electron-donating group, which activates the ring towards electrophilic attack and directs the incoming electrophile to the ortho and para positions.[8] Consequently, the acylation of anisole yields a mixture of 1-(2-methoxyphenyl)propan-1-one (ortho-methoxypropiophenone) and 1-(4-methoxyphenyl)propan-1-one (para-methoxypropiophenone), with the para isomer typically being the major product due to reduced steric hindrance.
Stage 2: Reduction of Methoxypropiophenones
Once the ketone intermediate is synthesized and purified, the carbonyl group (C=O) is reduced to a methylene group (-CH₂-) to yield the final ethylbenzene product. Two classical named reactions are primarily employed for this transformation, the choice of which depends on the substrate's stability to acidic or basic conditions.[10]
-
Clemmensen Reduction: This method involves treating the ketone with zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl).[11][12] It is highly effective for aryl-alkyl ketones that are stable in strongly acidic media.[11] The reaction is heterogeneous, and its mechanism is complex, but it is thought to proceed via organozinc intermediates on the surface of the zinc.[12]
-
Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions, making it complementary to the Clemmensen reduction for substrates sensitive to acid.[13][14] The ketone is first converted to a hydrazone by reacting it with hydrazine (H₂NNH₂). The hydrazone is then heated with a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethylene glycol.[15][16] The driving force is the formation of a stable dinitrogen gas molecule.[17] A common and more efficient variant is the Huang-Minlon modification, which involves distilling off water after the hydrazone is formed to allow the reaction temperature to rise, shortening reaction times.[15]
Experimental Protocols
The following protocols are representative methodologies for the synthesis of 4-ethylanisole.
Protocol 1: Friedel-Crafts Acylation of Anisole
Causality: This procedure synthesizes the key ketone intermediate. Aluminum chloride is used as the Lewis acid catalyst to generate the reactive acylium ion from propionyl chloride.[5] The reaction is conducted at low temperature initially to control the highly exothermic reaction between the Lewis acid and the acyl chloride.[9] The workup with ice and water serves to quench the reaction and hydrolyze the aluminum chloride complexes formed with the product ketone.[9]
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).
-
Reagent Charging: In a well-ventilated fume hood, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to 50 mL of a dry solvent like dichloromethane (CH₂Cl₂) in the flask. Cool the suspension to 0 °C in an ice bath.
-
Anisole Addition: In the dropping funnel, prepare a solution of anisole (1.0 equivalent) and propionyl chloride (1.1 equivalents) in 25 mL of dry dichloromethane.
-
Reaction Execution: Add the anisole/propionyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitor by TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated HCl. Stir until the ice has melted and all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product (a mixture of ortho and para isomers) can be purified by fractional distillation or column chromatography to isolate the desired para-methoxypropiophenone.
Protocol 2: Clemmensen Reduction of 4-Methoxypropiophenone
Causality: This protocol reduces the ketone to an alkane under acidic conditions. Zinc is "amalgamated" with mercuric chloride to clean the zinc surface and increase its reactivity. The concentrated HCl provides the acidic medium and the source of protons for the reduction. Toluene is added as a co-solvent to increase the solubility of the organic ketone in the aqueous medium.
-
Preparation of Zinc Amalgam: In a flask, add granulated zinc (10 equivalents) followed by a solution of mercuric chloride (HgCl₂) (0.5 equivalents) in water and a few drops of concentrated HCl. Swirl for 5-10 minutes. Decant the aqueous solution.
-
Reaction Setup: To the freshly prepared zinc amalgam, add water, concentrated HCl, toluene, and 4-methoxypropiophenone (1.0 equivalent).
-
Reaction Execution: Heat the mixture under reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added periodically to maintain the acidic conditions.
-
Workup: After cooling, decant the liquid from the remaining zinc. Transfer to a separatory funnel and separate the organic (toluene) layer.
-
Extraction and Purification: Extract the aqueous layer with toluene. Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄. Remove the toluene by distillation. The resulting crude 4-ethylanisole can be purified by vacuum distillation.
Physicochemical and Spectroscopic Data
The proper characterization of the methoxy-substituted ethylbenzene isomers is crucial for confirming their identity and purity. Key data points are summarized below.
| Property | 2-Ethylanisole | 3-Ethylanisole | 4-Ethylanisole |
| Molecular Formula | C₉H₁₂O | C₉H₁₂O | C₉H₁₂O |
| Molar Mass | 136.19 g/mol [18] | 136.19 g/mol [19] | 136.19 g/mol [20][21] |
| CAS Number | 14804-32-1[18] | 10568-38-4[19] | 1515-95-3[20][21] |
| Boiling Point | ~190-192 °C | ~195-197 °C | 193-196 °C[22] |
| Appearance | Colorless Liquid | Colorless Liquid | Colorless Liquid[22] |
| ¹H NMR (CDCl₃, δ) | ~1.2 (t, 3H), 2.6 (q, 2H), 3.8 (s, 3H), 6.8-7.2 (m, 4H) | ~1.2 (t, 3H), 2.6 (q, 2H), 3.8 (s, 3H), 6.7-7.2 (m, 4H) | ~1.2 (t, 3H), 2.6 (q, 2H), 3.8 (s, 3H), 6.8 (d, 2H), 7.1 (d, 2H) |
| Mass Spec (m/z) | 136 (M+), 121 (M-CH₃), 107 (M-C₂H₅)[18] | 136 (M+), 121 (M-CH₃), 107 (M-C₂H₅)[19] | 136 (M+), 121 (M-CH₃)[20] |
Applications in Industry and Research
Fragrance and Flavors
The primary industrial application of methoxy-substituted ethylbenzenes, particularly 4-ethylanisole, is in the formulation of fragrances and flavors.[23] 4-Ethylanisole is valued for its scent profile, which is often described as anise-like, sweet, and herbaceous. It serves as a more stable alternative to anethole, a related compound with an unsaturated side chain that can be less stable in certain formulations.[1] These compounds are incorporated into a wide array of consumer products, including perfumes, cosmetics, cleaning products, and household goods.[24]
Pharmaceutical and Biological Research
The methoxy-substituted aromatic motif is a common feature in many biologically active molecules. While the simple ethylanisoles themselves are not major drugs, they serve as crucial precursors and structural fragments in medicinal chemistry. For instance, methoxy-substituted aromatic rings are present in compounds investigated for their potential as anticancer agents.[2][4] The methoxy group can influence a molecule's pharmacokinetic properties, such as its lipid solubility and metabolic stability, which can enhance its pharmacological effects.[25] Research has explored methoxy-stilbene derivatives for their effects on enzymes involved in hormone synthesis in breast cancer cells and methoxy-diethylstilbestrol analogs as potential tumor angiogenesis inhibitors.[3][26]
Conclusion
The journey from the foundational discovery of the Friedel-Crafts reaction to the modern synthesis of methoxy-substituted ethylbenzenes illustrates a core principle of organic chemistry: the development of controlled and reliable synthetic strategies to overcome the limitations of direct functionalization. The two-step acylation-reduction pathway provides a robust and versatile method for accessing these valuable compounds. With established roles in the fragrance industry and continued relevance as building blocks in medicinal chemistry, the study of methoxy-substituted ethylbenzenes offers a rich intersection of historical discovery, practical synthesis, and modern application for researchers and scientists.
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An In-Depth Technical Guide to the Health and Safety of 1-Ethyl-3-methoxybenzene
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential health and safety information for 1-Ethyl-3-methoxybenzene (CAS No. 10568-38-4). As a compound utilized in specialized synthesis and research, a thorough understanding of its properties and associated hazards is paramount to ensure a safe laboratory environment. This document moves beyond mere compliance, offering insights into the causality behind safety protocols to empower professionals in making informed risk assessments.
Section 1: Core Chemical Identity and Physical Properties
A foundational aspect of safe chemical handling is the accurate identification and understanding of the substance's physical characteristics. 1-Ethyl-3-methoxybenzene, also known as 3-Ethylanisole, is an aromatic ether.[1][2] Its key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-ethyl-3-methoxybenzene | [1] |
| Synonyms | 3-Ethylanisole, m-Ethylanisole, 3-Ethylphenyl(methyl) ether | [1][2] |
| CAS Number | 10568-38-4 | [1][2] |
| Molecular Formula | C₉H₁₂O | [1][2][3] |
| Molecular Weight | 136.19 g/mol | [1][2] |
| Appearance | Colorless liquid (typical) | [4] |
| Boiling Point | ~197 °C | [3][5] |
| Density | ~0.9575 g/cm³ | [3] |
Section 2: Hazard Identification and GHS Classification
1-Ethyl-3-methoxybenzene is classified under the Globally Harmonized System (GHS) with specific hazard warnings that dictate its handling and storage procedures.[1] Understanding these classifications is the first step in proactive risk mitigation.
Signal Word: Warning [1]
| GHS Hazard Code | Hazard Statement | Hazard Class |
| H227 | Combustible liquid | Flammable liquids (Category 4) |
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
Source: PubChem CID 66353[1]
The "Irritant" pictogram is the primary visual warning associated with this chemical, encompassing several of its acute health hazards.
Caption: GHS "Irritant" Pictogram and Associated Hazards.
Section 3: Proactive Risk Management: The Hierarchy of Controls
Simply knowing the hazards is insufficient; a systematic approach to mitigating risk is essential. The hierarchy of controls is a framework that prioritizes safety measures from most to least effective. Applying this logic is fundamental to designing safe experimental workflows.
Caption: The Hierarchy of Controls prioritizes safety strategies.
For 1-Ethyl-3-methoxybenzene, elimination or substitution may not be feasible in a research context. Therefore, the focus must be on robust Engineering Controls , stringent Administrative Controls , and diligent use of Personal Protective Equipment (PPE) .
Section 4: Standard Operating Procedures for Safe Handling and Storage
Adherence to validated protocols is non-negotiable. The following procedures are based on the known hazards of 1-Ethyl-3-methoxybenzene.
Engineering Controls: The First Line of Defense
The primary engineering control is to minimize inhalation exposure and prevent the accumulation of flammable vapors.
-
Ventilation: Always handle this chemical in a well-ventilated area.[6] A properly functioning chemical fume hood is mandatory for all operations involving open containers or transfers.
-
Ignition Source Control: Due to its combustible nature (H227), all equipment used must be intrinsically safe, explosion-proof, and properly grounded to prevent static discharge.[6][7][8]
Administrative Controls: Modifying Work Practices
-
Safe Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors or mists.[7] Wash hands thoroughly after handling.[9]
-
Quantity Management: Use the minimum quantity of the chemical necessary for the experiment.
-
Container Management: Keep containers tightly closed when not in use. Ground and bond containers during material transfer to prevent static sparks.[6][8]
Personal Protective Equipment (PPE): The Final Barrier
PPE does not reduce the hazard itself but provides a critical barrier. Selection must be based on the potential for exposure.[10][11]
| Protection Type | Specification | Rationale and Source(s) |
| Eye/Face | Chemical safety goggles or a face shield if splashing is a risk. | Protects against serious eye irritation (H319).[9][10] |
| Skin/Hand | Chemically resistant gloves (e.g., Viton®, Barrier®). Lab coat. | Prevents skin irritation (H315).[10] |
| Respiratory | Not required if handled exclusively in a fume hood. If vapors may escape, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Protects against respiratory irritation (H335).[6] |
Storage Requirements
-
Conditions: Store in a cool, dry, and well-ventilated area away from heat and all sources of ignition.[7]
-
Incompatibilities: Keep separated from strong oxidizing agents (e.g., perchlorates, nitrates, peroxides) to prevent exothermic or explosive reactions.[4][10]
-
Containers: Store in tightly sealed, properly labeled containers.
Section 5: Emergency Response Protocols
In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.
First-Aid Measures
The following workflow should be initiated immediately upon any suspected exposure.
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An In-Depth Technical Guide to the Solubility of 1-Ethyl-3-methoxybenzene in Organic Solvents
Introduction
1-Ethyl-3-methoxybenzene, also known as 3-ethylanisole, is an aromatic ether with the chemical formula C₉H₁₂O.[1][2][3] Its molecular structure, featuring a benzene ring substituted with an ethyl group and a methoxy group, imparts a unique combination of polar and non-polar characteristics. This bifunctionality makes it a valuable intermediate and specialty chemical in various applications, including organic synthesis, and potentially in the formulation of pharmaceutical and agricultural products.
A thorough understanding of the solubility of 1-Ethyl-3-methoxybenzene in different organic solvents is paramount for its effective utilization. Solubility data is critical for a range of applications, from designing reaction media and optimizing purification processes like crystallization and chromatography, to developing stable formulations. This guide provides a comprehensive overview of the theoretical principles governing the solubility of 1-Ethyl-3-methoxybenzene, qualitative solubility information based on its physicochemical properties and data from analogous compounds, and detailed experimental protocols for the quantitative determination of its solubility.
Physicochemical Properties of 1-Ethyl-3-methoxybenzene
A foundational understanding of the physical and chemical properties of 1-Ethyl-3-methoxybenzene is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | [1][2][3] |
| Molecular Weight | 136.19 g/mol | [1][3] |
| Density | 0.9575 g/cm³ | [1] |
| Boiling Point | ~197 °C (estimate) | [1] |
| Appearance | Liquid | [4] |
Theoretical Principles of Solubility
The dissolution of a solute in a solvent is a complex thermodynamic process governed by the principle of "like dissolves like."[5] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. For 1-Ethyl-3-methoxybenzene, its solubility in a given organic solvent is determined by the interplay of several factors:
-
Polarity: The 1-Ethyl-3-methoxybenzene molecule possesses both a non-polar aromatic ring and an ethyl group, and a moderately polar ether linkage. The methoxy group (-OCH₃) introduces some polarity due to the electronegativity of the oxygen atom. Overall, it can be classified as a compound of low to moderate polarity.
-
Intermolecular Forces: The primary intermolecular forces at play are London dispersion forces, arising from the large, polarizable electron cloud of the benzene ring, and dipole-dipole interactions associated with the ether group. It is not capable of hydrogen bonding as a donor, but the ether oxygen can act as a weak hydrogen bond acceptor.
-
Solvent Properties: The solubility of 1-Ethyl-3-methoxybenzene will be highest in solvents that have similar polarity and can engage in similar intermolecular interactions.
-
Non-polar solvents (e.g., hexane, toluene) will primarily interact through dispersion forces. The large aromatic ring of 1-Ethyl-3-methoxybenzene suggests good solubility in such solvents.
-
Polar aprotic solvents (e.g., acetone, diethyl ether, chloroform) can engage in both dispersion forces and dipole-dipole interactions, making them excellent candidates for dissolving 1-Ethyl-3-methoxybenzene.
-
Polar protic solvents (e.g., ethanol, methanol) can also act as hydrogen bond donors to the ether oxygen of 1-Ethyl-3-methoxybenzene, in addition to dipole-dipole and dispersion forces. Good solubility is expected in these solvents.
-
Highly polar solvents like water are poor solvents for 1-Ethyl-3-methoxybenzene due to the dominance of the non-polar aromatic and ethyl groups, which would disrupt the strong hydrogen-bonding network of water.
-
The relationship between solute-solvent interactions and solubility can be visualized as follows:
Caption: Factors influencing the solubility of 1-Ethyl-3-methoxybenzene.
Qualitative and Expected Quantitative Solubility Profile
Based on these analogs and the theoretical principles discussed, 1-Ethyl-3-methoxybenzene is expected to be miscible or highly soluble in a wide range of organic solvents.
Table 1: Expected Solubility of 1-Ethyl-3-methoxybenzene in Common Organic Solvents
| Solvent | Solvent Class | Expected Solubility | Rationale |
| Hexane | Non-polar | High | Strong dispersion forces between the non-polar solvent and the aromatic/ethyl groups of the solute. |
| Toluene | Aromatic | Very High (likely miscible) | Both solute and solvent are aromatic, leading to strong π-π stacking and dispersion forces. |
| Diethyl Ether | Polar Aprotic | Very High (likely miscible) | Similar ether functionality and good solvation of the aromatic ring. |
| Chloroform | Polar Aprotic | Very High (likely miscible) | Effective at solvating aromatic compounds through dipole-induced dipole and dispersion forces. |
| Acetone | Polar Aprotic | Very High (likely miscible) | Strong dipole-dipole interactions with the ether group and good solvation of the aromatic ring. |
| Ethanol | Polar Protic | Very High (likely miscible) | Can act as a hydrogen bond acceptor and has a hydrocarbon chain that interacts well with the ethyl and phenyl groups. |
| Methanol | Polar Protic | High | Similar to ethanol, though the smaller hydrocarbon chain might slightly reduce solubility compared to ethanol. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A very strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Water | Polar Protic | Very Low / Insoluble | The large non-polar part of the molecule cannot be effectively solvated by the highly polar, hydrogen-bonded water network. |
Experimental Determination of Solubility
For applications requiring precise solubility values, experimental determination is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent.
Protocol: Shake-Flask Method for Quantitative Solubility Measurement
Objective: To determine the equilibrium solubility of 1-Ethyl-3-methoxybenzene in a selected organic solvent at a specified temperature.
Materials:
-
1-Ethyl-3-methoxybenzene (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Volumetric flasks and pipettes
-
Analytical balance
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., FID for GC, UV for HPLC)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of 1-Ethyl-3-methoxybenzene to a known volume of the selected solvent in a series of vials. The presence of a separate liquid phase of the solute is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The time required for equilibration should be determined empirically by taking measurements at different time points until a constant concentration is observed.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow for complete phase separation.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear, saturated supernatant (the solvent phase) using a calibrated pipette. Be cautious not to disturb the undissolved solute phase.
-
Transfer the aliquot to a volumetric flask and dilute with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a pre-validated GC or HPLC method to determine the concentration of 1-Ethyl-3-methoxybenzene.
-
Prepare a calibration curve using standard solutions of 1-Ethyl-3-methoxybenzene of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of 1-Ethyl-3-methoxybenzene in the saturated solution from the concentration of the diluted sample and the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
The workflow for this experimental protocol can be visualized as follows:
Caption: Experimental workflow for the shake-flask solubility determination method.
Applications in Research and Drug Development
The solubility profile of 1-Ethyl-3-methoxybenzene is a critical parameter that informs its utility in several key areas:
-
Organic Synthesis: As a reaction medium, the choice of solvent can significantly impact reaction rates, yields, and selectivity. Knowing the solubility of 1-Ethyl-3-methoxybenzene allows for the selection of appropriate solvents to ensure a homogeneous reaction mixture.
-
Purification: In processes such as crystallization and liquid-liquid extraction, solubility differences are exploited to separate the desired compound from impurities.
-
Formulation Development: For potential applications in pharmaceuticals or agrochemicals, 1-Ethyl-3-methoxybenzene would need to be formulated in a suitable solvent system. Solubility data is essential for developing stable and effective liquid formulations.
-
Analytical Method Development: The choice of diluent for analytical techniques like HPLC and GC depends on the solubility of the analyte to ensure accurate and reproducible measurements.
The logical relationship between solubility data and its applications is depicted below:
Caption: The central role of solubility data in various scientific applications.
Conclusion
1-Ethyl-3-methoxybenzene is an aromatic ether with a solubility profile that makes it amenable to a wide range of organic solvents. Based on its molecular structure and the properties of analogous compounds, it is expected to be highly soluble in non-polar, polar aprotic, and polar protic organic solvents, while exhibiting poor solubility in water. Although quantitative solubility data is not widely published, this guide provides the theoretical framework and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to determine these critical parameters. A thorough understanding and experimental validation of the solubility of 1-Ethyl-3-methoxybenzene are essential for unlocking its full potential in chemical synthesis, purification, and formulation.
References
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Cheméo. Chemical Properties of Benzene, 1-ethyl-4-methoxy- (CAS 1515-95-3). [Link]
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PubChem. Anisole. [Link]
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Solubility of Things. Ethylbenzene. [Link]
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ChemBK. 1-Ethyl-3-methoxybenzene. [Link]
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PubChem. 1-Ethyl-3-methoxybenzene. [Link]
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NIST. Benzene, 1-ethyl-3-methoxy-. [Link]
-
PubChemLite. 1-ethyl-3-methoxybenzene (C9H12O). [Link]
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Stenutz. 1-ethyl-3-methoxybenzene. [Link]
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ChemBK. Benzene, 1-ethyl-3-methoxy-. [Link]
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Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
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PubChem. 1-Ethyl-3-methoxybenzene. [Link]
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Nature Communications. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]
-
ResearchGate. Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. [Link]
-
Università di Padova. Predicting drug solubility in organic solvents mixtures. [Link]
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Synthesis of derivatives from 1-Ethyl-3-methoxybenzene
An Application Guide for the Synthesis of Derivatives from 1-Ethyl-3-methoxybenzene
Abstract
This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing detailed protocols and theoretical insights into the synthesis of novel derivatives from 1-ethyl-3-methoxybenzene. This document leverages established principles of electrophilic aromatic substitution (EAS) to outline methodologies for nitration, halogenation, Friedel-Crafts acylation, and formylation. By explaining the causality behind experimental choices and grounding protocols in authoritative literature, this guide serves as a practical and educational resource for synthesizing compounds with potential applications in medicinal chemistry and materials science.
Introduction: The Strategic Value of 1-Ethyl-3-methoxybenzene
1-Ethyl-3-methoxybenzene (3-ethylanisole) is a disubstituted aromatic compound featuring two activating groups: an ethyl group (-CH₂CH₃) and a methoxy group (-OCH₃). The presence of these electron-donating groups renders the aromatic ring highly nucleophilic and thus susceptible to electrophilic aromatic substitution (EAS), the cornerstone of benzene derivatization[1][2].
The strategic importance of this starting material lies in the synergistic directing effects of its substituents:
-
Methoxy Group (-OCH₃): A strongly activating ortho, para-director due to its ability to donate electron density to the ring via resonance.
-
Ethyl Group (-CH₂CH₃): A weakly activating ortho, para-director through an inductive effect.
When combined in a meta arrangement, these groups cooperatively direct incoming electrophiles primarily to the C2, C4, and C6 positions, which are activated by one or both groups. This predictable regioselectivity allows for the controlled synthesis of specific isomers, which is a critical consideration in the development of pharmacologically active molecules and functional materials[3][4]. This guide provides validated protocols for exploiting these properties to generate a diverse library of derivatives.
Caption: Regioselectivity of 1-Ethyl-3-methoxybenzene in EAS.
Core Synthetic Protocol: Nitration
The introduction of a nitro group (–NO₂) is a fundamental transformation, as the nitro group can be readily converted into other functional groups, such as amines. Nitration is typically achieved using a mixture of concentrated nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ[5][6][7].
Mechanistic Rationale
The reaction proceeds via the classical two-step EAS mechanism[4][5]. Sulfuric acid, being the stronger acid, protonates nitric acid. This intermediate then loses a molecule of water to form the nitronium ion. The electron-rich benzene ring of 1-ethyl-3-methoxybenzene attacks the nitronium ion, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. The reaction is completed by the removal of a proton from the arenium ion by a weak base (like H₂O or HSO₄⁻), which restores aromaticity. Due to the directing effects, the primary products expected are 1-ethyl-2-nitro-3-methoxybenzene and 1-ethyl-4-nitro-3-methoxybenzene.
Caption: Workflow for the nitration of 1-Ethyl-3-methoxybenzene.
Experimental Protocol: Mixed-Acid Nitration
This protocol is adapted from standard procedures for the nitration of activated aromatic rings like ethylbenzene[8].
Materials:
-
1-Ethyl-3-methoxybenzene
-
Concentrated Nitric Acid (~70%)
-
Concentrated Sulfuric Acid (~98%)
-
Ice
-
Deionized Water
-
5% Sodium Bicarbonate (NaHCO₃) Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM) or Diethyl Ether
Procedure:
-
Prepare Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stirrer and submerged in an ice-water bath, add 15 mL of concentrated sulfuric acid. While stirring, slowly add 10 mL of concentrated nitric acid via a dropping funnel. Maintain the temperature below 10°C.
-
Substrate Addition: In a separate flask, dissolve 5.0 g of 1-ethyl-3-methoxybenzene in 10 mL of DCM. Add this solution dropwise to the cold, stirred nitrating mixture over 30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent over-nitration or side reactions[8].
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then let it warm to room temperature and stir for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly over 100 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 50 mL of cold water, 50 mL of 5% NaHCO₃ solution (to neutralize residual acid), and finally with 50 mL of brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil, a mixture of isomers, can be purified using column chromatography on silica gel.
| Parameter | Value/Condition | Rationale & Reference |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | Standard "mixed acid" for generating the NO₂⁺ electrophile.[5][6] |
| Temperature | 0-10°C during addition, then room temp. | Low temperature controls the exothermic reaction and minimizes dinitration.[8] |
| Reaction Time | 1.5 - 2 hours | Sufficient for mono-nitration of a highly activated ring. |
| Expected Yield | ~85-95% (combined isomers) | High yields are typical for nitration of activated substrates. |
| Products | ortho- and para-nitro isomers (major) | Reflects the directing effects of the -OCH₃ and -Et groups.[3] |
Core Synthetic Protocol: Halogenation (Bromination)
Halogenation introduces a halogen atom (e.g., Br, Cl) onto the aromatic ring. This reaction requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule (e.g., Br₂) and generate a potent electrophile[9][10].
Mechanistic Rationale
The Lewis acid catalyst (FeBr₃) interacts with Br₂ to form a complex that polarizes the Br-Br bond, making one bromine atom highly electrophilic. The nucleophilic benzene ring attacks this electrophilic bromine, displacing FeBr₄⁻ and forming the arenium ion intermediate. Aromaticity is restored when a weak base, typically FeBr₄⁻, removes the proton from the carbon bearing the new bromine atom, regenerating the catalyst in the process[9].
Caption: Workflow for the bromination of 1-Ethyl-3-methoxybenzene.
Experimental Protocol: Lewis Acid-Catalyzed Bromination
Materials:
-
1-Ethyl-3-methoxybenzene
-
Liquid Bromine (Br₂)
-
Anhydrous Iron(III) Bromide (FeBr₃) or Iron filings
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)
-
10% Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Calcium Chloride (CaCl₂)
Procedure:
-
Reaction Setup: In a 100 mL flask protected from moisture with a drying tube, dissolve 5.0 g of 1-ethyl-3-methoxybenzene in 25 mL of CCl₄. Add 0.2 g of FeBr₃ catalyst.
-
Bromine Addition: In a dropping funnel, place a solution of 5.8 g (1.9 mL) of bromine in 10 mL of CCl₄. Add this solution dropwise to the stirred reaction mixture at room temperature. The red color of bromine should disappear as it is consumed. Hydrogen bromide (HBr) gas will be evolved.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 2-3 hours or until the evolution of HBr gas ceases.
-
Work-up: Quench the reaction by carefully adding 30 mL of water.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash it with 30 mL of water, followed by 30 mL of 10% sodium thiosulfate solution to remove any unreacted bromine, and finally with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous CaCl₂, filter, and remove the solvent by distillation or rotary evaporation.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
| Parameter | Value/Condition | Rationale & Reference |
| Reagents | Br₂, FeBr₃ (catalyst) | FeBr₃ polarizes Br₂, creating a strong electrophile necessary to overcome aromaticity.[9][10] |
| Temperature | Room Temperature | The high reactivity of the substrate allows the reaction to proceed without heating. |
| Reaction Time | 2 - 3 hours | Sufficient for complete mono-bromination. |
| Expected Yield | >90% (combined isomers) | High yields are common for the halogenation of activated benzenes. |
| Products | ortho- and para-bromo isomers (major) | Follows standard regioselectivity rules for EAS on this substrate.[3] |
Core Synthetic Protocol: Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group (R-C=O) to the aromatic ring[1]. This reaction typically uses an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃. The resulting aryl ketone is a versatile intermediate for further synthesis.
Mechanistic Rationale
The Lewis acid (AlCl₃) coordinates with the chlorine atom of the acyl chloride, facilitating its departure and generating a resonance-stabilized acylium ion (R-C≡O⁺). This ion is the active electrophile. The benzene ring attacks the acylium ion, forming an arenium ion. Unlike alkylation, the acyl group is deactivating, preventing multiple substitutions. The final product is formed after an aqueous work-up, which hydrolyzes the aluminum-ketone complex and restores aromaticity. Due to the bulk of the acylium ion, substitution is often sterically directed to the less hindered position, favoring the C4 (para to -OCH₃) product.
Caption: Workflow for Friedel-Crafts acylation.
Experimental Protocol: Acylation with Acetyl Chloride
This protocol is adapted from general Friedel-Crafts procedures[1][11].
Materials:
-
1-Ethyl-3-methoxybenzene
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM) or Carbon Disulfide (CS₂) (anhydrous)
-
Hydrochloric Acid (HCl), 5 M
-
Ice
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser (with a drying tube), suspend 8.0 g of anhydrous AlCl₃ in 50 mL of anhydrous DCM. Cool the flask in an ice bath.
-
Reagent Addition: Slowly add 4.7 g (4.3 mL) of acetyl chloride to the stirred suspension. After addition is complete, add a solution of 5.0 g of 1-ethyl-3-methoxybenzene in 20 mL of DCM dropwise over 30 minutes.
-
Reaction: Stir the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. A dark-colored complex will form.
-
Work-up: Pour the reaction mixture slowly onto a mixture of 100 g of crushed ice and 25 mL of concentrated HCl. Causality: This hydrolyzes the aluminum-ketone complex and dissolves the aluminum salts in the aqueous layer.
-
Extraction and Washing: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 25 mL). Combine the organic layers and wash with water, 5% NaHCO₃ solution, and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting ketone by vacuum distillation or recrystallization.
| Parameter | Value/Condition | Rationale & Reference |
| Reagents | CH₃COCl, AlCl₃ (catalyst) | A classic Friedel-Crafts system for generating the acylium ion electrophile.[1] |
| Temperature | 0°C to Room Temperature | Moderate conditions are sufficient for the activated substrate. |
| Reaction Time | 3 - 4 hours | Ensures complete reaction. |
| Expected Yield | ~70-85% | Acylation is generally a high-yielding reaction with minimal side products. |
| Major Product | 4-acetyl-1-ethyl-3-methoxybenzene | Steric hindrance from the ethyl and methoxy groups favors substitution at the C4 position.[3] |
References
-
Ramos-Tomillero, I., Paradís-Bas, M., de Pinho Ribeiro Moreira, I., & Albericio, F. (n.d.). Formylation of phenols, methoxy- and methylbenzenes. ResearchGate. Retrieved from [Link]
-
(n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. Retrieved from [Link]
-
(n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Ethyl-3-methoxybenzene. PubChem. Retrieved from [Link]
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ChemBK. (n.d.). 1-Ethyl-3-methoxybenzene. Retrieved from [Link]
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Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]
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(n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. CORE. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
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The Organic Chemistry Tutor. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review [Video]. YouTube. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
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(n.d.). Synthesis of Derivatives of methoxy substituted Flavone. bepls. Retrieved from [Link]
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Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Halogenation of Benzene-The Need for a Catalyst. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Halogenation of Benzene and Methylbenzene. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 3-Ethylanisole as a Versatile Starting Material in Multi-Step Synthesis
Abstract
3-Ethylanisole is a readily available aromatic compound that serves as a highly versatile and strategic starting material in modern organic synthesis. Its unique substitution pattern—featuring a strongly activating methoxy group and an ethyl group—provides multiple, distinct reaction sites. This allows for the controlled and regioselective introduction of functional groups through electrophilic aromatic substitution, benzylic functionalization, or ether cleavage. This guide provides an in-depth exploration of these core synthetic strategies, complete with detailed experimental protocols, mechanistic insights, and a showcase of a multi-step synthesis toward a complex molecular scaffold relevant to pharmaceutical development.
Introduction: The Strategic Value of 3-Ethylanisole
In the landscape of synthetic chemistry, the selection of a starting material is a critical decision that dictates the efficiency and logic of a synthetic route. 3-Ethylanisole emerges as a valuable building block due to the orthogonal reactivity of its constituent functional groups. The molecule possesses three key regions for chemical modification:
-
The Aromatic Ring: The methoxy group is a powerful activating ortho-, para-director for electrophilic aromatic substitution (EAS), strongly influencing the regiochemical outcome of reactions like halogenation, nitration, and Friedel-Crafts acylation.[1][2]
-
The Benzylic Position: The methylene (-CH2-) protons of the ethyl group are susceptible to radical-mediated functionalization, such as halogenation or oxidation, providing a pathway to introduce carbonyls, halides, or other functionalities.[3][4][5]
-
The Methyl Ether: The anisole moiety can be cleaved under strongly acidic or Lewis acidic conditions to unmask a highly versatile phenol, which can then participate in a different set of reactions (e.g., O-alkylation, esterification).[6][7][8]
This document will dissect these reactive pathways, providing researchers with the foundational knowledge and practical protocols to harness the full synthetic potential of 3-ethylanisole.
Core Synthetic Strategy I: Electrophilic Aromatic Substitution (EAS)
Scientific Rationale
The regioselectivity of EAS on the 3-ethylanisole ring is governed by the cumulative electronic and steric effects of the methoxy and ethyl substituents. The methoxy group is a dominant ortho-, para-director. The ethyl group is a weaker ortho-, para-director. Their directing influences converge on the C2, C4, and C6 positions. Steric hindrance from the ethyl group at C3 often disfavors substitution at the adjacent C2 position, making the C4 and C6 positions the most probable sites of reaction.
Caption: Friedel-Crafts Acylation of 3-Ethylanisole.
Protocol 2.1: Friedel-Crafts Acylation to Synthesize 4-Acetyl-3-ethylanisole
This protocol describes the introduction of an acetyl group at the C4 position, a key transformation for building more complex structures.
Materials:
-
3-Ethylanisole (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Acetyl Chloride (CH₃COCl) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (1 M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) to the suspension via the dropping funnel. Stir for 15 minutes.
-
Add a solution of 3-ethylanisole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker of ice containing 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Data Presentation:
| Compound | Molecular Weight | Expected Yield | Physical State | Key Spectroscopic Data (¹H NMR, δ) |
| 4-Acetyl-3-ethylanisole | 178.23 g/mol | 75-85% | Pale yellow oil | ~7.7 (d, 1H), ~6.8 (d, 1H), ~3.9 (s, 3H), ~2.7 (q, 2H), ~2.5 (s, 3H), ~1.2 (t, 3H) |
Core Synthetic Strategy II: Benzylic Functionalization
Scientific Rationale
The benzylic C-H bonds of the ethyl group are weaker than other C-H bonds in the molecule and are thus susceptible to radical-initiated reactions. Benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide provides a versatile intermediate. This benzylic bromide is an excellent electrophile for subsequent nucleophilic substitution or can be oxidized to a ketone, opening a new avenue for molecular elaboration.[3][9]
Caption: Two-step benzylic functionalization pathway.
Protocol 3.1: Synthesis of 1-(3-Methoxyphenyl)ethanone via Benzylic Bromination and Oxidation
Step A: Benzylic Bromination
Materials:
-
3-Ethylanisole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq), recrystallized
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
Procedure:
-
Combine 3-ethylanisole (1.0 eq), NBS (1.1 eq), and AIBN (0.05 eq) in a round-bottom flask fitted with a reflux condenser.
-
Add anhydrous CCl₄ and heat the mixture to reflux (approx. 77 °C). Use a heat lamp to initiate the reaction if necessary.
-
Monitor the reaction by TLC. The reaction is typically complete when the dense succinimide byproduct floats to the surface.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with saturated Na₂S₂O₃ solution to remove any remaining bromine, then with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Caution: The benzylic bromide is often lachrymatory and thermally sensitive; use immediately in the next step without extensive purification.
Step B: Oxidation to Ketone
Materials:
-
Crude 1-(3-Methoxyphenyl)ethyl bromide (from Step A)
-
Dimethyl Sulfoxide (DMSO)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
Procedure:
-
Dissolve the crude benzylic bromide in DMSO.
-
Add NaHCO₃ (2.0 eq) to the solution.
-
Heat the mixture to 100-120 °C and stir for 2-4 hours.
-
Cool the reaction to room temperature and pour it into a large volume of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash thoroughly with water (to remove DMSO) and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by vacuum distillation or column chromatography.
Data Presentation:
| Compound | Molecular Weight | Expected Yield (2 steps) | Physical State | Key Spectroscopic Data (¹H NMR, δ) |
| 1-(3-Methoxyphenyl)ethanone | 150.17 g/mol | 60-70% | Colorless liquid | ~7.5 (m, 2H), ~7.3 (t, 1H), ~7.1 (m, 1H), ~3.8 (s, 3H), ~2.6 (s, 3H) |
Core Synthetic Strategy III: Anisole Ether Cleavage
Scientific Rationale
The conversion of the methoxy group to a phenol is a fundamental "unmasking" operation. It transforms an electron-rich, activated aromatic ring into a system with a nucleophilic hydroxyl group, enabling reactions like Williamson ether synthesis, ester formation, or serving as a directing group for further EAS. Boron tribromide (BBr₃) is a highly effective reagent for this transformation, proceeding via a Lewis acid-base adduct followed by Sₙ2 attack of bromide on the methyl group.[8][10] Strong protic acids like HBr can also be used, though they often require harsher conditions.[6][7]
Caption: Demethylation of 3-Ethylanisole to 3-Ethylphenol.
Protocol 4.1: Demethylation to Synthesize 3-Ethylphenol
Materials:
-
3-Ethylanisole (1.0 eq)
-
Boron Tribromide (BBr₃) (1.0 M in DCM, 1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Procedure:
-
Dissolve 3-ethylanisole (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add BBr₃ solution (1.2 eq) via syringe. A precipitate may form.
-
Stir the mixture at -78 °C for 30 minutes, then allow it to warm slowly to room temperature and stir for 2-4 hours.
-
Cool the reaction back to 0 °C and quench by the slow, careful addition of methanol, followed by water.
-
Dilute with additional DCM and transfer to a separatory funnel.
-
Wash the organic layer with water and saturated NaHCO₃ solution.
-
Extract the combined aqueous layers with DCM.
-
Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography or distillation to afford 3-ethylphenol.
Data Presentation:
| Compound | Molecular Weight | Expected Yield | Physical State | Key Spectroscopic Data (IR, cm⁻¹) |
| 3-Ethylphenol | 122.16 g/mol | 85-95% | Colorless liquid | Broad O-H stretch (~3350 cm⁻¹) |
Multi-Step Synthesis Showcase: A Route to a Substituted Phenyl Acetate Intermediate
This sequence demonstrates the strategic integration of the core transformations to build a more complex molecule, illustrating how reaction order is critical to achieving the desired outcome.[11]
Synthetic Rationale:
-
Step 1: Friedel-Crafts Acylation. As detailed in Protocol 2.1, acylation at the C4 position installs a ketone, which is a precursor to an ester via oxidation.
-
Step 2: Baeyer-Villiger Oxidation. The ketone is converted to an acetate ester using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). The migratory aptitude of the aryl group ensures the desired ester is formed.
-
Step 3: Saponification. Basic hydrolysis of the acetate ester reveals the target phenolic hydroxyl group.
This synthetic route provides controlled access to a polysubstituted phenol that would be challenging to prepare by direct substitution of 3-ethylphenol due to competing directing effects.
Safety and Handling Precautions
-
3-Ethylanisole: Flammable liquid. Keep away from heat, sparks, and open flames. Handle in a well-ventilated area. [12]Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [12]* Aluminum Chloride (AlCl₃): Corrosive and water-reactive. Reacts violently with water, releasing HCl gas. Handle in a fume hood and avoid contact with moisture.
-
Boron Tribromide (BBr₃): Highly corrosive and toxic. Reacts violently with water. Must be handled under an inert atmosphere by trained personnel using appropriate PPE. Quench reactions at low temperatures.
-
N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust. Can be a source of bromine; handle in a fume hood.
-
General Practices: Always conduct reactions in a well-ventilated fume hood. Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves. [12]Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
3-Ethylanisole is a powerful and cost-effective platform for the synthesis of diverse and complex organic molecules. By understanding and strategically applying the three primary modes of reactivity—electrophilic aromatic substitution, benzylic functionalization, and ether cleavage—researchers can design elegant and efficient multi-step syntheses. The protocols and insights provided herein serve as a robust foundation for scientists and drug development professionals aiming to incorporate this versatile building block into their synthetic programs.
References
-
Wikipedia. (2023). Ether cleavage. Retrieved from [Link]
-
Sandhya, K. (2021). Synthesis and Cleavage of Ethers. Organic Chemistry: Current Research. Retrieved from [Link]
-
ResearchGate. (2016). Easy Ether cleavage. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
National Institutes of Health. (N.D.). Distal Allylic/Benzylic C–H Functionalization of Silyl Ethers Using Donor/Acceptor Rhodium(II) Carbenes. Retrieved from [Link]
-
Lumen Learning. Multistep synthesis with aromatics. Organic Chemistry II. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
National Institutes of Health. (N.D.). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Retrieved from [Link]
-
National Institutes of Health. (N.D.). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. Retrieved from [Link]
-
Wikipedia. Electrophilic aromatic substitution. Retrieved from [Link]
-
Lumen Learning. Examples of electrophilic aromatic substitution. Organic Chemistry II. Retrieved from [Link]
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Protocol for the Nickel-Catalyzed Cross-Coupling of 1-Ethyl-3-methoxybenzene with Alkyl Grignard Reagents
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive protocol for the cross-coupling of 1-Ethyl-3-methoxybenzene with an alkyl Grignard reagent, a reaction of significant utility in modern synthetic chemistry for the formation of carbon-carbon bonds. This process leverages a nickel catalyst to activate the typically inert C(aryl)−O bond of the methoxy group, enabling its substitution.
Foundational Principles and Reaction Mechanism
The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, is a cornerstone of organic synthesis for creating C-C bonds.[1] Traditionally, this reaction involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on an electrophilic carbon, such as a carbonyl group.[1][2]
However, the direct displacement of alkoxy groups on an aromatic ring is challenging due to the strength and inertness of the C(aryl)−O bond. Modern advancements have introduced transition-metal catalysis to overcome this limitation. The protocol detailed here employs a nickel-catalyst system, which has proven effective for the cross-coupling of anisole derivatives with Grignard reagents.[3][4]
The reaction proceeds through a catalytic cycle:
-
Oxidative Addition: The active Ni(0) catalyst oxidatively adds to the C(aryl)−OMe bond of the substrate.
-
Transmetalation: The Grignard reagent (R-MgX) transfers its organic group to the nickel center, displacing the methoxy group.
-
Reductive Elimination: The two organic groups on the nickel center couple and are eliminated, forming the final product and regenerating the active Ni(0) catalyst.
The use of specific ligands, such as N-heterocyclic carbenes (NHCs) like 1,3-dicyclohexylimidazol-2-ylidene (ICy), is crucial for promoting catalyst efficacy and expanding the scope of compatible Grignard reagents.[4]
Experimental Workflow and Methodologies
The overall workflow involves meticulous preparation under inert conditions, followed by the reaction, work-up, and purification.
Caption: High-level experimental workflow.
Detailed Experimental Protocol
This protocol describes the cross-coupling of 1-Ethyl-3-methoxybenzene with methylmagnesium bromide (MeMgBr) as a representative example.
3.1. Critical Safety Precautions
-
Pyrophoric Reagents: Grignard reagents can ignite spontaneously in air and react violently with water.[5] All manipulations must be performed under a strict inert atmosphere (Nitrogen or Argon) using air-free techniques (e.g., Schlenk line or glovebox).[5]
-
Flammable Solvents: Diethyl ether and tetrahydrofuran (THF) are extremely flammable and have low boiling points.[6] Ensure no open flames or spark sources are present in the laboratory.[7] Work exclusively in a certified chemical fume hood.[8]
-
Exothermic Reaction: The formation and reaction of Grignard reagents are exothermic and can lead to a runaway reaction if additions are too rapid.[9][10] Always have an ice-water bath ready for cooling.[7]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate gloves (Nitrile gloves for general handling, with consideration for Nomex gloves when working with pyrophoric materials).[8]
3.2. Reagents and Equipment
| Reagent/Material | Formula | M.W. | Amount | Moles | Equiv. |
| 1-Ethyl-3-methoxybenzene | C₉H₁₂O | 136.19 | 681 mg | 5.0 | 1.0 |
| Nickel(II) acetate | Ni(OAc)₂ | 176.78 | 44 mg | 0.25 | 0.05 |
| 1,3-dicyclohexylimidazol-2-ylidene (ICy) | C₁₅H₂₄N₂ | 232.37 | 116 mg | 0.50 | 0.10 |
| Methylmagnesium bromide (3.0 M in Et₂O) | CH₃MgBr | 119.27 | 2.5 mL | 7.5 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 25 mL | - | - |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~20 mL | - | - |
| Diethyl ether (for extraction) | (C₂H₅)₂O | 74.12 | ~100 mL | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~5 g | - | - |
Equipment:
-
Schlenk line with Nitrogen or Argon gas supply
-
Oven-dried glassware: 50 mL Schlenk flask, reflux condenser, dropping funnel[11]
-
Magnetic stirrer and stir bar
-
Syringes and needles for liquid transfers
-
Ice-water bath
-
Rotary evaporator
-
Chromatography column and silica gel
3.3. Step-by-Step Procedure
A. Preparation and Setup:
-
Thoroughly clean all glassware, rinse with acetone, and oven-dry at 120 °C for at least 4 hours to remove all traces of water.[11]
-
Assemble the reaction apparatus (Schlenk flask with stir bar, condenser) while hot and immediately place it under an inert atmosphere by connecting to the Schlenk line. Allow it to cool to room temperature.
B. Reaction Execution:
-
To the cooled 50 mL Schlenk flask, add Nickel(II) acetate (44 mg, 0.05 equiv.) and the ICy ligand (116 mg, 0.10 equiv.).
-
Evacuate the flask and backfill with inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous THF (15 mL) via syringe. Stir the mixture to dissolve the catalyst and ligand.
-
Add 1-Ethyl-3-methoxybenzene (681 mg, 5.0 mmol) to the flask via syringe.
-
In a separate, dry, and inert-atmosphere-flushed dropping funnel, add the methylmagnesium bromide solution (2.5 mL of 3.0 M solution, 7.5 mmol) and dilute with anhydrous THF (10 mL).
-
Attach the dropping funnel to the reaction flask. Begin adding the Grignard solution dropwise to the stirred reaction mixture at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 12-24 hours.
-
Monitor the reaction progress by periodically taking small aliquots (via a purged syringe), quenching them with saturated NH₄Cl, extracting with ether, and analyzing by TLC or GC-MS.
C. Work-up and Purification:
-
Once the reaction is complete, cool the flask to 0 °C using an ice-water bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (~20 mL) dropwise.[12] This will hydrolyze any remaining Grignard reagent and magnesium salts. Caution: This process is exothermic and may release flammable gases.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate or sodium sulfate.[13]
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired product (1-ethyl-3-methylbenzene).[12]
Caption: Diagram of the Grignard reaction apparatus.
References
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Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Organic Syntheses. (2014). (1S,2R)-1-(2,4,6-Trimethylbenzenesulfonamido)-2,3-dihydro-1H-inden-2-yl-(S)-nonafluorobutanesulfinate. Org. Synth. 2014, 91, 319. [Link]
-
University of Toronto Scarborough. Grignard Reaction: Synthesis of Triphenylmethanol. UTSC Chemistry Online. [Link]
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BYJU'S. (2023). Grignard Reagent. [Link]
-
Ashenhurst, J. (2020). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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Wikipedia. (2024). Grignard reagent. [Link]
-
CHEM 321L Handout. 6. Grignard Reaction. University of Hawai'i at Manoa. [Link]
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Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
-
ResearchGate. (2023). Grignard reaction of anisole bromide. [Link]
-
Kharas, G., et al. (2022). Synthesis and styrene copolymerization of novel hydroxy, methyl and methoxy ring-trisubstituted phenylcyanoacrylates. ChemRxiv. [Link]
-
Grignard reaction safety. (2024). YouTube. [Link]
-
ADI CHEMISTRY. (2023). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
-
American Chemical Society. (2020). Grignard Reaction. ACS Chemical Health & Safety. [Link]
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Organic Chemistry Portal. (2015). Nickel-Catalyzed Cross-Coupling of Anisoles with Alkyl Grignard Reagents via C-O Bond Cleavage. [Link]
-
Garst, J. F., & Soriaga, M. P. (2004). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters, 6(13), 2133–2136. [Link]
-
Byk, M. A., et al. (2022). Synthesis and styrene copolymerization of novel hydroxy, methyl and methoxy ring-trisubstituted phenylcyanoacrylates. Cambridge Open Engage. [Link]
-
Kilway, K. V., & Clevenger, R. (2007). Grignard Reaction. University of Missouri – Kansas City. [Link]
-
Li, B. (2018). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). Laboratory Safety Standard Operating Procedure (SOP). [Link]
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Clark, J. (2023). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]
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Tobisu, M., Takahira, T., & Chatani, N. (2015). Nickel-Catalyzed Cross-Coupling of Anisoles with Alkyl Grignard Reagents via C–O Bond Cleavage. Organic Letters, 17(17), 4352–4355. [Link]
-
Research and Reviews. (2021). Synthesis and Preparation of Grignard Reagent. Journal of Pharmacy and Pharmaceutical Sciences, 9(10). [Link]
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Quora. (2022). What are Grignard reagent preparation precautions during preparation? [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Ethylanisole
Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Reaction
The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for the formation of C-C bonds, especially for the synthesis of biaryl and substituted aromatic compounds.[1][2][3] Its ascendancy is attributed to its operational simplicity, mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[3][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Suzuki-Miyaura coupling for a specific and challenging substrate: 3-ethylanisole. As an electron-rich aryl ether, 3-ethylanisole presents unique challenges that necessitate a carefully optimized protocol to achieve high yields and purity. This document will delve into the mechanistic considerations, provide detailed experimental protocols, and offer insights into overcoming common hurdles associated with this class of substrates.
Challenges and Mechanistic Considerations in the Coupling of 3-Ethylanisole
The successful Suzuki-Miyaura coupling of 3-ethylanisole, or more accurately, its halogenated derivative (e.g., 3-bromo- or 3-chloro-1-ethyl-5-methoxybenzene), is contingent on navigating several key mechanistic steps. The electron-donating nature of the methoxy group and the steric hindrance imparted by the ethyl group can significantly impact the reaction's efficiency.
1. Oxidative Addition: The Rate-Determining Step
The catalytic cycle of the Suzuki-Miyaura reaction commences with the oxidative addition of the aryl halide to a palladium(0) complex.[5][6] For electron-rich aryl halides like derivatives of 3-ethylanisole, this step can be sluggish. The increased electron density on the aromatic ring makes the carbon-halogen bond less electrophilic and thus less susceptible to cleavage by the Pd(0) catalyst.[5][6] To overcome this challenge, the choice of a highly active catalyst system is paramount. Modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are designed to promote this crucial step.[7][8]
2. Transmetalation: The Role of the Base
Following oxidative addition, the transmetalation step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex.[4][9] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[10][11] The choice of base is critical and can influence reaction rates and yields. For sterically hindered and electron-rich substrates, a moderately strong base is often required to ensure efficient transmetalation without promoting unwanted side reactions.
3. Reductive Elimination: Product Formation
The final step of the catalytic cycle is reductive elimination, where the two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[5] Bulky ligands on the palladium complex can accelerate this step, preventing side reactions and promoting catalyst turnover.[5]
Optimized Protocols for the Suzuki-Miyaura Coupling of 3-Ethylanisole Derivatives
Based on established principles for challenging Suzuki-Miyaura couplings, the following protocols are recommended for the reaction of a halogenated 3-ethylanisole derivative with an arylboronic acid.
Protocol 1: General Conditions for Aryl Bromides
This protocol is a robust starting point for the coupling of 3-bromo-1-ethyl-5-methoxybenzene with a variety of arylboronic acids.
Materials:
-
3-bromo-1-ethyl-5-methoxybenzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)
-
Toluene (5 mL per mmol of aryl bromide)
-
Water (0.5 mL per mmol of aryl bromide)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-1-ethyl-5-methoxybenzene, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conditions for More Challenging Aryl Chlorides
For the less reactive 3-chloro-1-ethyl-5-methoxybenzene, a more active catalyst system and slightly more forcing conditions may be necessary.
Materials:
-
3-chloro-1-ethyl-5-methoxybenzene (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
palladium(II) dichloride (PEPPSI-IPr) (3 mol%)
-
Potassium tert-butoxide (KOtBu) (2.5 equiv)
-
1,4-Dioxane (5 mL per mmol of aryl chloride)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add 3-chloro-1-ethyl-5-methoxybenzene, the arylboronic acid, PEPPSI-IPr catalyst, and potassium tert-butoxide to an oven-dried reaction vessel.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Summary of Recommended Reaction Conditions
| Parameter | Protocol 1 (Aryl Bromide) | Protocol 2 (Aryl Chloride) | Rationale for Selection |
| Electrophile | 3-bromo-1-ethyl-5-methoxybenzene | 3-chloro-1-ethyl-5-methoxybenzene | Aryl bromides are generally more reactive than aryl chlorides in oxidative addition.[6] |
| Catalyst | Pd(OAc)₂ / SPhos | PEPPSI-IPr | SPhos is a highly effective ligand for many Suzuki couplings, while PEPPSI-IPr (an NHC-Pd complex) is often superior for less reactive aryl chlorides.[7][8][12] |
| Catalyst Loading | 2 mol% | 3 mol% | Higher catalyst loading may be required for the less reactive aryl chloride. |
| Base | K₃PO₄ | KOtBu | K₃PO₄ is a versatile and effective base for many Suzuki couplings.[12] KOtBu is a stronger base, often necessary for activating less reactive coupling partners.[8] |
| Solvent | Toluene / Water | 1,4-Dioxane | A biphasic toluene/water system is common and effective.[4] Dioxane is a polar aprotic solvent that can be advantageous for more challenging couplings.[8][13] |
| Temperature | 80-100 °C | 100-120 °C | Higher temperatures are often needed to drive the oxidative addition of less reactive aryl chlorides. |
Visualization of Key Processes
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Conclusion and Future Perspectives
The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the synthesis of biaryl compounds. While the coupling of electron-rich and sterically hindered substrates like 3-ethylanisole derivatives can be challenging, the use of modern, highly active palladium catalysts, appropriate ligands, and carefully selected bases and solvents can lead to successful outcomes. The protocols outlined in this application note provide a solid foundation for researchers to achieve high yields in their synthetic endeavors. Further optimization may be achieved through high-throughput screening of catalysts, ligands, and reaction conditions, paving the way for the efficient synthesis of a diverse range of complex molecules.
References
- Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765.
- Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 1(1), 31-36.
- Newman, S. G., et al. (2016). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. Journal of the American Chemical Society.
- Request PDF. (n.d.). Palladium-catalyzed Suzuki-Miyaura coupling of aryl esters.
- Li, Y., et al. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters.
- Lima, C., Rodrigues, A. S. M. C., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Bhatt, N., et al. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media. Asian Journal of Chemistry, 33(9), 1976-1984.
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH.
- Sedghi, R., et al. (n.d.). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry (RSC Publishing).
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of Functionalized Furans.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
- Wikipedia. (n.d.). Suzuki reaction.
- Request PDF. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
- Tu, T., et al. (2012).
- Dalmás, V., et al. (2016).
- Request PDF. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
- Mistry, N., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
- Sci-Hub. (n.d.).
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- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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Application Note: A Detailed Protocol for the Regioselective Friedel-Crafts Acylation of 1-Ethyl-3-methoxybenzene
Abstract: This application note provides a comprehensive, field-proven protocol for the Friedel-Crafts acylation of 1-ethyl-3-methoxybenzene. The procedure details the synthesis of 1-(4-ethyl-2-methoxyphenyl)ethan-1-one, a valuable ketone intermediate. This guide emphasizes the causality behind experimental choices, focusing on reaction mechanism, regioselectivity, safety, and product characterization. It is intended for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction: The Strategic Value of Friedel-Crafts Acylation
The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, facilitates the formation of carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[1] Developed by Charles Friedel and James Crafts in 1877, this reaction is indispensable for synthesizing aryl ketones, which are pivotal precursors in the production of pharmaceuticals, fragrances, and other fine chemicals.[2]
Unlike the related Friedel-Crafts alkylation, the acylation reaction offers superior control. The introduction of an acyl group deactivates the aromatic ring towards further substitution, effectively preventing polyacylation that often plagues alkylation reactions.[3][4] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the carbocation rearrangements common in alkylations.[1][5]
This protocol focuses on the acylation of 1-ethyl-3-methoxybenzene (3-ethylanisole). The directing effects of the methoxy and ethyl substituents guide the incoming electrophile, leading to a highly regioselective transformation. Understanding and controlling this selectivity is paramount for efficient synthesis.
Mechanistic Rationale and Regioselectivity
The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the acylating agent (acetyl chloride), generating the reactive acylium ion.[5][6]
Step 1: Formation of the Acylium Ion Electrophile Acetyl chloride reacts with aluminum chloride to form a resonance-stabilized acylium ion. This is the key electrophile in the reaction.[1]
Step 2: Electrophilic Aromatic Substitution The electron-rich aromatic ring of 1-ethyl-3-methoxybenzene acts as a nucleophile, attacking the acylium ion. This disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion.[7]
Step 3: Restoration of Aromaticity A weak base, such as the AlCl₄⁻ complex, removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and yielding the ketone product.[8] The AlCl₃ catalyst is regenerated in this step, but it immediately complexes with the product ketone, a Lewis base. For this reason, a stoichiometric amount of AlCl₃ is required.[3][8]
Controlling Regioselectivity: The substitution pattern on 1-ethyl-3-methoxybenzene is dictated by the electronic and steric effects of its substituents.
-
Methoxy Group (-OCH₃): A powerful activating group that directs incoming electrophiles to the ortho and para positions through resonance donation of its lone pair electrons.[5][7]
-
Ethyl Group (-CH₂CH₃): A weak activating group that also directs ortho and para via induction.
The powerful activating effect of the methoxy group dominates the directing influence. Acylation is therefore strongly favored at the positions ortho and para to the methoxy group. Of these, the para position (C4) is sterically more accessible than the ortho position (C2), which is flanked by the two substituents. Therefore, the major product is overwhelmingly 1-(4-ethyl-2-methoxyphenyl)ethan-1-one .
Experimental Protocol: Synthesis and Purification
This protocol is designed for a 0.050 molar scale. All operations involving anhydrous reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using dry glassware.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mol) | Volume/Mass | Properties/Notes |
| 1-Ethyl-3-methoxybenzene | C₉H₁₂O | 136.19 | 0.050 | 6.81 g (7.0 mL) | Substrate, liquid |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 0.055 (1.1 eq) | 7.33 g | Catalyst, corrosive solid, reacts violently with water.[9] |
| Acetyl Chloride | CH₃COCl | 78.50 | 0.055 (1.1 eq) | 4.32 g (3.9 mL) | Acylating agent, corrosive liquid, lachrymator. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~70 mL | Anhydrous solvent, bp 39.6 °C. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | ~15 mL | For work-up. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | ~40 mL | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | Drying agent. |
| Ice | H₂O | 18.02 | - | ~50 g | For cooling and quenching. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet. Ensure all glassware is oven-dried.
-
Catalyst Suspension: In the reaction flask, place anhydrous aluminum chloride (7.33 g). Add 30 mL of anhydrous dichloromethane. Begin stirring under a positive pressure of nitrogen to form a suspension.
-
Cooling: Cool the suspension to 0°C using an ice/water bath. The reaction is exothermic, and this initial cooling is critical to control the reaction rate.[10]
-
Acylating Agent Addition: Dissolve acetyl chloride (3.9 mL) in 10 mL of anhydrous dichloromethane and add this solution to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature remains below 5°C.
-
Substrate Addition: After the acetyl chloride addition is complete, dissolve 1-ethyl-3-methoxybenzene (7.0 mL) in 10 mL of anhydrous dichloromethane and add this solution to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60-90 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Quenching the Reaction: (CAUTION: Perform in a fume hood. Exothermic reaction and HCl gas evolution) . Prepare a beaker with approximately 50 g of crushed ice and 15 mL of concentrated HCl. Very slowly and carefully, pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This step hydrolyzes the aluminum chloride complexes.[6]
-
Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the aqueous layer with an additional 20 mL of dichloromethane.[10]
-
Washing: Combine the organic layers and wash sequentially with 2 x 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with 20 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
Purification
The crude product, a pale yellow oil, can be purified by vacuum distillation or flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualization of Experimental Workflow
Caption: Experimental workflow from preparation to final product analysis.
Product Characterization
The final product, 1-(4-ethyl-2-methoxyphenyl)ethan-1-one , should be characterized to confirm its structure and purity.
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (d, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 6.75 (s, 1H, Ar-H), 3.85 (s, 3H, -OCH₃), 2.65 (q, 2H, -CH₂CH₃), 2.55 (s, 3H, -COCH₃), 1.20 (t, 3H, -CH₂CH₃) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 200.0 (C=O), 160.0, 148.0, 132.0, 120.0, 115.0, 110.0 (Ar-C), 55.5 (-OCH₃), 30.0 (-COCH₃), 25.0 (-CH₂CH₃), 15.0 (-CH₂CH₃) ppm. |
| IR (Infrared) | ~1680 cm⁻¹ (strong, C=O stretch of aryl ketone), ~1250 cm⁻¹ (C-O stretch). |
| Appearance | Colorless to pale yellow oil. |
Safety and Handling Precautions
-
General: This procedure must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.[11] An eyewash station and safety shower should be readily accessible.[12]
-
Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing large amounts of heat and corrosive hydrogen chloride gas.[11][13] Handle in a dry environment (e.g., glove box or under inert gas) and keep away from moisture.[9] In case of fire, use a Class D extinguisher or dry sand; DO NOT USE WATER .[9]
-
Acetyl Chloride: Corrosive, flammable, and a lachrymator (causes tearing). Reacts with water and alcohols. Handle with care in a fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench any unreacted aluminum chloride carefully before disposal.
References
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Application of 1-Ethyl-3-methoxybenzene in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: 1-Ethyl-3-methoxybenzene as a Versatile Pharmaceutical Building Block
1-Ethyl-3-methoxybenzene, also known as 3-ethylanisole, is an aromatic ether that has emerged as a valuable and versatile starting material in the synthesis of a variety of pharmaceutical compounds. Its chemical structure, featuring a methoxy group and an ethyl group on a benzene ring, provides a unique combination of reactivity and structural features that can be strategically exploited in multi-step synthetic pathways. The methoxy group is a powerful ortho-, para-director in electrophilic aromatic substitution reactions, while the ethyl group can be functionalized or can influence the steric and electronic properties of the molecule. This guide provides a detailed overview of the documented applications of 1-ethyl-3-methoxybenzene in pharmaceutical synthesis, complete with technical protocols and mechanistic insights.
Key Physicochemical Properties of 1-Ethyl-3-methoxybenzene
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | |
| Molecular Weight | 136.19 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 197 °C (estimate) | |
| Density | 0.9575 g/mL | |
| CAS Number | 10568-38-4 |
Application in the Synthesis of Protein Arginine Deiminase (PAD) Inhibitors
Protein Arginine Deiminases (PADs) are a family of enzymes that catalyze the conversion of arginine residues to citrulline in proteins.[1][2] Dysregulation of PAD activity has been implicated in various inflammatory and autoimmune diseases, as well as some cancers, making them an attractive therapeutic target.[1][2][3][4][5] 1-Ethyl-3-methoxybenzene serves as a key starting material in the synthesis of novel PAD inhibitors.
Workflow for the Synthesis of a PAD Inhibitor Intermediate
The synthesis of a key intermediate, N¹-ethyl-3-methoxybenzene-1,2-diamine, from 1-ethyl-3-methoxybenzene is a critical first step in the development of certain PAD inhibitors.[6]
Caption: Synthesis of a key intermediate for GLP-1 receptor modulators.
Protocol 2: Bromination of 1-Ethyl-3-methoxybenzene (3-Ethylanisole)
This protocol details the regioselective bromination of 3-ethylanisole to yield 4-bromo-3-ethylanisole.
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 3-ethylanisole in acetonitrile.
-
Reagent Addition: Add N-bromosuccinimide (NBS) to the solution. [7][8]3. Reaction: Stir the reaction mixture at room temperature for approximately 8 hours in the dark. [7][8]The use of acetonitrile as a solvent enhances the reactivity of NBS for nuclear bromination. [9]4. Work-up: Concentrate the reaction mixture under reduced pressure at a temperature below 40 °C. [7][8]5. Purification: Redissolve the residue in carbon tetrachloride, filter to remove succinimide, and concentrate the filtrate. The crude product can be purified by fractional distillation to yield 4-bromo-3-ethylanisole as a pale yellow liquid. [7][8]
Application in the Synthesis of SUV39H2 Inhibitors
Suppressor of variegation 3-9 homolog 2 (SUV39H2) is a histone methyltransferase that plays a crucial role in gene silencing and has been identified as a potential therapeutic target in cancer. [6][10][11][12]Inhibitors of SUV39H2 are being investigated as novel anti-cancer agents. [6][10][11]1-Ethyl-3-methoxybenzene is a precursor in the synthesis of bicyclic compounds that exhibit SUV39H2 inhibitory activity.
Workflow for the Synthesis of a SUV39H2 Inhibitor Precursor
The synthesis of a key precursor for SUV39H2 inhibitors involves the Friedel-Crafts acylation of 1-ethyl-3-methoxybenzene.
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- 10. What are SUV39H2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. [PDF] Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX | Semantic Scholar [semanticscholar.org]
- 12. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Ethylanisole as a Versatile Intermediate in Agrochemical Development
Introduction
In the competitive landscape of agrochemical research and development, the discovery and efficient synthesis of novel active ingredients are paramount. Intermediate compounds play a crucial role in this process, providing the foundational scaffolds upon which complex and effective molecules are built. 3-Ethylanisole, a substituted aromatic ether, emerges as a promising, yet underexplored, intermediate for the synthesis of a variety of agrochemicals. Its chemical structure, featuring a reactive aromatic ring activated by a methoxy group and possessing a strategically positioned ethyl group, offers multiple avenues for functionalization.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of 3-ethylanisole in the synthesis of agrochemical compounds. We will delve into the key chemical transformations of 3-ethylanisole, with a particular focus on its potential as a precursor for benzofuran-based herbicides. By understanding the underlying reaction mechanisms and leveraging established synthetic protocols, researchers can unlock the potential of this versatile intermediate.
Physicochemical Properties of 3-Ethylanisole
A thorough understanding of the physical and chemical properties of 3-ethylanisole is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₅H₁₂O |
| Molecular Weight | 136.19 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 195-197 °C |
| Density | 0.959 g/mL at 25 °C |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, acetone) |
Key Synthetic Transformations and Applications
The strategic functionalization of 3-ethylanisole is key to its utility as an agrochemical intermediate. The methoxy and ethyl groups, along with the aromatic ring, provide multiple reaction sites.
Demethylation to 3-Ethylphenol: A Gateway to Further Functionalization
The conversion of 3-ethylanisole to 3-ethylphenol is a critical first step in many synthetic pathways. The resulting phenolic hydroxyl group is a versatile handle for introducing a wide range of functionalities.
Causality of Experimental Choice: Boron tribromide (BBr₃) is a powerful and widely used reagent for the cleavage of aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. This method is often preferred due to its high efficiency and relatively mild reaction conditions compared to other ether cleavage methods.
Protocol 1: Demethylation of 3-Ethylanisole using Boron Tribromide
Materials:
-
3-Ethylanisole
-
Boron tribromide (BBr₃) solution (1.0 M in dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Dissolve 3-ethylanisole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BBr₃ solution (1.1 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of methanol.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 3-ethylphenol.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Electrophilic Aromatic Substitution: Building Complexity on the Aromatic Ring
The electron-donating methoxy group in 3-ethylanisole activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. This allows for the introduction of various functional groups that are essential for building the core structures of many agrochemicals.
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, a key step in the synthesis of many ketone intermediates.
Causality of Experimental Choice: The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to generate the highly electrophilic acylium ion from the acyl chloride. The reaction is typically carried out in a non-polar solvent to prevent complexation of the catalyst with the solvent.
Protocol 2: Friedel-Crafts Acylation of 3-Ethylanisole
Materials:
-
3-Ethylanisole
-
Acetyl chloride (or other acyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the suspension.
-
To this mixture, add 3-ethylanisole (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and add dilute HCl to decompose the aluminum complex.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or recrystallization.
The Vilsmeier-Haack reaction is a mild method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. This aldehyde functionality is a versatile precursor for further transformations.
Causality of Experimental Choice: The Vilsmeier reagent, a chloroiminium ion, is a weak electrophile that selectively formylates activated aromatic rings. The reaction is typically performed using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Protocol 3: Vilsmeier-Haack Formylation of 3-Ethylanisole
Materials:
-
3-Ethylanisole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate
-
Dichloromethane (DCM)
-
Water
Procedure:
-
In a flask cooled in an ice bath, slowly add POCl₃ (1.5 eq) to anhydrous DMF (5 eq). Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add 3-ethylanisole (1.0 eq) dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.
-
After the addition, heat the reaction mixture to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture by adding a saturated aqueous solution of sodium acetate.
-
Extract the product with DCM.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent to obtain the crude aldehyde.
-
Purify the product by column chromatography.
Application in the Synthesis of Benzofuran-Based Herbicides: A Case Study of an Ethofumesate Analogue
The benzofuran scaffold is present in a number of commercial agrochemicals, with the herbicide Ethofumesate being a prominent example. While the commercial synthesis of Ethofumesate may follow different routes, 3-ethylanisole represents a viable starting material for the synthesis of its core benzofuranol intermediate through a plausible, multi-step synthetic sequence.
The key intermediate in the synthesis of Ethofumesate is 2-ethoxy-2,3-dihydro-3,3-dimethyl-5-benzofuranyl methanesulfonate. A critical precursor to this is the corresponding 5-hydroxybenzofuran derivative. The following proposed pathway illustrates how 3-ethylanisole could be utilized to construct this key intermediate.
Proposed Synthetic Pathway from 3-Ethylanisole:
Caption: Proposed synthesis of a benzofuran herbicide from 3-ethylanisole.
Protocol 4: Hypothetical Synthesis of a 2,3-Dihydro-3,3-dimethyl-5-hydroxybenzofuran Intermediate from 3-Ethylphenol
This protocol is based on established methodologies for the synthesis of similar benzofuran structures.
Materials:
-
3-Ethylphenol (from Protocol 1)
-
Oxidizing agent (e.g., Salcomine-O₂ or Fremy's salt)
-
Isobutyraldehyde enamine or equivalent
-
Acid or base catalyst
-
Appropriate solvents (e.g., toluene, DCM)
Procedure:
Step 1: Oxidation of 3-Ethylphenol to a Hydroquinone Derivative
-
Oxidize 3-ethylphenol to the corresponding hydroquinone. This is a challenging step and would require specific oxidation conditions to achieve the desired regioselectivity. A plausible approach involves protecting the para-position, oxidizing, and then deprotecting, or using a regioselective hydroxylation method.
Step 2: Cyclization to form the Benzofuranone Core
-
React the hydroquinone derivative with an isobutyraldehyde equivalent, such as its enamine with morpholine or piperidine. This reaction is known to form the 2,3-dihydro-3,3-dimethyl-5-hydroxybenzofuran ring system.
-
The reaction is typically carried out in a non-polar solvent like toluene and may be catalyzed by an acid or base.
Step 3: Conversion to the Final Agrochemical
-
The resulting 5-hydroxybenzofuran intermediate can then be converted to an Ethofumesate analogue through a two-step process: a. Mesylation: Reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the methanesulfonate ester at the 5-hydroxy position. b. Ethoxylation: Introduction of the 2-ethoxy group, which can be achieved through various methods, including reaction with ethanol under acidic conditions.
Conclusion
3-Ethylanisole is a versatile and cost-effective intermediate with significant potential in the synthesis of novel agrochemicals. Through key transformations such as demethylation, Friedel-Crafts reactions, and formylations, a diverse range of functionalized building blocks can be accessed. The proposed synthetic pathway towards a benzofuran-based herbicide, analogous to Ethofumesate, highlights the strategic value of 3-ethylanisole. The protocols provided herein offer a practical guide for researchers to explore the utility of this promising intermediate in their agrochemical discovery programs. Further research into regioselective functionalization and novel cyclization strategies will undoubtedly expand the application of 3-ethylanisole in developing the next generation of crop protection agents.
References
-
Fiege, H., et al. (2000). Phenol Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
-
Martin, R. (Ed.). (2010). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer. [Link]
-
Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [Link]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]
- World Intellectual Property Organization. (2016). Production of 3-alkylphenols and uses thereof. WO2016187678A1.
-
PubChem. Ethofumesate. National Center for Biotechnology Information. [Link]
- Google Patents.
Application Note: High-Throughput GC-MS Method for the Analysis of 1-Ethyl-3-methoxybenzene Reaction Products
Abstract
This application note presents a robust and detailed Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of reaction products originating from 1-Ethyl-3-methoxybenzene. This method is particularly suited for monitoring electrophilic aromatic substitution reactions, such as nitration and Friedel-Crafts acylation, which are common synthetic pathways for this substrate. The protocol outlines optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection to ensure high resolution, sensitivity, and accurate identification of isomeric products. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a reliable analytical workflow for reaction monitoring and product characterization.
Introduction
1-Ethyl-3-methoxybenzene (3-ethylanisole) is a substituted aromatic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its reactivity is governed by the activating and directing effects of the ethyl and methoxy groups. The ethyl group is a weak activator and ortho-, para-directing, while the methoxy group is a strong activator and also ortho-, para-directing. The interplay of these substituents leads to a variety of potential isomeric products in electrophilic aromatic substitution reactions.
Accurate identification and quantification of these isomers are critical for reaction optimization, yield determination, and ensuring the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive mass-based identification.[1][2][3] This application note provides a comprehensive protocol for the GC-MS analysis of reaction mixtures containing 1-Ethyl-3-methoxybenzene and its derivatives.
Experimental Workflow
The overall experimental workflow is designed for efficiency and accuracy, from initial sample workup to final data interpretation.
Caption: Overall workflow from sample preparation to final data reporting.
Materials and Reagents
-
Solvents: Dichloromethane (DCM), Ethyl acetate, Hexane (all GC-MS grade)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Internal Standard (e.g., Durene (1,2,4,5-tetramethylbenzene) or Naphthalene-d8)
-
Derivatization agent (optional, e.g., BSTFA with 1% TMCS for polar analytes)
Sample Preparation Protocol
A critical step for accurate analysis is the proper workup of the reaction mixture to remove catalysts, unreacted reagents, and byproducts that are not amenable to GC-MS analysis.[4][5]
Step-by-Step Protocol:
-
Reaction Quenching: Carefully quench the reaction mixture by pouring it over ice water. For acidic reactions (e.g., nitration), neutralize with a saturated sodium bicarbonate solution until effervescence ceases.
-
Liquid-Liquid Extraction (LLE): Transfer the quenched mixture to a separatory funnel. Extract the organic products with a suitable solvent like dichloromethane or ethyl acetate (3 x 20 mL).[5][6] Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2 x 20 mL) and then with brine (1 x 20 mL) to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator or a gentle stream of nitrogen.[7] Caution: Avoid complete evaporation to prevent loss of volatile products.
-
Sample Dilution: Dissolve the concentrated residue in a known volume of a suitable solvent (e.g., dichloromethane) to an approximate concentration of 10-100 µg/mL.[4]
-
Internal Standard Addition: Add a known concentration of an internal standard to the sample just prior to analysis for accurate quantification.[8]
-
Filtration: Filter the final sample through a 0.22 µm syringe filter into a 2 mL GC vial.
GC-MS Instrumentation and Method Parameters
The choice of GC column and instrument parameters is crucial for achieving baseline separation of isomers, which often have very similar boiling points.
Instrumentation
A standard benchtop GC-MS system equipped with a capillary column and an electron ionization (EI) source is suitable for this analysis.[1]
GC Column Selection
The separation of aromatic isomers is highly dependent on the stationary phase of the GC column.[9] A mid-polarity column is often the best choice.
-
Recommended Column: A 5% Phenyl Polysiloxane phase (e.g., DB-5ms, HP-5ms, or equivalent) is highly recommended. These columns provide excellent resolution for a wide range of aromatic compounds.[8][10]
-
Dimensions: A 30 m x 0.25 mm ID x 0.25 µm film thickness column generally provides the best balance of resolution and analysis time.
Optimized GC-MS Method Parameters
The following parameters have been optimized for the separation of 1-Ethyl-3-methoxybenzene and its potential nitration or acylation products.
| Parameter | Value | Rationale |
| GC System | Agilent 8890 GC (or equivalent) | Standard, reliable platform. |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) | Provides high sensitivity and spectral integrity. |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm | Excellent for separating aromatic isomers.[8] |
| Inlet Mode | Splitless | Maximizes sensitivity for trace components. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of analytes. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium, Constant Flow | Inert and provides good efficiency. |
| Flow Rate | 1.0 mL/min | Optimal for a 0.25 mm ID column. |
| Oven Program | Initial: 60 °C (hold 2 min) | Allows for focusing of volatile components. |
| Ramp 1: 10 °C/min to 280 °C | Separates a wide range of boiling points. | |
| Hold: 5 min at 280 °C | Ensures elution of less volatile compounds. | |
| MS Source Temp. | 230 °C | Minimizes ion source contamination. |
| MS Quad Temp. | 150 °C | Standard operating temperature. |
| Ionization Energy | 70 eV | Standard for generating reproducible EI spectra.[8] |
| Acquisition Mode | Full Scan | Allows for identification of unknown products. |
| Scan Range | 40 - 400 m/z | Covers the expected mass range of products. |
Data Analysis and Interpretation
Compound Identification
Identification of reaction products is achieved by comparing the acquired mass spectra with reference spectra in a commercial library (e.g., NIST, Wiley).
-
1-Ethyl-3-methoxybenzene: The parent compound has a molecular ion peak ([M]⁺) at m/z 136. A prominent fragment is typically observed at m/z 121, corresponding to the loss of a methyl group (-CH₃).[11]
-
Nitration Products (e.g., Ethyl-methoxy-nitrobenzene): The molecular ion peak will be at m/z 181 (136 + 45 for -NO₂). The fragmentation pattern will help determine the isomer.
-
Acylation Products (e.g., Acetyl-ethyl-methoxybenzene): For acetylation, the molecular ion peak will be at m/z 178 (136 + 42 for -COCH₃). The base peak is often the acylium ion [M-CH₃]⁺ at m/z 163.[12]
Caption: Key fragmentation of 1-Ethyl-3-methoxybenzene.
Isomer Differentiation
The directing effects of the ethyl and methoxy groups can lead to several isomers. While mass spectra of isomers can be very similar, subtle differences in fragmentation patterns and, more reliably, their chromatographic retention times, are used for differentiation.[13][14] For example, in a nitration reaction, the expected major products are 1-ethyl-2-methoxy-4-nitrobenzene and 1-ethyl-4-methoxy-2-nitrobenzene. Their distinct retention times on a mid-polarity column will allow for their quantification.
Quantification
Quantification is performed by integrating the peak area of the total ion chromatogram (TIC) for each identified compound. The concentration is calculated relative to the internal standard using response factors.
Formula for Concentration:
Canalyte = (Aanalyte / AIS) * (CIS / RF)
Where:
-
Canalyte = Concentration of the analyte
-
Aanalyte = Peak area of the analyte
-
AIS = Peak area of the Internal Standard
-
CIS = Concentration of the Internal Standard
-
RF = Response Factor (determined from a calibration curve or assumed to be 1 for semi-quantitative analysis)
Expected Results and Discussion
The provided GC-MS method will effectively separate the starting material from its potential reaction products. A representative chromatogram will show baseline resolution between the major isomeric products.
Table 1: Expected Retention Data for a Hypothetical Nitration Reaction
| Compound | Expected RT (min) | Molecular Ion (m/z) | Key Fragments (m/z) |
| 1-Ethyl-3-methoxybenzene | ~10.5 | 136 | 121, 91 |
| 1-Ethyl-2-methoxy-4-nitrobenzene | ~14.2 | 181 | 166, 136, 121 |
| 1-Ethyl-4-methoxy-2-nitrobenzene | ~14.8 | 181 | 166, 136, 121 |
| Internal Standard (Durene) | ~9.8 | 134 | 119 |
Note: Retention times are approximate and will vary based on the specific instrument and column conditions.
The elution order can be rationalized by the polarity and boiling points of the isomers. The relative peak areas will provide the product distribution, which can be used to assess the regioselectivity of the reaction.
Conclusion
This application note details a reliable and high-throughput GC-MS method for the analysis of 1-Ethyl-3-methoxybenzene reaction products. The protocol provides a comprehensive guide from sample preparation to data analysis, enabling researchers to accurately monitor reaction progress, identify products and byproducts, and determine isomeric ratios. The robustness of this method makes it an invaluable tool for process optimization in synthetic chemistry and drug development.
References
-
Gas chromatographic-mass spectrometric method for polycyclic aromatic hydrocarbon analysis in plant biota. PubMed. Available at: [Link]
-
QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. Available at: [Link]
-
Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign. Available at: [Link]
-
Aromatics Gas Chromatography-Mass Spectrometry. Hydrocarbons Chemistry & Technology. Available at: [Link]
-
Sample preparation GC-MS. SCION Instruments. Available at: [Link]
-
Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent. Available at: [Link]
-
Exploring GC Column Selectivity for Analysis of Aromatic Compounds. The NELAC Institute. Available at: [Link]
-
Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy Online. Available at: [Link]
-
Preparing Samples for GC-MS/MS Analysis. Organomation. Available at: [Link]
-
Optimization of Column Selection for Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures using GC×GC/ToF-MS. Oregon State University. Available at: [Link]
-
Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis? Royal Society of Chemistry. Available at: [Link]
-
Topic 3: Mass Spectrometry (MS). University of Lethbridge. Available at: [Link]
-
GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. National Institutes of Health. Available at: [Link]
-
Interpreting the mass spectrum of benzene. Doc Brown's Chemistry. Available at: [Link]
-
Guide to GC Column Selection and Optimizing Separations. Restek. Available at: [Link]
-
1-Ethyl-3-methoxybenzene. National Institutes of Health. Available at: [Link]
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. ResearchGate. Available at: [Link]
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Available at: [Link]
-
GC/MSn analysis of the crude reaction mixtures from Friedel-Crafts acylation: Unambiguous identification and differentiation of 3-aroylbenzofurans from their 4- and 6-regioisomers. PubMed. Available at: [Link]
-
Spectroscopy of benzene derivatives. YouTube. Available at: [Link]
-
Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. ResearchGate. Available at: [Link]
-
Mass Spectra of 1,2-Dimethoxybenzene Derivatives. J-Stage. Available at: [Link]
-
Discovering Electronic Effects of Substituents in Nitrations of Benzene Derivatives Using GC–MS Analysis. ResearchGate. Available at: [Link]
-
Discovering Electronic Effects of Substituents in Nitrations of Benzene Derivatives Using GC-MS Analysis. Scribd. Available at: [Link]
-
Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent. Available at: [Link]
-
2008 Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. Scribd. Available at: [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]
-
Analysis of The Friedel-CE. Scribd. Available at: [Link]
-
Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. PubMed. Available at: [Link]
-
Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. ResearchGate. Available at: [Link]
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Application Note: A Robust HPLC Purification Protocol for 1-Ethyl-3-methoxybenzene
Abstract and Introduction
1-Ethyl-3-methoxybenzene is an aromatic ether with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds. Achieving high purity of this compound is critical for ensuring the reliability of downstream applications and the safety of final products. This application note provides a detailed, robust, and validated protocol for the purification of 1-Ethyl-3-methoxybenzene using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
The core of this protocol is built upon the physicochemical properties of the target molecule. 1-Ethyl-3-methoxybenzene (C₉H₁₂O, Molar Mass: 136.19 g/mol ) is a relatively nonpolar, hydrophobic compound, a characteristic primarily dictated by its ethyl-substituted benzene ring.[1][2][3] This inherent hydrophobicity makes it an ideal candidate for separation via RP-HPLC, a powerful and widely used technique that separates molecules based on their interactions with a nonpolar stationary phase.[4][5][6] This guide explains the causal logic behind each step, from mobile phase selection to preparative scale-up, ensuring researchers can not only replicate but also adapt this method for their specific needs.
Principle of Reversed-Phase Separation
Reversed-phase HPLC is the most common mode of liquid chromatography, utilizing a nonpolar stationary phase (typically silica bonded with C8 or C18 alkyl chains) and a polar mobile phase (commonly a mixture of water and a polar organic solvent like acetonitrile or methanol).[6]
In the context of purifying 1-Ethyl-3-methoxybenzene, the separation mechanism is governed by hydrophobic interactions.
-
Retention: The nonpolar 1-Ethyl-3-methoxybenzene molecule preferentially adsorbs to the hydrophobic C18 stationary phase from the polar mobile phase.
-
Elution: By increasing the concentration of the organic solvent (e.g., acetonitrile) in the mobile phase, the mobile phase becomes less polar. This weakens the hydrophobic interactions between the analyte and the stationary phase, causing the 1-Ethyl-3-methoxybenzene to elute from the column.
Impurities with different polarities will interact with the stationary phase differently. More polar impurities will have weaker interactions and elute earlier, while more nonpolar (hydrophobic) impurities will be retained longer. This differential retention allows for the effective isolation of the target compound.
Materials and Instrumentation
3.1 Reagents
-
Acetonitrile (HPLC Grade or higher)
-
Methanol (HPLC Grade or higher)
-
Water (Type I, 18.2 MΩ·cm)
-
1-Ethyl-3-methoxybenzene (crude sample for purification)
-
0.22 µm or 0.45 µm Syringe Filters (PTFE or other solvent-compatible membrane)
3.2 Instrumentation
-
HPLC System (e.g., Agilent 1260 Infinity II, Waters Alliance) equipped with:
-
Binary or Quaternary Pump
-
Autosampler or Manual Injector
-
Column Thermostat
-
Variable Wavelength UV-Vis Detector or Photodiode Array (PDA) Detector
-
-
Analytical Balance
-
pH Meter (optional, for buffered mobile phases)
-
Solvent Filtration Apparatus
-
Ultrasonic Bath
Detailed Experimental Protocol
This protocol is designed for analytical-scale method development, which can be subsequently scaled up for preparative purification.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Dispense 1 L of Type I water into a clean, labeled solvent bottle.
-
Mobile Phase B (Organic): Dispense 1 L of HPLC-grade acetonitrile into a second clean, labeled solvent bottle.
-
Degassing: Degas both mobile phases for 15-20 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation, which can interfere with detector stability and pump performance.
Causality: Degassing is crucial because dissolved gases can come out of solution in the low-pressure environment post-column, forming bubbles in the detector flow cell. This leads to sharp spikes in the baseline and makes accurate quantification impossible.
Step 2: Sample Preparation
-
Stock Solution: Accurately weigh approximately 10 mg of the crude 1-Ethyl-3-methoxybenzene sample.
-
Dissolution: Dissolve the sample in 10.0 mL of acetonitrile to create a 1 mg/mL stock solution. Use the same solvent as the organic mobile phase to ensure solvent compatibility and prevent peak distortion.
-
Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Causality: Filtering the sample is a mandatory step to remove any particulate matter. These particles can irreversibly clog the column inlet frit, leading to high backpressure and a ruined column. The choice of filter membrane (PTFE) ensures compatibility with organic solvents.
Step 3: HPLC System Setup and Equilibration
-
Install an appropriate RP column (e.g., C18, 5 µm, 250 x 4.6 mm).
-
Purge the pump lines with the prepared mobile phases to remove any air and previous solvents.
-
Set the initial mobile phase conditions (e.g., 60% Acetonitrile / 40% Water).
-
Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.
-
Equilibrate the column for at least 15-20 minutes or until a stable, flat baseline is observed at the detection wavelength.
Causality: Column equilibration is essential for reproducibility. It ensures that the stationary phase surface is fully wetted and in equilibrium with the mobile phase, leading to stable and repeatable retention times.
Step 4: Method Execution and Data Acquisition
-
Detector Wavelength: Set the UV detector to 272 nm. The benzene ring in the molecule provides strong UV absorbance.[7][8] While 254 nm is a common wavelength for aromatic compounds, a full UV scan of a diluted sample is recommended to identify the wavelength of maximum absorbance (λmax) for the highest sensitivity.
-
Injection: Inject 10 µL of the filtered sample onto the column.
-
Data Collection: Start the data acquisition and run the method as defined in the table below.
HPLC Method Parameters
All quantitative data for the recommended analytical method are summarized in the table below.
| Parameter | Recommended Condition | Justification |
| Column | C18 Bonded Silica, 5 µm particle size, 250 mm x 4.6 mm I.D. | Industry standard for retaining hydrophobic aromatic compounds. Provides high efficiency and resolution.[9] |
| Mobile Phase A | Type I Water | Polar component of the mobile phase system. |
| Mobile Phase B | Acetonitrile | Organic modifier; its concentration controls the elution of the nonpolar analyte.[6] |
| Elution Mode | Isocratic: 70% B / 30% A | A simple, robust method once the optimal elution conditions are known. |
| Scouting Gradient: 50% to 95% B over 15 min | Recommended for initial analysis to visualize all impurities and determine the optimal isocratic conditions. | |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm I.D. analytical column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Enhances efficiency and ensures reproducible retention times by maintaining constant mobile phase viscosity. |
| Detection Wavelength | 272 nm (or determined λmax) | Provides high sensitivity for the aromatic chromophore of 1-Ethyl-3-methoxybenzene. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC to avoid column overloading. |
Method Optimization and Alternative Approaches
-
Improving Resolution: If co-eluting impurities are present, resolution can be improved by (a) decreasing the percentage of acetonitrile in an isocratic method to increase retention and separation, or (b) using a shallower gradient (e.g., 60-80% B over 20 minutes).
-
Alternative: Normal-Phase HPLC: For specific applications, such as separating structural isomers or when the crude sample is already dissolved in a nonpolar solvent like hexane, Normal-Phase (NP) HPLC can be advantageous.[4][10] In this mode, a polar stationary phase (e.g., bare silica) is used with a nonpolar mobile phase (e.g., a gradient of hexane and ethyl acetate).[11] In NP-HPLC, polar compounds are retained more strongly, and the elution order is typically the inverse of RP-HPLC.[12]
Process Workflow Visualization
The logical flow of the purification protocol, from initial sample handling to final analysis, is depicted below.
Sources
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. 1-Ethyl-3-methoxybenzene | C9H12O | CID 66353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jordilabs.com [jordilabs.com]
- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. hawach.com [hawach.com]
- 12. reddit.com [reddit.com]
Application Notes and Protocols for the Nitration of 3-Ethylanisole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Strategic Importance of Nitrated Alkylanisoles
The nitration of substituted aromatic compounds is a cornerstone of organic synthesis, providing critical intermediates for the pharmaceutical, agrochemical, and materials science industries. 3-Ethylanisole, with its dual activating groups—the methoxy (-OCH₃) and ethyl (-CH₂CH₃) substituents—presents an interesting case for electrophilic aromatic substitution. The resulting nitro-3-ethylanisole isomers are valuable precursors for a variety of functionalized molecules, including amines, which are prevalent in biologically active compounds.
This document provides a comprehensive guide to the experimental setup for the nitration of 3-ethylanisole. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a safe, efficient, and reproducible reaction. The protocols described herein are designed to be self-validating, with an emphasis on safety, regiochemical control, and product purification.
Reaction Mechanism and Regioselectivity
The nitration of 3-ethylanisole is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The reaction proceeds through the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.[1][2] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the linear and highly reactive nitronium ion.[2]
The aromatic ring of 3-ethylanisole, rich in π-electrons, acts as a nucleophile, attacking the nitronium ion.[2] This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2] A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, then abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitrated product.[3]
Directing Effects and Predicted Isomers
The regiochemical outcome of the nitration is dictated by the directing effects of the substituents already present on the benzene ring.
-
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.
-
Ethyl Group (-CH₂CH₃): This is a weakly activating, ortho, para-directing group through an inductive effect.
In 3-ethylanisole, these directing effects are synergistic for some positions and competitive for others. The primary sites of electrophilic attack are predicted to be:
-
Position 2 (ortho to -OCH₃, meta to -C₂H₅)
-
Position 4 (para to -OCH₃, ortho to -C₂H₅)
-
Position 6 (ortho to -OCH₃, ortho to -C₂H₅)
Steric hindrance from the ethyl group may influence the ratio of the resulting isomers, potentially favoring substitution at the less hindered positions. The exact isomer distribution will depend on the specific reaction conditions employed.
Visualizing the Reaction Pathway
The following diagram illustrates the generation of the nitronium ion and its subsequent attack on the 3-ethylanisole ring, leading to the formation of the major predicted isomers.
Figure 1: Mechanism of 3-ethylanisole nitration.
Experimental Protocol
This protocol is a representative procedure adapted from standard methods for the nitration of anisole and other activated aromatic compounds. Researchers should perform a thorough risk assessment before commencing any work.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3-Ethylanisole | 136.19 | 5.00 g (5.2 mL) | 0.0367 | Starting material |
| Sulfuric Acid (conc., 98%) | 98.08 | 15 mL | ~0.276 | Catalyst and solvent |
| Nitric Acid (conc., 70%) | 63.01 | 2.5 mL | ~0.0395 | Nitrating agent |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | Extraction solvent |
| Saturated Sodium Bicarbonate | - | 30 mL | - | Neutralizing wash |
| Saturated Sodium Chloride (Brine) | - | 20 mL | - | Aqueous wash |
| Anhydrous Magnesium Sulfate | 120.37 | 5 g | - | Drying agent |
| Crushed Ice/Ice Water | - | 100 g / 100 mL | - | Quenching |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethylanisole (5.00 g).
-
In a separate beaker or flask, carefully and slowly add concentrated sulfuric acid (15 mL) to the 3-ethylanisole with constant stirring. This addition is exothermic.
-
Cool the resulting mixture in an ice-water bath to 0-5 °C.
-
-
Preparation of the Nitrating Mixture:
-
In a separate small beaker or test tube, carefully add concentrated nitric acid (2.5 mL) to concentrated sulfuric acid (5 mL). Caution: Always add acid to acid slowly.
-
Cool this nitrating mixture in the ice-water bath.
-
-
Nitration Reaction:
-
Using a dropping funnel or a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred solution of 3-ethylanisole in sulfuric acid over a period of 20-30 minutes.
-
Crucially, maintain the internal reaction temperature between 0 °C and 10 °C throughout the addition. Use the ice bath to control any exotherm. Rapid addition can lead to a runaway reaction and the formation of dinitrated byproducts.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.
-
-
Work-up and Product Isolation:
-
Slowly and carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 100 mL of cold water with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic extracts in the separatory funnel.
-
Wash the combined organic layer sequentially with:
-
Water (20 mL)
-
Saturated sodium bicarbonate solution (2 x 15 mL) to neutralize any residual acid. Caution: Vent the separatory funnel frequently as CO₂ gas will be evolved.
-
Saturated brine solution (20 mL) to aid in the removal of water.
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent (dichloromethane) using a rotary evaporator to yield the crude product, which will be an oil or a low-melting solid.
-
-
Purification:
-
The crude product is a mixture of isomers. Separation can be achieved using column chromatography on silica gel.
-
A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity).
-
Monitor the separation by Thin Layer Chromatography (TLC). The less polar ortho-isomers are expected to elute before the more polar para-isomer.
-
Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.
-
Safety and Hazard Management
Nitration reactions are inherently hazardous due to the use of strong, corrosive, and oxidizing acids, and the exothermic nature of the reaction.[4][5][6][7]
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact with skin or eyes.[4][5]
-
Exothermic Reaction: The reaction generates a significant amount of heat. Uncontrolled temperature can lead to a thermal runaway, rapid production of toxic nitrogen dioxide gas, and potentially an explosion.[4]
-
Toxicity: Nitric acid fumes and nitrogen oxides are toxic upon inhalation and can cause severe respiratory irritation.[4][6]
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., butyl rubber or Viton), and chemical splash goggles. A face shield is also highly recommended.
-
Fume Hood: All operations involving concentrated acids and the nitration reaction itself must be performed in a certified chemical fume hood.
-
Temperature Control: A cooling bath (ice-water or ice-salt) is essential to maintain the reaction at the specified temperature. Monitor the internal temperature of the reaction, not the bath temperature.
-
Slow Addition: The nitrating agent must be added slowly and in a controlled manner to prevent a dangerous exotherm.
-
Quenching: The quenching procedure (pouring the reaction mixture onto ice) is also highly exothermic and must be done slowly and with vigorous stirring.
-
Spill Management: Have appropriate spill kits, including a neutralizing agent like sodium bicarbonate, readily available.
-
Waste Disposal: Acidic and organic waste must be disposed of according to institutional and local regulations. Do not mix nitric acid waste with other waste streams.
Workflow Visualization
Figure 2: Experimental workflow for nitration.
Conclusion
The nitration of 3-ethylanisole provides a versatile route to valuable chemical intermediates. The protocol detailed in this application note, grounded in the principles of electrophilic aromatic substitution, offers a reliable method for this transformation. Success hinges on a thorough understanding of the reaction mechanism, careful control of reaction parameters—particularly temperature—and unwavering adherence to safety protocols. The purification by column chromatography is essential for isolating the specific isomers required for subsequent synthetic steps. This guide serves as a robust starting point for researchers, enabling them to confidently and safely explore the rich chemistry of nitrated aromatic compounds.
References
-
Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]
-
Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]
-
YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link]
-
JoVE. (2025, May 22). Electrophilic Aromatic Substitution: Nitration of Benzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
ACS Publications. (n.d.). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved from [Link]
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
UW Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]
Sources
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- 2. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. m.youtube.com [m.youtube.com]
- 6. sciepub.com [sciepub.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 1-Ethyl-3-methoxybenzene
Welcome to the technical support center dedicated to the synthesis of 1-Ethyl-3-methoxybenzene (m-Ethylanisole). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the causality behind experimental choices. Our goal is to move beyond simple protocols and equip you with the scientific rationale needed to achieve high-yield, high-purity outcomes.
Introduction: Navigating the Synthesis of 1-Ethyl-3-methoxybenzene
1-Ethyl-3-methoxybenzene is a valuable substituted aromatic compound. While its structure appears straightforward, its synthesis presents several challenges that can significantly impact yield and purity. The most common and industrially relevant pathway involves a two-step sequence: a Friedel-Crafts acylation of anisole followed by the reduction of the resulting ketone intermediate.
This guide is structured as a series of troubleshooting questions and answers, addressing the specific, practical issues encountered during this two-step process. We will explore the mechanistic underpinnings of each step to provide a robust framework for problem-solving.
Core Synthetic Workflow
The primary route to 1-Ethyl-3-methoxybenzene involves two key transformations. Understanding this workflow is the first step in troubleshooting any issues that may arise.
Caption: Overall workflow for the synthesis of 1-Ethyl-3-methoxybenzene.
Part 1: Troubleshooting the Friedel-Crafts Acylation
The initial step, the acylation of anisole with propionyl chloride, is a classic electrophilic aromatic substitution.[1][2] The primary goal is to form 4-methoxypropiophenone, which upon reduction will yield the desired para isomer, 1-ethyl-4-methoxybenzene. However, understanding this reaction is key as the principles apply to synthesizing the meta precursor if needed, though anisole's directing effects favor ortho/para products.
Q1: My yield for the Friedel-Crafts acylation is consistently low. What are the most likely causes?
A1: Low yield in this acylation is a frequent issue stemming from several factors related to the catalyst, reagents, and reaction conditions.
-
Catalyst Stoichiometry and Activity: The Lewis acid catalyst (commonly AlCl₃ or FeCl₃) is not truly catalytic in this reaction.[1] It forms a complex with the carbonyl oxygen of the product ketone, rendering it inactive.[1][3] Therefore, at least one full equivalent of the Lewis acid is required, with a slight excess often being beneficial to drive the reaction to completion.[3] Furthermore, Lewis acids like AlCl₃ are extremely sensitive to moisture. Inadequate drying of glassware or solvents will quench the catalyst, halting the reaction.
-
Reaction Temperature: This reaction is highly exothermic.[4] Uncontrolled temperature can lead to side reactions and the formation of polymeric "tar," significantly reducing the yield of the desired product. The initial addition of the anisole solution to the acyl chloride-Lewis acid complex should be done slowly and at a reduced temperature (e.g., in an ice bath) to manage the exotherm.[4]
-
Reagent Purity: The purity of anisole and propionyl chloride is critical. Impurities can react with the Lewis acid or interfere with the reaction pathway.
Q2: I am getting a mixture of ortho and para isomers. How can I improve the regioselectivity for the para product?
A2: The methoxy group of anisole is a strong ortho, para-directing group due to its ability to donate electron density into the aromatic ring via resonance.[5]
-
Steric Hindrance: The primary factor favoring para-substitution over ortho is steric hindrance. The acylium ion electrophile is bulky, and attack at the less hindered para position is kinetically favored. To maximize this effect, ensure the reaction is well-stirred but not overly vigorous, which could overcome the subtle energy differences.
-
Catalyst Choice: While traditional Lewis acids are effective, modern solid acid catalysts like zeolites (e.g., H-Beta, H-ZSM5) can offer superior para-selectivity.[6][7] The constrained pore structure of these zeolites can sterically disfavor the formation of the bulkier ortho transition state, a principle known as shape selectivity.[8]
| Catalyst Type | Typical Conditions | Key Advantages | Disadvantages |
| AlCl₃ / FeCl₃ | Dichloromethane, 0°C to RT | High reactivity, low cost | Moisture sensitive, requires >1 equivalent, moderate selectivity, corrosive waste.[4] |
| Zeolites (H-Beta) | Higher temps (100-150°C), solvent or neat | High para-selectivity, reusable, environmentally benign.[6][8] | Requires higher temperatures, may be less reactive for some substrates. |
Troubleshooting Flowchart: Low Acylation Yield
Caption: Decision-making process for troubleshooting low acylation yield.
Part 2: Troubleshooting the Carbonyl Reduction
Once the ketone intermediate (4-methoxypropiophenone) is synthesized and purified, the final step is the reduction of the carbonyl group to a methylene group. The two workhorse reactions for this transformation are the Clemmensen and Wolff-Kishner reductions.
Q3: Which reduction method is better for my substrate, Clemmensen or Wolff-Kishner?
A3: The choice between these two methods is dictated entirely by the functional group tolerance of your substrate under strongly acidic versus strongly basic conditions.[9][10]
-
Clemmensen Reduction: Employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[11][12] These are harsh, acidic conditions. This method is ideal for substrates that are stable to strong acid but may contain base-sensitive groups.
-
Wolff-Kishner Reduction: Uses hydrazine (H₂NNH₂) and a strong base (like KOH or potassium tert-butoxide) at high temperatures (180-200 °C) in a high-boiling solvent like diethylene glycol.[13][14] This method is the go-to for substrates with acid-sensitive functionalities.[11][15]
For the reduction of 4-methoxypropiophenone, both methods are generally effective as the methoxy and ethyl groups are stable to both acid and base. The choice may come down to practical considerations like available reagents and equipment.
Decision Tree: Choosing the Right Reduction Method
Caption: Logic for selecting the appropriate carbonyl reduction method.
Q4: My Wolff-Kishner reduction is stalling or incomplete. How can I drive it to completion?
A4: The most common failure point in a Wolff-Kishner reduction is not reaching a sufficiently high temperature.[16]
-
The Huang-Minlon Modification: The reaction proceeds via a hydrazone intermediate. The formation of this hydrazone releases water.[14] This water, along with excess hydrazine, can lower the boiling point of the reaction mixture, preventing it from reaching the 180-200 °C required for the decomposition of the hydrazone to the alkane and nitrogen gas.[14][16] The Huang-Minlon modification addresses this by performing the reaction in a setup that allows for distillation. After the initial hydrazone formation at a lower temperature, the temperature is raised to distill off water and excess hydrazine, allowing the reaction pot to reach the necessary 200 °C for the final elimination step.[13][14]
-
Base Strength and Solubility: Ensure the base (e.g., KOH) is fully dissolved in the diethylene glycol solvent before adding the ketone. The use of potassium tert-butoxide in DMSO is a modification that can sometimes allow the reaction to proceed at lower temperatures.
Q5: The Clemmensen reduction is sluggish and my starting material persists. What can I do?
A5: Incomplete Clemmensen reductions are often due to issues with the zinc amalgam or physical parameters.
-
Zinc Amalgam Activation: The surface of the zinc is where the reduction occurs.[12] This surface must be clean and active. Preparing the zinc amalgam (by briefly treating zinc with a mercury(II) chloride solution) immediately before use is crucial for high reactivity.
-
Substrate Solubility: Aryl ketones have limited solubility in concentrated HCl. The reaction is heterogeneous. Using a co-solvent like toluene or ensuring extremely vigorous mechanical stirring can improve the contact between the organic substrate and the aqueous/metal phases, increasing the reaction rate.
Detailed Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 4-Methoxypropiophenone
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add aluminum chloride (14.7 g, 0.11 mol). Fit the flask with a reflux condenser and a drying tube.
-
Reagent Addition: Add dichloromethane (60 mL) to the flask, followed by the slow, dropwise addition of propionyl chloride (9.3 g, 0.10 mol). Stir the mixture in an ice bath for 15 minutes.
-
Reaction: Prepare a solution of anisole (10.8 g, 0.10 mol) in dichloromethane (30 mL). Add this solution dropwise to the cold, stirred reaction mixture over 30 minutes.[5]
-
Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 1 hour.
-
Workup: Cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl. Stir vigorously until all solids dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-methoxypropiophenone. Purify further by vacuum distillation or recrystallization.
Protocol 2: Wolff-Kishner Reduction (Huang-Minlon Modification)
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a distillation head, combine 4-methoxypropiophenone (16.4 g, 0.10 mol), diethylene glycol (100 mL), hydrazine hydrate (85%, 12 mL), and potassium hydroxide pellets (17 g, 0.30 mol).
-
Hydrazone Formation: Heat the mixture to 130-140 °C for 1.5 hours. Water will begin to distill over.
-
Elimination: After 1.5 hours, increase the heating to allow water and excess hydrazine to distill off, until the temperature in the reaction flask reaches 195-200 °C.
-
Reflux: Once the temperature stabilizes, place a reflux condenser on the flask and maintain a vigorous reflux for 4 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with 150 mL of water and transfer to a separatory funnel.
-
Extraction & Purification: Extract the product with diethyl ether (3 x 50 mL). Combine the ether layers, wash with dilute HCl, then with water, and finally with brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent. The crude 1-ethyl-4-methoxybenzene can be purified by distillation.
References
- University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation of Anisole. Retrieved from a relevant university chemistry lab manual.
-
Organic Chemistry Lab Videos. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]
- BenchChem. (2025). Technical Support Center: Enhancing Wolff-Kishner Reduction Efficiency for Ketones.
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
Organic Chemistry Lab Videos. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. [Link]
-
Docsity. (2022, September 26). Friedel-Crafts Acylation of Anisole: Understanding the Mechanism and Regiochemistry. Retrieved from [Link]
- ResearchGate. (n.d.). Friedel Crafts Acylation of Anisole With Modified Zeolites.
- University of California, Irvine. (n.d.). Grignard Reaction.
-
Course Hero. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. RSC Advances.
- Web Pages. (n.d.). Grignard Reaction.
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Synthesis: The Utility of 1-Ethynyl-3-methoxybenzene in Chemical Projects.
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
- Chad's Prep®. (n.d.). The Clemmensen and Wolff Kishner Reductions.
-
Chemistry Stack Exchange. (2017, April 8). Friedel-Crafts reaction of anisole?. Retrieved from [Link]
- SlidePlayer. (n.d.). CLEMMENSEN REDUCTION.
-
chemeurope.com. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
SCIRP. (2017, July 20). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficien. Retrieved from [Link]
- J&K Scientific LLC. (2025, March 15). Wolff-Kishner Reduction.
- ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions.
-
Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
Organic Chemistry Explained. (2022, November 22). Organic Chemistry Friedel-Crafts Acylation of Anisole. YouTube. [Link]
-
Chemwonders. (2023, March 27). Clemmensen reduction | Named Organic Reactions | Organic Chemistry. YouTube. [Link]
- L.S.College, Muzaffarpur. (2020, September 24). Wolff–Kishner reduction.
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yield in Grignard reaction of 3-ethylanisole
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Grignard reaction of 3-ethylanisole, with a focus on resolving issues related to low yield.
Troubleshooting Guide: Low Yield in the Grignard Reaction of 3-Ethylanisole
Low yields in Grignard reactions are a frequent and frustrating issue. This guide provides a systematic approach to identifying and resolving potential problems when preparing and using the Grignard reagent from 3-ethylanisole (or its corresponding halide).
Issue 1: The Grignard Reaction Fails to Initiate or is Sluggish
Question: My Grignard reaction with 3-bromoethylanisole isn't starting. What are the common causes and how can I fix this?
Answer: Failure to initiate is one of the most common hurdles in Grignard synthesis. The primary culprits are typically related to the magnesium surface's purity and the presence of impurities.[1][2]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inactive Magnesium Surface | The surface of magnesium turnings can be passivated by a layer of magnesium oxide, which prevents the reaction.[1][3] Activation is crucial to expose a fresh, reactive metal surface.[3][4] Mechanical Activation: In a dry, inert atmosphere (e.g., a glovebox), gently grind the magnesium turnings with a mortar and pestle.[5] Chemical Activation: Add a small crystal of iodine (the purple color should disappear upon initiation) or a few drops of 1,2-dibromoethane to the magnesium suspension in your solvent before adding the 3-bromoethylanisole.[3][4][5][6] |
| Presence of Moisture | Grignard reagents are highly sensitive to protic sources, especially water, which will quench the reagent as it forms.[1][7][8] Glassware: All glassware must be rigorously dried, either in an oven (e.g., overnight at >120°C) or by flame-drying under a vacuum and cooling under an inert atmosphere (e.g., argon or nitrogen).[9] Solvent: Use anhydrous solvent. If the solvent's dryness is questionable, it should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF and diethyl ether).[9] |
| Impure Starting Materials | The 3-bromoethylanisole may contain impurities that inhibit the reaction.[1] Ensure your starting material is pure and dry. Consider passing it through a short column of activated alumina to remove trace water and acidic impurities.[9] |
| Incorrect Solvent Choice | While diethyl ether and tetrahydrofuran (THF) are common solvents for Grignard reactions, their effectiveness can vary.[3][10][11] For aryl Grignard reagents, THF is often preferred due to its higher boiling point and better stabilization of the Grignard reagent.[12][13] 2-Methyltetrahydrofuran (2-MeTHF) has also been shown to be an excellent alternative, sometimes suppressing side reactions like Wurtz coupling.[10] |
Issue 2: The Reaction Starts but then Stops, or the Yield is Very Low
Question: I've managed to form the Grignard reagent from 3-bromoethylanisole, but the yield of my desired product after reaction with an electrophile is still low. What are the likely causes?
Answer: Low yields after the formation of the Grignard reagent often point towards competing side reactions.[1]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Wurtz Coupling | The Grignard reagent can react with the remaining 3-bromoethylanisole to form a homocoupled biphenyl product.[1] This is a major side reaction, especially with more reactive halides.[13] To minimize this, add the 3-bromoethylanisole solution slowly and dropwise to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[9] |
| Enolization of the Carbonyl Substrate | If your electrophile is a ketone with alpha-hydrogens, the Grignard reagent can act as a base and deprotonate it, forming an enolate.[1][14] This is more common with sterically hindered ketones.[14] To mitigate this, run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over deprotonation.[1] |
| Reduction of the Carbonyl Substrate | If the Grignard reagent has beta-hydrogens (which is not the case for the 3-ethylanisole Grignard), it can reduce the carbonyl compound to an alcohol.[1] While not a primary concern with this specific Grignard, it's a crucial consideration for other alkyl Grignard reagents. |
| Inaccurate Grignard Reagent Concentration | The concentration of the prepared Grignard reagent may be lower than assumed, leading to the use of insufficient reagent in the subsequent reaction. It is highly recommended to titrate a small aliquot of the Grignard solution to determine its exact molarity before use.[15][16][17][18] |
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Low Grignard Yield.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing the Grignard reagent of 3-ethylanisole?
A1: Both diethyl ether and tetrahydrofuran (THF) are commonly used and effective solvents for Grignard reagent formation.[3][11] THF is often preferred for aryl halides due to its higher boiling point, which allows for a higher reaction temperature if needed for initiation, and its ability to better solvate and stabilize the Grignard reagent.[12][13][19] 2-Methyltetrahydrofuran (2-MeTHF) is also an excellent, greener alternative that can sometimes suppress the formation of the Wurtz coupling byproduct.[10]
Q2: How can I be sure that my Grignard reagent has formed?
A2: Visual cues for the initiation of a Grignard reaction include the disappearance of the iodine color (if used as an activator), the appearance of turbidity or a cloudy gray/brown color in the solution, and a noticeable exotherm (the flask will become warm).[20] For a definitive confirmation and to ensure accurate stoichiometry in your subsequent reaction, it is best practice to determine the concentration of your Grignard reagent through titration.[15][16][17][18]
Q3: What is the "Wurtz coupling" side reaction?
A3: The Wurtz coupling reaction is a side reaction where the Grignard reagent (R-MgX) reacts with the unreacted alkyl/aryl halide (R-X) to form a dimer (R-R).[1] In the case of 3-bromoethylanisole, this would result in the formation of 3,3'-diethyl-1,1'-biphenyl. This side reaction reduces the yield of the desired Grignard reagent. It can be minimized by the slow, controlled addition of the halide to the magnesium, keeping the halide concentration low throughout the reaction.[9]
Q4: Can I store my prepared Grignard reagent?
A4: Yes, Grignard reagents can be stored for short periods under a dry, inert atmosphere (e.g., nitrogen or argon) in a sealed, dry container. However, their concentration can decrease over time due to reactions with trace amounts of moisture or oxygen, or due to the Schlenk equilibrium.[3] For best results, it is recommended to use the Grignard reagent promptly after its preparation or to re-titrate it if it has been stored.
Experimental Protocols
Protocol 1: Activation of Magnesium Turnings
-
Place the required amount of magnesium turnings into a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen or argon.
-
Add a single crystal of iodine to the flask.
-
Gently warm the flask with a heat gun until violet iodine vapors are observed.
-
Allow the flask to cool to room temperature. The disappearance of the iodine color is an indication of activation.
-
Alternatively, add a few drops of 1,2-dibromoethane to the magnesium in a small amount of anhydrous solvent. The evolution of ethylene gas bubbles indicates activation.[4]
Protocol 2: Titration of the Grignard Reagent
This protocol is based on the method described by Watson and Eastham.[17]
-
Under an inert atmosphere, add a small, accurately weighed amount of a suitable indicator, such as 1,10-phenanthroline (~5 mg), to a dry flask.[15]
-
Add a known volume of dry, inert solvent (e.g., 2 mL of THF).[15]
-
Using a 1.00 mL syringe, slowly add the prepared Grignard solution dropwise to the stirred indicator solution.
-
A distinct color change will occur upon the formation of a complex between the Grignard reagent and the indicator.
-
Prepare a standardized solution of a titrant, such as sec-butanol or (-)-menthol, in dry toluene or THF (approximately 1.0 M).[15]
-
Titrate the colored Grignard-indicator solution with the standardized alcohol solution until the color disappears.
-
The concentration of the Grignard reagent can be calculated from the volume of the titrant required to reach the endpoint.
Visualizing the Grignard Reaction Mechanism
Caption: General Mechanism of Grignard Addition to a Ketone.
References
-
The Grignard Reaction. (n.d.). Retrieved from [Link]
-
Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (2007). Organic Process Research & Development. Retrieved from [Link]
-
Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. (2013). Green Chemistry. Retrieved from [Link]
-
Does anyone know the best way to activate magnesium for the grignard reagent?. (2014). ResearchGate. Retrieved from [Link]
-
Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). (1981). UNL Digital Commons. Retrieved from [Link]
-
How to measure the concentration of any grignard reagent (RMgX) in situ?. (2012). ResearchGate. Retrieved from [Link]
-
Titration Grignard and BuLi. (n.d.). Scribd. Retrieved from [Link]
-
Titrating Organometallic Reagents is Easier Than You Think. (2015). Chemtips. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Solvation Effects in the Grignard Reaction with Carbonyl Compounds. (2000). The Journal of Organic Chemistry. Retrieved from [Link]
-
Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. Retrieved from [Link]
-
Troubleshooting my grignard reactions. (2020). Reddit. Retrieved from [Link]
-
Solved During the Grignard reaction, I obtained a low. (2021). Chegg.com. Retrieved from [Link]
-
How do typical impurities arise in the Grignard reaction?. (n.d.). Homework.Study.com. Retrieved from [Link]
-
Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. (2025). ResearchGate. Retrieved from [Link]
-
TRAMADOL METHOD FOR PREPARATION. (n.d.). ResearchGate. Retrieved from [Link]
-
What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do?. (2024). Quora. Retrieved from [Link]
-
Grignard reaction of anisole bromide. (n.d.). ResearchGate. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
Cross-Coupling Reaction of Allylic Ethers with Aryl Grignard Reagents Catalyzed by a Nickel Pincer Complex. (2016). Molecules. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Retrieved from [Link]
- Method for the production of Grignard compounds. (n.d.). Google Patents.
-
Optimization of the Grignard reagent formation. (n.d.). ResearchGate. Retrieved from [Link]
- Grignard Reactions. (2000). Kirk-Othmer Encyclopedia of Chemical Technology.
-
Grignard reagent. (n.d.). Wikipedia. Retrieved from [Link]
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved from [Link]
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). Retrieved from [Link]
-
How to improve the percent yield in Grignard reaction. (2019). Quora. Retrieved from [Link]
-
Grignard Reagent. (n.d.). BYJU'S. Retrieved from [Link]
-
Protecting Groups In Grignard Reactions. (2015). Master Organic Chemistry. Retrieved from [Link]
- Synthesis method for 3-methoxypropiophenone. (n.d.). Google Patents.
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Grignard Reactions: Theory & Practice with Strategy. (2018). YouTube. Retrieved from [Link]
-
Grignard Reagents. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Why would we got a low yield in preparing triphenylmethanol by gringard reaction even if the reaction was on a dry environment. (2022). Reddit. Retrieved from [Link]
-
Supplementary Materials for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Convenient synthesis of 3-methoxybenz[a]anthracene-7,12-dione. (1994). Chemical Research in Toxicology. Retrieved from [Link]
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Technical Support Center: Bromination of 1-Ethyl-3-methoxybenzene
Prepared by: Senior Application Scientist, Organic Synthesis Division
This guide provides in-depth troubleshooting for common side reactions encountered during the bromination of 1-ethyl-3-methoxybenzene. It is designed for researchers, chemists, and drug development professionals to diagnose and resolve experimental challenges, ensuring high-yield, selective synthesis of the desired brominated products.
Core Concepts: Understanding Substituent Effects
The outcome of the bromination of 1-ethyl-3-methoxybenzene is governed by the electronic and steric effects of its two substituents: the methoxy group (-OCH₃) and the ethyl group (-CH₂CH₃).
-
Methoxy Group (-OCH₃): This is a powerful activating group due to the lone pairs on the oxygen atom, which can be donated into the aromatic ring through resonance. It is a strong ortho, para-director.[1][2]
-
Ethyl Group (-CH₂CH₃): This is a weakly activating group through hyperconjugation and induction. It is also an ortho, para-director.
When both are present on the ring, the potent methoxy group dominates the directing effect. The positions ortho (2 and 6) and para (4) to the methoxy group are highly activated towards electrophilic attack.
Caption: Activating effects of the methoxy group.
Troubleshooting Guide & FAQs
Q1: My reaction produced a mixture of isomers instead of a single product. How can I improve regioselectivity?
A1: Root Cause Analysis & Solution
The formation of multiple isomers is expected due to the strong activating nature of the methoxy group, which directs bromination to the C2, C4, and C6 positions.
-
Major Products: The primary products are typically 4-bromo-1-ethyl-3-methoxybenzene and 2-bromo-1-ethyl-3-methoxybenzene . The para-isomer (4-bromo) is often favored because the ortho positions (C2 and C6) experience some steric hindrance from the adjacent ethyl and methoxy groups.[3]
-
Minor Products: Bromination at C6 can also occur, but may be less favored than at C2 due to steric hindrance from the ethyl group.
Strategies for Improving Selectivity:
-
Lowering Reaction Temperature: Performing the reaction at lower temperatures (e.g., -10 °C to 0 °C) can enhance selectivity. Lower kinetic energy allows the electrophile to more selectively attack the most electronically favorable and sterically accessible position (often the para position).[4]
-
Choice of Brominating Agent: Using a bulkier or less reactive brominating agent can increase para-selectivity. N-Bromosuccinimide (NBS) is often more selective than elemental bromine (Br₂).[4][5]
-
Solvent Effects: The choice of solvent can influence isomer distribution. Non-polar solvents may slightly favor the para isomer compared to highly polar solvents.
Caption: Isomer formation pathways.
Q2: My mass spectrum shows evidence of di- and tri-brominated products. How do I prevent this over-bromination?
A2: Root Cause Analysis & Solution
This is a classic case of polybromination, a common side reaction with highly activated aromatic rings. The first bromine atom added to the ring is only weakly deactivating, meaning the monobrominated product is still activated enough (by the -OCH₃ group) to react further with any excess brominating agent.[6]
Strategies for Preventing Polybromination:
-
Strict Stoichiometric Control: Use a slight molar deficit or exactly one equivalent of the brominating agent relative to the 1-ethyl-3-methoxybenzene. Add the brominating agent slowly and portion-wise to the reaction mixture to avoid localized high concentrations.
-
Milder Reagents: Avoid using highly reactive bromine in combination with a strong Lewis acid catalyst (like FeBr₃). Instead, use a milder reagent such as N-Bromosuccinimide (NBS) in a solvent like DMF or acetonitrile.[4][5] Using trifluoroacetic acid as a solvent can also help prevent polybromination.[5]
-
Low Temperature: Maintain a low temperature throughout the addition and reaction time to decrease the overall reaction rate, giving greater control and reducing the likelihood of a second or third substitution.[7]
Protocol: Selective Monobromination using NBS
-
Dissolve 1-ethyl-3-methoxybenzene (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and protect it from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.0 eq) to the solution in small portions over 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours after the addition is complete.
-
Monitor the reaction progress using TLC or GC-MS to ensure consumption of starting material without significant formation of dibrominated product.
-
Upon completion, quench the reaction by pouring it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization.
Q3: I've found a product brominated on the ethyl side chain, not the ring. What caused this?
A3: Root Cause Analysis & Solution
You have inadvertently initiated a free-radical bromination pathway instead of the desired electrophilic aromatic substitution (EAS) . The carbon atom adjacent to the benzene ring (the benzylic position) is particularly susceptible to radical attack because the resulting benzylic radical is resonance-stabilized.[8][9]
This side reaction is favored under specific conditions:
-
Radical Initiators: Presence of UV light (sunlight or a lamp) or chemical radical initiators like AIBN or benzoyl peroxide.[10]
-
Reagent: N-Bromosuccinimide (NBS) is the classic reagent for benzylic bromination, especially in a non-polar solvent like carbon tetrachloride (CCl₄).[9]
-
High Temperatures: Thermal energy can also initiate the homolytic cleavage of Br₂ to form bromine radicals.[8]
To ensure electrophilic aromatic substitution and avoid radical bromination, you MUST:
-
Exclude Light: Run the reaction in a flask wrapped in aluminum foil.
-
Avoid Radical Initiators: Ensure no peroxides are present in your solvents (especially ethers).
-
Use Polar Solvents and/or a Catalyst: For EAS, polar solvents and sometimes a Lewis acid catalyst are used. For radical reactions, non-polar solvents are typical.
Caption: Competing EAS and radical pathways.
Table 1: Comparison of Reaction Conditions
| Feature | Electrophilic Aromatic Substitution | Free-Radical Bromination |
| Goal | Bromination of the aromatic ring | Bromination of the benzylic position |
| Reagents | Br₂/Lewis Acid, NBS in polar solvent | NBS in CCl₄, Br₂ (high temp) |
| Initiation | Generation of Br⁺ electrophile | UV light, heat, or chemical initiator |
| Solvent | Acetic Acid, DMF, CH₂Cl₂, CH₃CN | CCl₄, Benzene |
| Temperature | Low to moderate (0 °C to RT) | Elevated (reflux) or photochemical |
| Catalyst | Lewis Acids (FeBr₃, AlCl₃) often used | Radical Initiators (AIBN, Peroxides) |
Q4: What is the best strategy to purify my desired monobrominated product?
A4: Purification Workflow
A multi-step approach is often necessary to isolate the desired isomer in high purity.
-
Aqueous Workup: As described in the protocol above, an initial wash with sodium thiosulfate is crucial to remove excess bromine, followed by water or brine to remove water-soluble impurities.
-
Column Chromatography: This is the most effective method for separating isomers and removing both starting material and polybrominated side products.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar solvent system is ideal. Start with 100% hexanes or heptane and gradually increase the polarity by adding a small amount of ethyl acetate or dichloromethane. The less polar starting material will elute first, followed by the monobrominated isomers, and finally the more polar polybrominated products.
-
-
Recrystallization: If you have successfully isolated a mixture of isomers or a single isomer that contains minor impurities, recrystallization can be an effective final polishing step.[11]
-
Solvent Selection: The ideal solvent is one in which the desired compound is soluble at high temperatures but sparingly soluble or insoluble at low temperatures. Common choices for bromoarenes include ethanol, methanol, or hexane.
-
Caption: General purification workflow.
References
-
The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]
-
The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory. ResearchGate. Available at: [Link]
-
Explain the selectivity in bromination of this compound with two substituted benzene rings. Chemistry Stack Exchange. Available at: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. Available at: [Link]
-
Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Available at: [Link]
-
Reaction Mechanisms. Oregon State University. Available at: [Link]
-
Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzenes. Journal of the American Chemical Society. Available at: [Link]
-
Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]
-
A Practical Procedure for Regioselective Bromination of Anilines. ResearchGate. Available at: [Link]
-
Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Radical Bromination of Ethylbenzene in Organic Chemistry. YouTube. Available at: [Link]
-
Propose a mechanism for the bromination of ethoxybenzene to give o. Pearson. Available at: [Link]
-
Bromination of Aniline. Scribd. Available at: [Link]
- Method for the bromination of aromatic compound. Google Patents.
-
The reactions of methoxybenzene. chemguide.co.uk. Available at: [Link]
-
Bromination of Aniline. Khan Academy. Available at: [Link]
-
Propose a mechanism for the bromination of ethylbenzene shown below. Pearson. Available at: [Link]
-
Estimation of Aniline by Bromination Method. Scribd. Available at: [Link]
- Bromination of aromatic compounds. Google Patents.
- Purification of ethers. Google Patents.
-
Anilines: Reactions, Reaction Mechanisms and FAQs. Allen Institute. Available at: [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. Available at: [Link]
-
Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. PubMed. Available at: [Link]
-
Bromine. Wikipedia. Available at: [Link]
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- 5. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
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Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling with 3-Ethylanisole
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with optimizing catalyst loading, particularly when working with sterically hindered and electron-rich substrates such as 3-ethylanisole. Our goal is to provide you with a blend of foundational knowledge, actionable troubleshooting steps, and advanced protocols to empower you to overcome common hurdles and achieve robust, reproducible results.
Section 1: Foundational FAQs - Understanding the Core Challenges
This section addresses the fundamental questions surrounding catalyst loading and the specific difficulties posed by substrates like 3-ethylanisole.
Q1: Why is 3-ethylanisole considered a challenging substrate for Suzuki coupling?
Answer: 3-Ethylanisole, as an aryl halide partner, presents two primary challenges that can impede the Suzuki-Miyaura catalytic cycle:
-
Steric Hindrance: The ethyl group at the 3-position, ortho to the typical halide position (e.g., 2-bromo-3-ethylanisole), creates significant steric bulk. This bulk can hinder the approach of the palladium catalyst to the C-X bond, thereby slowing down the crucial oxidative addition step.[1][2]
-
Electronic Effects: The methoxy group (-OCH₃) is a strong electron-donating group. This increases the electron density on the aromatic ring, making the carbon-halide bond stronger and less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[3] This effect is particularly pronounced for less reactive aryl chlorides.[4]
These combined effects mean that standard, off-the-shelf Suzuki coupling conditions often result in low or no product yield.
Q2: What is a "typical" catalyst loading, and how does it need to be adjusted for a substrate like 3-ethylanisole?
Answer: For simple, unhindered substrates, palladium catalyst loadings often range from 0.1 to 2 mol%. However, for challenging substrates, a higher initial loading, typically in the 1-5 mol% range, is a common starting point.[2] It is a misconception that simply increasing the catalyst amount will solve all problems. While it can compensate for slow kinetics or partial catalyst deactivation, excessively high loadings are costly, can lead to more side products, and complicate purification. The goal is not just to achieve a high yield but to find the optimal loading that balances reaction efficiency, cost, and purity. For sterically hindered substrates, the choice of ligand is often more critical than the absolute catalyst loading.[5][6]
Q3: How does catalyst loading directly impact reaction outcomes like yield and purity?
Answer: Catalyst loading is a critical parameter that influences several aspects of the reaction:
-
Reaction Rate: Higher catalyst concentrations generally lead to faster reaction rates, as more active catalytic species are available to participate in the cycle.
-
Yield: Insufficient catalyst can lead to incomplete conversion and low yield. Conversely, an optimized loading ensures the reaction proceeds to completion in a reasonable timeframe.
-
Purity and Side Reactions: While a higher loading can drive the reaction to completion, it can also increase the rate of side reactions, such as the homocoupling of the boronic acid partner. Furthermore, catalyst degradation can lead to the formation of palladium black, which can complicate product purification.[3][7] Finding the "sweet spot" is key to maximizing the yield of the desired product while minimizing impurities.
Section 2: Troubleshooting Guide - From Low Yield to No Reaction
This section provides a systematic, question-and-answer guide to diagnosing and solving common experimental problems.
Problem: My reaction with 3-ethylanisole shows very low conversion to the desired product.
Q: I've set up my reaction, but after several hours, TLC/LC-MS analysis shows mostly starting material. What are the first things I should check?
Answer: When faced with low conversion, a systematic review of your setup and reagents is the first line of defense.
Initial Checks Protocol:
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[8] Ensure your entire setup, including solvents, is thoroughly degassed. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst.[7][9]
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids are prone to degradation, particularly protodeboronation, where the C-B bond is cleaved.[8] Confirm the purity of your boronic acid. If it's old or has been stored improperly, consider using a fresh bottle or a more stable boronate ester (e.g., a pinacol ester).[8]
-
Base: The base is crucial for activating the boronic acid.[10][11][12] Ensure it is dry and has been stored correctly. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[5][9]
-
Solvent: Use anhydrous, high-purity solvents. Water content can affect the solubility of the base and the stability of the reagents.[13][14][15] Contaminants in solvents, even at ppm levels, can poison the catalyst.[13]
-
Problem: The reaction starts but stalls before reaching completion.
Q: My reaction proceeds to about 30-40% conversion and then stops. Adding more reaction time does not improve the yield. What is happening?
Answer: Reaction stalling is a classic sign of catalyst deactivation. The initial turnover is successful, but the catalyst "dies" before all the starting material is consumed.
Visualizing the Troubleshooting Workflow
Here is a logical workflow to diagnose and address catalyst deactivation and other common issues leading to low yield.
Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.
Strategies to Combat Catalyst Deactivation:
-
Ligand Selection is Key: For sterically hindered and electron-rich substrates, the ligand is arguably the most important component. Standard ligands like PPh₃ are often ineffective. You need bulky, electron-rich phosphine ligands (often called "Buchwald-type" ligands) or N-heterocyclic carbenes (NHCs).[1][6] These ligands stabilize the palladium center, promote the difficult oxidative addition step, and prevent catalyst decomposition.[2]
-
Systematic Ligand Screening: If you suspect catalyst deactivation, the most effective solution is to screen a panel of ligands.
| Ligand Type | Example | Key Feature for 3-Ethylanisole |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky and electron-rich, excellent for hindered aryl chlorides/bromides.[5][18] |
| N-Heterocyclic Carbenes | IPr, SImes | Strong σ-donors that form very stable Pd complexes, effective for challenging couplings.[6] |
| Bidentate Ligands | dppf | Often used but may be less effective for highly hindered systems compared to modern monophosphine ligands. |
Experimental Protocol: Ligand Screening
-
Set up an array of parallel reactions in small vials.
-
To each vial, add the 3-ethylanisole halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Add the solvent (e.g., Dioxane/H₂O or Toluene).
-
In a glovebox or under a strong inert gas flow, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a different ligand to each vial (e.g., SPhos, XPhos, RuPhos, IPr; Ligand:Pd ratio typically 2:1 for monophosphine ligands).
-
Seal the vials, heat the reaction block to the desired temperature (e.g., 80-100 °C), and stir for a set time (e.g., 12 hours).
-
Analyze the outcome of each reaction by LC-MS to identify the most effective ligand.
Problem: The reaction is clean but very slow, requiring very high catalyst loading (>5 mol%) to reach completion.
Q: I can get the reaction to work, but only by using an impractically high amount of catalyst. How can I improve the efficiency to lower the required loading?
Answer: This indicates that your chosen conditions are suboptimal but heading in the right direction. The goal now is fine-tuning to accelerate the catalytic cycle, allowing each catalyst molecule to perform more turnovers before it potentially degrades.
Optimization Strategies:
-
Temperature: If the reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 100 °C) can significantly increase the rate of oxidative addition and other steps in the cycle.[8] However, be cautious, as excessively high temperatures can accelerate catalyst decomposition.
-
Solvent Choice: The solvent can dramatically influence reaction rates and even selectivity.[14][15][19] While THF, Dioxane, and Toluene are common, sometimes switching to a more polar aprotic solvent can have a beneficial effect.[14][15] A screening of solvents is often worthwhile.
-
Base and Water Content: The choice of base and its solubility are critical.[11][12] Often, Suzuki reactions are run in a biphasic system (e.g., Toluene/Water) to help dissolve the inorganic base.[9][20] The concentration of the base and the amount of water can be optimized. For instance, using a 2M aqueous solution of K₃PO₄ is a common and effective starting point.
Section 3: Understanding the "Why" - A Look at the Catalytic Cycle
A deeper understanding of the reaction mechanism is essential for rational troubleshooting. The efficiency of the entire process depends on the smooth operation of each step.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][21][22]
Key Steps and Bottlenecks with 3-Ethylanisole:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond. This is often the rate-limiting step, especially with the sterically hindered and electron-rich 3-ethylanisole.[4] The choice of a bulky, electron-donating ligand is critical to facilitate this step.[2][18]
-
Transmetalation: The organic group (R²) is transferred from the activated boronic acid (boronate) to the palladium center, displacing the halide (X). The base is essential for forming the more nucleophilic boronate species.[10][11][21]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[22]
By identifying which of these steps is likely the bottleneck, you can make more informed decisions about how to modify your reaction conditions—whether it's changing the ligand to speed up oxidative addition or altering the base/solvent system to improve transmetalation.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(47), 19132-19135. Retrieved from [Link]
-
Leconte, N., & Fagnou, K. (2006). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 45(47), 7904-7908. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Saito, B., & Fu, G. C. (2007). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, (46), 5520-5524. Retrieved from [Link]
-
Hossian, A., Das, S., & Paul, S. (2021). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 6(32), 21063-21075. Retrieved from [Link]
-
Chevalier, R., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 5(21), 6355-6360. Retrieved from [Link]
-
Sherwood, J., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(11), 7264-7272. Retrieved from [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(38), 11872-11873. Retrieved from [Link]
-
ResearchGate. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. Retrieved from [Link]
-
Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(10), 4189-4192. Retrieved from [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
-
Dreher, S. D., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Organic Process Research & Development, 25(7), 1635-1644. Retrieved from [Link]
-
NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Hein, J. E. (2019). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]
-
Wang, L., et al. (2016). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 21(11), 1545. Retrieved from [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling?. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2022). Catalyst loading optimization. Retrieved from [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
-
ResearchGate. (2022). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (2019). Optimization of catalyst loading for Suzuki-Miyaura coupling. Retrieved from [Link]
-
Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 862-875. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
FULIR. (2020). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Retrieved from [Link]
-
ResearchGate. (2022). Influence of Catalyst Loading on the Suzuki Coupling Reaction. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
Buchwald, S. L., & Martin, R. (2002). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acta Chemica Scandinavica, 56, 1023-1030. Retrieved from [Link]
-
PubMed. (2011). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Retrieved from [Link]
Sources
- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 12. researchgate.net [researchgate.net]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Yoneda Labs [yonedalabs.com]
- 17. reddit.com [reddit.com]
- 18. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
Preventing over-alkylation in Friedel-Crafts reaction of 3-ethylanisole
Introduction: The Challenge of Selective Alkylation
The Friedel-Crafts alkylation of substituted anisoles, such as 3-ethylanisole, is a cornerstone reaction for synthesizing valuable intermediates in the pharmaceutical and fine chemical industries. However, the very nature of the substituents that make the aromatic ring reactive also predisposes it to a critical side reaction: over-alkylation or polyalkylation. This guide provides in-depth troubleshooting strategies, mechanistic explanations, and validated protocols to help researchers control this reaction and achieve high selectivity for the desired mono-alkylated product.
The core issue arises because the initial product of the reaction is more reactive than the starting material.[1][2] The methoxy (-OCH3) and ethyl (-C2H5) groups on the 3-ethylanisole ring are both electron-donating, activating the ring for electrophilic aromatic substitution. When a third activating alkyl group is added, the resulting mono-alkylated product becomes an even more attractive target for the electrophile, leading to a mixture of di- or even tri-substituted products and reducing the yield of the target compound.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why is 3-ethylanisole so susceptible to over-alkylation?
A1: The susceptibility of 3-ethylanisole to over-alkylation is rooted in the electronic properties of its substituents. The methoxy group (-OCH3) is a powerful activating group due to the resonance donation of its lone pair of electrons into the aromatic ring. The ethyl group (-C2H5) is a less powerful, but still significant, activating group through an inductive effect.
When the first alkyl group is added during the reaction, it further activates the ring. This means the mono-alkylated product is a better nucleophile than the starting 3-ethylanisole, making the second reaction step (over-alkylation) kinetically faster than the first.[1][5] This escalating reactivity is the fundamental reason polyalkylation is a persistent challenge.[2][3]
Q2: How do the existing substituents on 3-ethylanisole direct the incoming electrophile?
A2: The regioselectivity of the first alkylation is determined by the combined directing effects of the methoxy and ethyl groups. Both are ortho, para-directors.
-
Methoxy Group (at C1): Strongly directs to positions 2, 4, and 6.
-
Ethyl Group (at C3): Weakly directs to positions 2, 4, and 5.
The positions are activated as follows:
-
Position 4: Activated by both groups (para to methoxy, ortho to ethyl). This is often the major product due to strong activation and moderate steric accessibility.
-
Position 6: Strongly activated (ortho to methoxy).
-
Position 2: Activated by both groups (ortho to both), but is the most sterically hindered position.
-
Position 5: Weakly activated (para to ethyl).
The reaction typically yields a mixture of isomers, primarily substituted at the 4- and 6-positions. The subsequent over-alkylation will then occur on these highly activated, newly formed products.
Q3: What is the most reliable method to completely avoid over-alkylation?
A3: The most robust and widely accepted strategy to ensure mono-substitution and prevent over-alkylation is to perform a Friedel-Crafts acylation followed by a reduction step .[2][6] This two-step process works because the acyl group (-C(O)R) introduced in the first step is a strong electron-withdrawing group. This deactivates the aromatic ring, making the acylated product less reactive than the starting material and effectively shutting down any further electrophilic substitution.[7][8] The resulting ketone can then be reduced to the desired alkyl group using standard methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H2NNH2, KOH) reduction.[2] This approach also elegantly circumvents the issue of carbocation rearrangements, another common side reaction in alkylations.[6][9]
Troubleshooting Guide: Over-Alkylation and Other Common Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during the Friedel-Crafts alkylation of 3-ethylanisole.
| Problem | Probable Cause | Recommended Solution & Rationale |
| Excessive Polyalkylation | 1. Unfavorable Stoichiometry: The molar ratio of the alkylating agent to 3-ethylanisole is too high (e.g., 1:1 or 1:2). | Increase the excess of 3-ethylanisole. Use a molar ratio of aromatic substrate to alkylating agent of at least 5:1, and preferably 10:1 or higher. This statistically favors the electrophile colliding with the unreacted starting material over the more reactive mono-alkylated product.[1][2] |
| 2. High Reaction Temperature: Elevated temperatures provide the activation energy for the faster, subsequent alkylation reactions.[10] | Lower the reaction temperature. Begin the reaction at 0 °C or below and allow it to warm slowly only if necessary. Lower temperatures decrease the reaction rate, giving greater control and favoring the kinetic mono-alkylated product.[1] | |
| 3. Overly Active Catalyst: Strong Lewis acids like AlCl₃ aggressively promote the reaction, leading to a loss of selectivity. | Use a milder Lewis acid. Switch to FeCl₃, ZnCl₂, or a solid acid catalyst like niobium phosphate or certain zeolites.[1][11][12] These catalysts are less reactive and can significantly improve selectivity for mono-alkylation. | |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst has been deactivated by moisture in the reagents, solvent, or glassware.[9] | Ensure strictly anhydrous conditions. Oven-dry all glassware, use anhydrous grade solvents, and handle fresh Lewis acid catalysts under an inert atmosphere (e.g., nitrogen or argon).[13] |
| 2. Reaction Temperature Too Low: The activation energy for the initial reaction is not being met. | Gradually increase the temperature. If no reaction is observed at low temperatures, warm the mixture in 5-10 °C increments, monitoring progress by TLC or GC. A balance must be struck between initiating the reaction and preventing over-alkylation.[10] | |
| Mixture of Isomeric Products | 1. Carbocation Rearrangement: The alkylating agent (e.g., a primary alkyl halide) forms an unstable primary carbocation that rearranges to a more stable secondary or tertiary carbocation via a hydride or alkyl shift before attacking the ring.[6][14] | Use the acylation-reduction pathway. Acylium ions are resonance-stabilized and do not undergo rearrangement, guaranteeing the desired carbon skeleton is attached to the ring.[8] Alternatively, choose an alkylating agent that already forms a stable carbocation (e.g., t-butyl chloride). |
Visualization of Key Processes
Logical Flow for Troubleshooting
Caption: A decision tree for troubleshooting Friedel-Crafts alkylation.
Reaction Pathway: Alkylation vs. Acylation-Reduction
Caption: Comparison of direct alkylation vs. acylation-reduction.
Experimental Protocols
Protocol 1: Controlled Mono-alkylation using Substrate Excess and Low Temperature
This protocol aims to achieve mono-alkylation by leveraging kinetic control and favorable stoichiometry.
Materials:
-
3-Ethylanisole (10.0 eq)
-
Alkylating Agent (e.g., 2-chloropropane) (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous MgSO₄
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet.
-
Initial Charge: Charge the flask with 3-ethylanisole (10.0 eq) and anhydrous DCM. Begin stirring and cool the mixture to -10 °C using an ice-salt or acetone/dry ice bath.
-
Catalyst Addition: While maintaining the temperature at -10 °C, add anhydrous AlCl₃ (1.1 eq) to the stirred solution in portions. A slurry will form.
-
Substrate Addition: Dissolve the alkylating agent (1.0 eq) in a small amount of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above -5 °C.
-
Reaction: Stir the reaction at -10 °C to 0 °C for 2-4 hours. Monitor the progress by taking aliquots and analyzing via TLC or GC.
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture over a beaker of crushed ice containing concentrated HCl.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.[9]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can then be purified by column chromatography or distillation.
Protocol 2: Mono-alkylation via Friedel-Crafts Acylation and Clemmensen Reduction
This two-step protocol is the preferred method for avoiding both over-alkylation and carbocation rearrangement.
Part A: Friedel-Crafts Acylation
-
Setup: Use the same anhydrous setup as in Protocol 1.
-
Catalyst Suspension: Suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM and cool to 0 °C.
-
Acyl Chloride Addition: Add the acyl chloride (e.g., propanoyl chloride) (1.1 eq) dropwise to the AlCl₃ suspension.
-
Substrate Addition: Add 3-ethylanisole (1.0 eq) dropwise to the reaction mixture, keeping the temperature below 5 °C.
-
Reaction: After addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Workup: Perform the same quench and workup procedure as described in Protocol 1 to isolate the crude ketone product. The product is often pure enough for the next step, but can be purified if necessary.
Part B: Clemmensen Reduction
-
Setup: In a round-bottom flask equipped with a condenser, add zinc amalgam (prepared from mossy zinc and HgCl₂).
-
Reaction Mixture: Add the crude ketone from Part A, concentrated HCl, toluene, and a few drops of water.
-
Reflux: Heat the mixture to a vigorous reflux for 4-8 hours. Additional portions of HCl may be needed during the reflux.
-
Workup: Cool the reaction, decant the liquid from the remaining zinc, and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with toluene or diethyl ether.
-
Isolation: Combine the organic layers, wash with water, NaHCO₃ solution, and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure to yield the final mono-alkylated product.
References
-
Pharmaguideline. (2020). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation... Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. Retrieved from [Link]
-
SciELO. (n.d.). Liquid phase alkylation of anisole and phenol catalyzed by niobium phosphate. Retrieved from [Link]
-
Friedel-Crafts Handout. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Selective Aromatic Alkylation of Phenol and Anisole by Using Recyclable Bronsted Acidic Ionic Liquid Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of anisole with 1-octen-3-ol. Adapted from[4]. Yamashita.... Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid phase alkylation of anisole by benzyl alcohol catalyzed on alumina-supported niobia. Retrieved from [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Wang, S., et al. (2023). Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(iii) alkyl complexes. Chemical Science. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Purechemistry. (2023). Friedel-crafts alkylation. Retrieved from [Link]
-
RSC Publishing. (2021). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
-
Pearson+. (n.d.). Friedel–Crafts alkylation suffers from overalkylation. Retrieved from [Link]
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Technical Support Center: Decomposition of 1-Ethyl-3-methoxybenzene Under Acidic Conditions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-ethyl-3-methoxybenzene. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding its decomposition under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, optimize your experimental setup, and interpret your results with confidence.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary products of acid-catalyzed decomposition of 1-ethyl-3-methoxybenzene?
-
What is the fundamental mechanism of this reaction?
-
How do acid strength and concentration impact the reaction?
-
Can rearrangement or other side reactions occur?
-
-
Troubleshooting Guide
-
Problem: Low or No Conversion of Starting Material
-
Problem: Formation of Multiple Unexpected Byproducts
-
Problem: Reaction Stalls Before Completion
-
Problem: Poor Yield of the Desired Phenol Product
-
-
Experimental Protocols
-
Protocol 1: Standard Acid-Catalyzed Cleavage of 1-Ethyl-3-methoxybenzene
-
Protocol 2: Analytical Monitoring of the Reaction
-
-
References
Frequently Asked Questions (FAQs)
What are the primary products of acid-catalyzed decomposition of 1-ethyl-3-methoxybenzene?
Under typical acidic conditions, the primary decomposition products are 3-ethylphenol and a corresponding methyl derivative, which depends on the acid used. For instance, using a hydrohalic acid like HBr or HI will yield methyl bromide or methyl iodide, respectively.[1][2] The reaction involves the cleavage of the ether bond. Because the oxygen atom is attached to an sp²-hybridized carbon of the benzene ring, nucleophilic substitution on the ring is highly unfavorable.[2][3] Therefore, the reaction selectively cleaves the methyl-oxygen bond.
What is the fundamental mechanism of this reaction?
The acid-catalyzed cleavage of aryl alkyl ethers like 1-ethyl-3-methoxybenzene proceeds via a nucleophilic substitution mechanism. The process can be broken down into two main steps:
-
Protonation of the Ether Oxygen: The strong acid protonates the ether's oxygen atom, converting the methoxy group (-OCH₃) into a much better leaving group (-OHCH₃⁺).[1][4][5] Ethers themselves are generally unreactive, but this initial protonation is a critical activation step.[1][5]
-
Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid (e.g., Br⁻ or I⁻), attacks the carbon of the methyl group.[6] This attack occurs via an Sₙ2 mechanism because a primary carbocation (CH₃⁺) is too unstable to form.[2][5] The attack displaces the 3-ethylphenol as the leaving group.
The overall reaction is a classic example of ether cleavage, a fundamental reaction in organic synthesis.[4]
How do acid strength and concentration impact the reaction?
Acid strength and concentration are critical parameters that directly influence the reaction rate and selectivity.
-
Acid Strength: Strong acids are required to effectively protonate the ether oxygen.[1][5] Hydrohalic acids like HI and HBr are particularly effective because their conjugate bases (I⁻ and Br⁻) are excellent nucleophiles for the subsequent Sₙ2 attack.[4][6] While HCl can be used, the reaction is often much slower under similar conditions because chloride is a weaker nucleophile.[4] Non-nucleophilic acids like H₂SO₄ can protonate the ether but will not lead to cleavage unless a suitable nucleophile is present.
-
Concentration: Higher acid concentrations increase the equilibrium concentration of the protonated ether, thereby accelerating the reaction rate. However, excessively high concentrations can lead to unwanted side reactions, such as polymerization or electrophilic aromatic substitution on the activated ring of the product, 3-ethylphenol.
Can rearrangement or other side reactions occur?
Yes, several side reactions can complicate the decomposition of 1-ethyl-3-methoxybenzene.
-
Friedel-Crafts Type Reactions: The ethyl group on the benzene ring is an activating group. Under strongly acidic conditions, there is a risk of intermolecular alkylation or acylation, where one molecule reacts with another, leading to polymeric materials or dimers.[7][8] This is especially true if carbocation intermediates are formed.
-
Polyalkylation: The product, 3-ethylphenol, is also activated towards electrophilic substitution. The reaction conditions might promote further reactions on the aromatic ring if electrophiles are present or generated in situ.[9]
-
Rearrangement: While the methyl group itself cannot rearrange, if longer alkyl chains were present on the ether, carbocation rearrangements could occur, leading to isomeric products.[9][10] For 1-ethyl-3-methoxybenzene, this is not a primary concern for the cleavage itself but could be relevant if side reactions involving the ethyl group were to occur.
Understanding the directing effects of the substituents is key. The ethyl and methoxy groups are both ortho, para-directors.[11] Since they are in a meta relationship, their activating effects are directed to different positions on the ring, which can lead to a mixture of products if electrophilic attack on the ring occurs.
Troubleshooting Guide
This section addresses common problems encountered during the acid-catalyzed decomposition of 1-ethyl-3-methoxybenzene.
Problem: Low or No Conversion of Starting Material
| Possible Causes | Diagnostic Checks | Recommended Solutions |
| Insufficient Acid Strength or Concentration | Verify the pKa of the acid used. Check the concentration of your acid solution. | Switch to a stronger acid like HBr or HI.[4][6] Increase the molar excess of the acid. |
| Low Reaction Temperature | Monitor the internal reaction temperature. Ether cleavages often require heating.[5] | Increase the reaction temperature in increments of 10-20 °C. Consider using a higher-boiling solvent if necessary. |
| Poor Reagent Quality | Check the purity of the starting material and the acid. Anhydrous conditions may be necessary. | Purify the 1-ethyl-3-methoxybenzene (e.g., by distillation). Use a fresh, unopened bottle of acid or titrate to confirm its concentration. |
| Presence of Water (for some systems) | Water can sometimes compete as a nucleophile or alter the acid's effectiveness. | Ensure reagents and solvents are anhydrous, especially if using Lewis acids. |
Problem: Formation of Multiple Unexpected Byproducts
| Possible Causes | Diagnostic Checks | Recommended Solutions |
| Reaction Temperature is Too High | Analyze aliquots over time using GC-MS or HPLC to identify when byproducts begin to form.[12][13] | Reduce the reaction temperature. A lower temperature may slow the reaction but will often improve selectivity. |
| Excessively Strong Acidic Conditions | High acid concentration can promote side reactions like polymerization or Friedel-Crafts alkylation.[9][14] | Decrease the concentration of the acid. Consider a stepwise addition of the acid to maintain a lower instantaneous concentration. |
| Presence of Oxidizing Impurities | Air (oxygen) can lead to oxidation of the electron-rich phenol product. | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Electrophilic Aromatic Substitution (EAS) | Byproducts with higher molecular weights suggest intermolecular reactions.[7] | Use less forcing conditions (lower temperature, lower acid concentration). The product phenol is highly activated, making it susceptible to EAS. |
Problem: Reaction Stalls Before Completion
| Possible Causes | Diagnostic Checks | Recommended Solutions |
| Reagent Degradation | The acid (especially HI) can degrade over time, particularly when exposed to light or air. | Use fresh reagents. For light-sensitive reagents like HI, conduct the reaction in a flask protected from light (e.g., wrapped in foil). |
| Product Inhibition | The product, 3-ethylphenol, or the generated water could potentially interfere with the catalyst. | This is less common for this specific reaction but consider removing water if it's formed (e.g., Dean-Stark trap) in non-aqueous systems. |
| Equilibrium Limitations | The initial protonation step is an equilibrium.[4] If conditions don't favor the protonated form, the reaction will be slow. | Increase the acid concentration or switch to a stronger acid to shift the equilibrium towards the protonated ether. |
Problem: Poor Yield of the Desired Phenol Product
| Possible Causes | Diagnostic Checks | Recommended Solutions |
| Product Volatility/Loss during Workup | 3-Ethylphenol has some volatility. Check for product loss during solvent removal steps. | Use care during solvent evaporation (e.g., lower temperature on the rotary evaporator). Ensure condensation is efficient. |
| Incomplete Extraction | The phenolic product has a different polarity than the starting ether. Check both organic and aqueous layers for the product after workup. | Adjust the pH of the aqueous layer during extraction. At high pH, the phenol will be deprotonated to the phenoxide and move to the aqueous layer. Re-acidify to extract it back into an organic solvent. |
| Side Reactions Consuming Product | As mentioned, the product can undergo further reactions like polymerization or EAS. | Re-evaluate the reaction conditions (temperature, acid concentration) to minimize byproduct formation as described above. |
Experimental Protocols
Protocol 1: Standard Acid-Catalyzed Cleavage of 1-Ethyl-3-methoxybenzene
This protocol describes a standard laboratory procedure for the cleavage of 1-ethyl-3-methoxybenzene using hydrobromic acid.
Materials:
-
Hydrobromic acid (48% aqueous solution)
-
Acetic acid (glacial)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser and a heating mantle. Ensure the setup is in a well-ventilated fume hood.
-
Charging the Flask: To the flask, add 1-ethyl-3-methoxybenzene (1.0 eq). Add glacial acetic acid as a co-solvent (approx. 2-3 volumes relative to the ether).
-
Acid Addition: Slowly add 48% aqueous hydrobromic acid (2.0-3.0 eq) to the stirring solution.
-
Reaction: Heat the mixture to reflux (typically around 100-120 °C) and maintain this temperature. Monitor the reaction progress using TLC or GC-MS (see Protocol 2).
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Workup - Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 3-ethylphenol.
-
Purification: The crude product can be purified further by column chromatography or distillation if necessary.
Protocol 2: Analytical Monitoring of the Reaction
Monitoring the reaction is crucial for optimization and troubleshooting. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique.[12][17]
Procedure:
-
Sampling: At regular intervals (e.g., every 30-60 minutes), carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching the Sample: Immediately quench the aliquot in a vial containing a small amount of cold sodium bicarbonate solution and an extraction solvent like diethyl ether. Shake vigorously.
-
Sample Preparation: Allow the layers to separate and inject a small portion of the top organic layer into the GC-MS.
-
Analysis: Use a standard GC column suitable for analyzing aromatic compounds (e.g., a DB-5 or equivalent). Monitor for the disappearance of the 1-ethyl-3-methoxybenzene peak and the appearance of the 3-ethylphenol peak. This allows for quantitative assessment of conversion and detection of any byproducts.
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the Sₙ2 mechanism for the acid-catalyzed cleavage of 1-ethyl-3-methoxybenzene.
Caption: Sₙ2 mechanism for ether cleavage.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing issues with the reaction.
Sources
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- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
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- 16. 1-Ethyl-3-methoxybenzene | C9H12O | CID 66353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up of 1-Ethyl-3-methoxybenzene Production
Welcome to the dedicated technical support guide for the synthesis and scale-up of 1-Ethyl-3-methoxybenzene. This resource is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will explore the common synthetic routes, dissect the challenges inherent in scaling these processes, and provide field-proven troubleshooting strategies in a direct question-and-answer format. Our focus is on the causality behind experimental choices to ensure robust, reproducible, and safe production.
Overview of Primary Synthesis Routes
The industrial synthesis of 1-Ethyl-3-methoxybenzene (3-ethylanisole) typically avoids direct Friedel-Crafts ethylation of anisole due to significant control issues. Direct alkylation is notoriously difficult to manage, often leading to poly-alkylation and isomeric impurities that are challenging to separate at scale.[1]
The most reliable and common industrial approach is a two-step sequence:
-
Friedel-Crafts Acylation: Anisole is acylated using propanoyl chloride or propionic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 3-methoxypropiophenone. This reaction is highly selective and avoids the rearrangement and poly-substitution issues associated with direct alkylation.[2][3]
-
Ketone Reduction: The carbonyl group of 3-methoxypropiophenone is subsequently reduced to a methylene group (CH₂) to yield the final product, 1-Ethyl-3-methoxybenzene. Two primary methods are employed for this reduction: the Clemmensen Reduction (acidic conditions) and the Wolff-Kishner Reduction (basic conditions).[4]
The choice between these reduction methods is critical and depends entirely on the substrate's stability and the other functional groups present in the molecule.[2]
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the scale-up process, organized by reaction stage.
Part 1: Friedel-Crafts Acylation
Question: Upon scaling up the Friedel-Crafts acylation of anisole, our yield has dropped significantly, and we observe a new, major byproduct. What is the likely cause?
Answer: The most probable cause is demethylation of the anisole starting material or the product by the Lewis acid catalyst (AlCl₃).[5] Anisole's oxygen can coordinate with AlCl₃, especially if there are localized temperature spikes, which are common during scale-up if heat dissipation is not managed effectively. This complexation can lead to the cleavage of the methyl group, forming phenol or 3-ethylphenol, which are less reactive or can lead to different products.
Troubleshooting Steps:
-
Thermal Management: Ensure your reactor has adequate cooling capacity. The addition of AlCl₃ and propanoyl chloride should be done portion-wise or via slow, controlled addition to maintain the reaction temperature within the optimal range (typically 0-5 °C).
-
Order of Addition: A reverse addition (adding the anisole/acyl chloride mixture to a slurry of AlCl₃ in the solvent) can sometimes help maintain a consistent temperature and reaction profile.
-
Catalyst Stoichiometry: Use the minimum effective amount of AlCl₃. While a molar excess is often required, excessive amounts increase the risk of side reactions and create a more challenging and hazardous workup.
Question: We are observing inconsistent ortho/para selectivity in our acylation reaction from batch to batch. How can we ensure consistent formation of the desired meta-acylated product (relative to the ethyl group to be formed)?
Answer: The methoxy group of anisole is an ortho-, para-director. Therefore, the primary product of acylation is 4-methoxypropiophenone, with a smaller amount of the 2-isomer. The desired precursor, 3-methoxypropiophenone, is not directly synthesized this way. The question implies a misunderstanding of the directing effects.
To produce 1-Ethyl-3-methoxybenzene, the starting material should be different, or a different synthetic strategy is required. A plausible route would be the acylation of benzene to propiophenone, followed by nitration, reduction of the nitro group to an amine, diazotization, and finally conversion to a methoxy group. However, the most direct route starts from a meta-substituted precursor like 3-bromoanisole.
Assuming the intended product is the common 1-Ethyl-4-methoxybenzene , inconsistent ortho/para ratios are typically due to temperature fluctuations.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the less sterically hindered para-product. At higher temperatures, the reaction may approach thermodynamic control, potentially allowing for isomerization and the formation of more of the ortho-product.
-
Troubleshooting: Strict temperature control is paramount. Validate your reactor's temperature probes and cooling jacket performance. Define and adhere to a strict temperature range for the entire addition and reaction period.
Part 2: Ketone Reduction
This stage presents a critical choice. The acidic Clemmensen reduction and the basic Wolff-Kishner reduction are not interchangeable. The decision tree below can guide your selection.
Sources
Technical Support Center: Purification of 3-Ethylanisole Derivatives
Welcome to the technical support center for the purification of 3-ethylanisole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of molecules. Here, we will delve into the "why" behind the "how," providing not just protocols but the scientific rationale to empower you to troubleshoot and optimize your purification strategies effectively.
Introduction: The Unique Purification Landscape of 3-Ethylanisole Derivatives
3-Ethylanisole and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] The presence of both an ethyl group and a methoxy group on the benzene ring imparts specific physicochemical properties that can present unique purification challenges.[2][3] These include:
-
Formation of Isomeric Impurities: The synthesis of substituted anisoles can often lead to a mixture of ortho, meta, and para isomers, which can be difficult to separate due to their similar physical properties.[1]
-
Structurally Similar Byproducts: Side reactions can generate byproducts that are structurally very similar to the target molecule, making separation by standard techniques challenging.[4]
-
Thermally Labile Derivatives: Certain functional groups on the anisole ring may be sensitive to heat, limiting the use of high-temperature distillation.
-
Co-elution in Chromatography: The polarity of 3-ethylanisole derivatives can be very similar to that of certain impurities, leading to co-elution during chromatographic purification.[5]
This guide will address these challenges through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I have a mixture of 3-ethylanisole isomers. How can I effectively separate them?
Answer:
Separating isomers of ethylanisole is a common challenge due to their very similar boiling points and polarities.[6] The choice of technique will depend on the specific isomers present and the scale of your purification.
Troubleshooting Isomer Separation:
| Technique | When to Use | Key Considerations & Troubleshooting |
| Fractional Distillation | For large quantities where isomers have a sufficient difference in boiling points (>5-10 °C).[7] | * Inefficient Separation: If separation is poor, increase the number of theoretical plates by using a longer packed column (e.g., Vigreux, Raschig rings). A dynamic-accumulative operation policy of continuous distillation (DACD) can also be effective for separating trace heavy impurities.[8] |
| Preparative Gas Chromatography (Prep-GC) | For small to medium scales when boiling points are very close. | * Peak Tailing/Broadening: This can be due to interactions with the stationary phase. Consider a different column with a different stationary phase or derivatizing the sample to improve volatility and reduce interactions. |
| High-Performance Liquid Chromatography (HPLC) | For analytical to semi-preparative scales, especially for non-volatile derivatives.[9] | * Poor Resolution: Optimize the mobile phase composition. For reversed-phase HPLC (e.g., C18 column), adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to water can significantly impact separation.[10] For challenging separations, consider specialized columns like those with PFP (pentafluorophenyl) or C30 stationary phases, which can offer different selectivities for isomers.[6] |
| Crystallization | If one isomer is significantly less soluble in a particular solvent system.[11] | * Oiling Out: If your compound oils out instead of crystallizing, the solubility in the chosen solvent is likely too high. Try a less-solubilizing solvent or a solvent mixture. Slow cooling is crucial.[11] |
Workflow for Isomer Separation Strategy:
Caption: Decision tree for selecting an isomer separation method.
FAQ 2: My 3-ethylanisole derivative is contaminated with a starting material that has a similar polarity. How can I improve my column chromatography separation?
Answer:
When dealing with impurities of similar polarity, optimizing your column chromatography method is crucial.[7] The key is to exploit subtle differences in the interactions between your compounds and the stationary/mobile phases.
Troubleshooting Column Chromatography:
-
Poor Separation (Overlapping Peaks):
-
Optimize the Solvent System: The most critical step. Use Thin Layer Chromatography (TLC) to screen various solvent systems. Aim for a significant difference in Rf values (ΔRf > 0.2) between your product and the impurity.[7]
-
Pro Tip: If you are using a standard hexane/ethyl acetate system, try switching to a different solvent pair with different selectivities, such as dichloromethane/methanol or toluene/acetone.[7]
-
-
Reduce the Polarity of the Eluent: A less polar mobile phase will generally result in slower elution and better separation of less polar compounds.
-
Change the Stationary Phase: If silica gel (which is slightly acidic) isn't providing the desired separation or is causing decomposition, consider using a different stationary phase like alumina (basic or neutral) or Florisil.[12] For very non-polar compounds, reversed-phase chromatography (e.g., C18-functionalized silica) might be a better option.
-
-
Compound Won't Elute:
-
Streaking or Tailing of Spots on TLC/Column:
-
Acidic/Basic Impurities: If your compound or impurity is slightly acidic or basic, it can interact strongly with the silica. Adding a small amount of a modifier to your eluent can help. For example, add 0.1-1% triethylamine for basic compounds or 0.1-1% acetic acid for acidic compounds.[5]
-
Experimental Protocol: Optimizing a Flash Chromatography Separation
-
TLC Analysis:
-
Prepare several TLC chambers with different solvent systems (e.g., 9:1 Hexane:EtOAc, 8:2 Hexane:EtOAc, 9:1 Toluene:Acetone).
-
Spot your crude mixture on each TLC plate and elute.
-
Identify the solvent system that provides the best separation between your desired product and the impurity. The ideal Rf for your product should be around 0.3-0.4 for good column separation.[12]
-
-
Column Packing:
-
Choose an appropriate size column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, avoiding air bubbles.
-
-
Loading the Sample:
-
Dissolve your crude material in a minimal amount of the eluent or a stronger solvent.
-
For better resolution, consider "dry loading": dissolve your crude material, add a small amount of silica gel, and evaporate the solvent. Then, carefully add the resulting free-flowing powder to the top of your packed column.[12]
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions.
-
Monitor the elution by TLC to identify the fractions containing your purified product.
-
-
Analysis:
FAQ 3: I am trying to purify a solid 3-ethylanisole derivative by crystallization, but it keeps "oiling out." What should I do?
Answer:
"Oiling out" during crystallization occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice. This is often due to the compound's melting point being lower than the temperature of the solution or the solubility being too high.[11]
Troubleshooting Crystallization:
| Problem | Possible Cause | Solution |
| Oiling Out | The solvent is too good for the compound. | * Try a less-solubilizing solvent. You can determine this by testing the solubility of your compound in various solvents at room temperature. A good crystallization solvent will dissolve your compound when hot but not when cold.[11] * Use a solvent mixture. Dissolve your compound in a "good" solvent and then slowly add a "poor" solvent (in which your compound is insoluble) until the solution becomes slightly cloudy. Then, heat until the solution is clear and allow it to cool slowly. |
| Cooling is too rapid. | * Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[15] | |
| Impurities are present. | * The presence of impurities can inhibit crystal formation. Try a preliminary purification step like a quick filtration through a plug of silica gel to remove highly polar impurities.[7] | |
| No Crystals Form | The solution is not supersaturated. | * Evaporate some of the solvent to increase the concentration of your compound. * Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. * Add a seed crystal of your pure compound to the solution.[11] |
Workflow for Troubleshooting Crystallization:
Caption: Troubleshooting guide for crystallization issues.
FAQ 4: My 3-ethylanisole derivative contains acidic or basic impurities. Can I use a non-chromatographic method to remove them?
Answer:
Yes, liquid-liquid extraction is a highly effective and often overlooked method for removing acidic or basic impurities from a neutral organic compound.[16] This technique relies on the differential solubility of the ionized and neutral forms of the impurities in aqueous and organic phases.
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve your crude 3-ethylanisole derivative in a water-immiscible organic solvent like diethyl ether or ethyl acetate in a separatory funnel.[16]
-
To Remove Acidic Impurities (e.g., carboxylic acids, phenols[17]):
-
Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel.[7]
-
Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with the basic solution two more times to ensure complete removal of the acidic impurity.[7]
-
-
To Remove Basic Impurities (e.g., amines):
-
Add a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl), to the separatory funnel.[16]
-
Shake, vent, and separate the layers as described above.
-
Repeat the wash with the acidic solution two more times.
-
-
Neutralization and Final Washes:
-
Wash the organic layer with water to remove any residual base or acid.
-
Wash the organic layer with brine (saturated NaCl solution) to help break up any emulsions and remove the bulk of the dissolved water.[18]
-
-
Drying and Concentration:
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[7]
-
Filter off the drying agent and remove the solvent under reduced pressure to yield your purified 3-ethylanisole derivative.
-
Purity Assessment
After any purification procedure, it is crucial to assess the purity of your 3-ethylanisole derivative. The choice of analytical technique depends on the expected impurities and the required level of accuracy.
| Analytical Technique | Principle | Advantages | Limitations |
| HPLC-UV [10] | Differential partitioning between a stationary and mobile phase. | High resolution, sensitive, quantitative, non-destructive.[10] | Requires reference standards for identification. |
| Gas Chromatography (GC-FID/MS) [19] | Separation based on volatility and interaction with a stationary phase. | Excellent for volatile and thermally stable compounds; MS provides structural information. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy [14] | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for the impurity. Non-destructive.[14] | Lower sensitivity compared to chromatographic methods. |
References
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MDPI. (n.d.). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. Retrieved from [Link]
-
University of Cambridge. (n.d.). Guide for crystallization. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6A: Single Solvent Crystallization. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Anisole at 100 K: the first crystal structure determination. Retrieved from [Link]
-
Welch Materials, Inc. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. Retrieved from [Link]
- Google Patents. (n.d.). Anisole derivatives - US4746747A.
-
ResearchGate. (n.d.). Separation of anisole isomers (1-toluene, 2-anisole, 3,3-nitro-.... Retrieved from [Link]
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ResearchGate. (2025, August 6). Separation of Anisole and Valuable Byproducts from Liquid Reaction Mixtures by Solvent Extraction and Multicomponent Distillation. Retrieved from [Link]
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MDPI. (2022, February 28). Supported Ionic Liquids Used as Chromatographic Matrices in Bioseparation—An Overview. Retrieved from [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Preprints.org. (2025, November 8). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?. Retrieved from [Link]
-
Semantic Scholar. (2016, March 1). Dynamic-accumulative operation policy of continuous distillation for the purification of anisole. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Anisole chromatograms for sample volumes of solution. Retrieved from [Link]
-
Pyvot Tech. (n.d.). Separation of Isomers. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. Retrieved from [Link]
-
PubMed Central. (n.d.). Isolation of rotational isomers and developments derived therefrom. Retrieved from [Link]
-
ResearchGate. (2025, August 7). One-Step Preparation of Some 3-Substituted Anisoles. Retrieved from [Link]
-
Filo. (2025, May 24). 348 Problem 12.10 Write the structural formula of: (a) o-Ethylanisole, (... Retrieved from [Link]
-
Doubtnut. (2021, November 1). Write the structural formula of: (a)o-Ethylanisole, (b) p-Nitroaniline, (c)2,3 - Dibromo -1 - ph.... Retrieved from [Link]
-
Reachem Chemicals. (2024, May 6). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Retrieved from [Link]
-
ResearchGate. (2025, December 16). Control challenges of the new extractive–reactive distillation: An alternative workaround for stoichiometric ratio control. Retrieved from [Link]
-
MDPI. (n.d.). Research on Improved MOF Materials Modified by Functional Groups for Purification of Water. Retrieved from [Link]
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Cambridge Open Engage. (2023, February 16). Distillation Operations: Methods, Operational and Design Issues. Retrieved from [Link]
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The Good Scents Company. (n.d.). 3-ethyl anisole, 10568-38-4. Retrieved from [Link]
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ResearchGate. (2025, August 9). (PDF) Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. Retrieved from [Link]
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ResearchGate. (2025, August 6). Highly Selective Aromatic Alkylation of Phenol and Anisole by Using Recyclable Bronsted Acidic Ionic Liquid Systems. Retrieved from [Link]
- Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
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aspirin-impurities.googleapis.com. (2024, September 23). IMPURITIES SYNTHESIS AND FORMULATION DEVELOPMENT OF ASPIRIN IMPURITES. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3-Allylindoles via Annulation of N -Allyl-2-ethynylaniline Derivatives Using a P,Olefin Type Ligand/Pd(0) Catalyst. Retrieved from [Link]
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Optimizing reaction time and temperature for 1-Ethyl-3-methoxybenzene synthesis
Welcome to the technical support center for the synthesis of 1-Ethyl-3-methoxybenzene (also known as 3-ethylanisole). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction parameters and troubleshooting common experimental challenges. We will move beyond simple protocols to explain the underlying chemical principles, ensuring a robust and reproducible synthesis.
Introduction: The Challenge of Regioselectivity
The synthesis of 1-Ethyl-3-methoxybenzene presents a classic challenge in electrophilic aromatic substitution: regioselectivity. A naive approach involving a direct Friedel-Crafts ethylation of anisole (methoxybenzene) will predominantly yield a mixture of ortho (1-ethyl-2-methoxybenzene) and para (1-ethyl-4-methoxybenzene) isomers, with negligible formation of the desired meta product. This is due to the strong ortho-, para-directing nature of the electron-donating methoxy group.
This guide provides a reliable, two-step synthetic pathway that circumvents this issue, allowing for the targeted synthesis of the meta-isomer. We will focus on optimizing the critical steps of this pathway and troubleshooting potential problems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does the direct Friedel-Crafts ethylation of anisole fail to produce 1-Ethyl-3-methoxybenzene?
A1: The primary reason is the electronic effect of the methoxy (-OCH₃) group on the benzene ring. The methoxy group is a powerful activating, ortho-, para-director. Its lone pair of electrons on the oxygen atom can be delocalized into the ring through resonance, increasing the electron density at the ortho and para positions. During a Friedel-Crafts alkylation, the electrophile (an ethyl cation or a polarized ethyl halide-Lewis acid complex) is preferentially attacked by these high-electron-density positions.[1] The meta position is not electronically enriched and is therefore significantly less reactive.
Attack at the para position is often favored due to reduced steric hindrance compared to the ortho positions. Consequently, direct ethylation leads to a mixture of products that is difficult to separate and results in a very low yield of the target molecule.
Caption: Regioselectivity in the Friedel-Crafts ethylation of anisole.
Q2: What is a reliable and optimized pathway for synthesizing 1-Ethyl-3-methoxybenzene?
A2: A robust and highly selective method involves a two-step sequence starting from 3-hydroxyacetophenone. This strategy installs the correct substitution pattern on the ring first and then modifies the functional groups.
-
Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of 3-hydroxyacetophenone is methylated to form 3-methoxyacetophenone. This is a standard and high-yielding reaction.
-
Step 2: Ketone Reduction. The acetyl group of 3-methoxyacetophenone is reduced to an ethyl group. The Wolff-Kishner reduction is particularly effective for this transformation.
This pathway avoids the regioselectivity problems of direct alkylation and is easily scalable.
Caption: Recommended two-step synthesis of 1-Ethyl-3-methoxybenzene.
Q3: How can I optimize reaction time and temperature for the Wolff-Kishner reduction step?
A3: The Wolff-Kishner reduction requires high temperatures to drive the decomposition of the hydrazone intermediate.[2] Optimization is key to ensuring complete reaction while minimizing degradation.
-
Temperature Control: The reaction is typically performed in a high-boiling solvent like diethylene glycol (DEG), which allows temperatures to reach 180-200°C.
-
Initial Step (Hydrazone Formation): The initial reaction between the ketone and hydrazine hydrate can be performed at a lower temperature (e.g., 100-130°C) until water evolution ceases. This usually takes 1-2 hours.
-
Decomposition Step: After adding a strong base like potassium hydroxide (KOH), the temperature is slowly raised to 190-200°C. This high temperature is crucial for the elimination of N₂ gas and the formation of the alkyl group.
-
-
Reaction Time: The high-temperature phase should be maintained until gas evolution (N₂) stops, which typically indicates the reaction is complete. This can take anywhere from 3 to 6 hours. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is highly recommended.
-
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls (ketone starting material remains), it could be due to insufficient temperature or insufficient base. Ensure your thermometer is calibrated and that the KOH is of high purity and not excessively hydrated.
-
Side Reactions/Low Yield: Overheating (>210°C) or prolonged reaction times can lead to ether cleavage or other degradation pathways. Using a reflux condenser and maintaining a nitrogen atmosphere can help improve yields.
-
Q4: My reaction yield is low. What are the common pitfalls in this synthesis?
A4: Low yield can arise in either step of the proposed synthesis.
-
Step 1 (Methylation):
-
Incomplete Deprotonation: The phenoxide must be fully formed for efficient methylation. Ensure you are using a sufficient excess of a suitable base (e.g., K₂CO₃) and an appropriate solvent like acetone or DMF. The base should be finely powdered and dry.
-
Inactive Reagents: Dimethyl sulfate and methyl iodide are sensitive to moisture. Use freshly opened bottles or properly stored reagents.
-
Reaction Time/Temperature: While often run at room temperature or gentle reflux, ensure the reaction is allowed to proceed to completion (monitor by TLC). Forcing the reaction at excessively high temperatures is unnecessary and can lead to side products.
-
-
Step 2 (Wolff-Kishner Reduction):
-
Water Contamination: The presence of water can interfere with the high-temperature decomposition. While hydrazine hydrate is used, it's important to drive off the water formed during the initial hydrazone formation by distillation before proceeding to the high-temperature step.
-
Impure Substrate: Ensure the 3-methoxyacetophenone from Step 1 is reasonably pure, as impurities can interfere with the reduction.
-
Inefficient Work-up: The product is a liquid ether. Care must be taken during the aqueous work-up and extraction to avoid losses. Ensure proper phase separation and use an adequate amount of a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Q5: Are there alternatives to the Wolff-Kishner reduction?
A5: Yes, the Clemmensen reduction is a classic alternative, but it uses a zinc-mercury amalgam in concentrated hydrochloric acid.[3] These harsh acidic conditions can potentially cleave the methoxy ether bond, reducing the yield. Therefore, the basic conditions of the Wolff-Kishner reduction are generally preferred for substrates containing acid-sensitive groups like ethers.
Another alternative is a two-step catalytic hydrogenation . First, the ketone is reduced to a secondary alcohol using a reducing agent like sodium borohydride (NaBH₄). The resulting alcohol can then be reduced to the alkane, but this is often difficult. A more common approach is to convert the alcohol to a tosylate and then reduce the tosylate with a hydride source like lithium aluminum hydride (LiAlH₄). However, the one-pot Wolff-Kishner reaction is often more efficient.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Methoxyacetophenone
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxyacetophenone (13.6 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and 250 mL of acetone.
-
Reagent Addition: Stir the suspension vigorously. Slowly add dimethyl sulfate (13.9 g, 110 mmol) dropwise over 15 minutes.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction's progress using TLC (e.g., with a 3:1 hexanes:ethyl acetate eluent).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.
-
Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. Dissolve the resulting oil in 150 mL of dichloromethane and transfer to a separatory funnel.
-
Purification: Wash the organic layer with 1M NaOH (2 x 50 mL) to remove any unreacted starting material, followed by water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 3-methoxyacetophenone as a pale yellow oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.
Protocol 2: Wolff-Kishner Reduction to 1-Ethyl-3-methoxybenzene
-
Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a thermometer, combine 3-methoxyacetophenone (15.0 g, 100 mmol), diethylene glycol (100 mL), and hydrazine hydrate (10.0 g, 200 mmol).
-
Hydrazone Formation: Heat the mixture to 130°C for 2 hours. Water will be generated.
-
Base Addition: Cool the mixture to below 100°C. Carefully add potassium hydroxide pellets (14.0 g, 250 mmol). Caution: This is an exothermic process.
-
Reduction: Slowly heat the mixture. Water and excess hydrazine will distill off. Once the internal temperature reaches 190-200°C, maintain this temperature for 4-5 hours. Vigorous evolution of nitrogen gas should be observed. The reaction is complete when gas evolution ceases.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 300 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic extracts and wash with 1M HCl (1 x 50 mL) to remove any remaining hydrazine, followed by water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent. The crude product can be purified by vacuum distillation to yield pure 1-Ethyl-3-methoxybenzene.
Data Summary
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1 | Methylation | 3-Hydroxyacetophenone, (CH₃)₂SO₄, K₂CO₃ | Acetone | ~56 (Reflux) | 4 - 6 | 90-95% |
| 2 | Wolff-Kishner | 3-Methoxyacetophenone, NH₂NH₂·H₂O, KOH | Diethylene Glycol | 190 - 200 | 4 - 5 | 80-88% |
References
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ResearchGate. The effects of reaction temperature on the Friedel–Crafts alkylation... Available from: [Link]
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ResearchGate. The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. Available from: [Link]
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University of Oklahoma. Bifunctional transalkylation and hydrodeoxygenation of anisole over a Pt/HBeta catalyst. Available from: [Link]
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Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
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ResearchGate. of F-C alkylations of anisole in the presence of various Lewis acids. Available from: [Link]
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Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems. Available from: [Link]
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YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Available from: [Link]
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SciELO. Liquid phase alkylation of anisole and phenol catalyzed by niobium phosphate. Available from: [Link]
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Royal Society of Chemistry. Catalytic hydrodeoxygenation of anisole: an insight into the role of metals in transalkylation reactions in bio-oil upgrading. Available from: [Link]
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ResearchGate. Liquid phase alkylation of anisole by benzyl alcohol catalyzed on alumina-supported niobia. Available from: [Link]
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UNT Digital Library. The Synthesis and Purification of Aromatic Hydrocarbons 5: 1-Ethyl-3-Methylbenzene. Available from: [Link]
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Royal Society of Chemistry. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. Available from: [Link]
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Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Available from: [Link]
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ChemBK. Benzene, 1-ethyl-3-methoxy-. Available from: [Link]
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PubChemLite. 1-ethyl-3-methoxybenzene (C9H12O). Available from: [Link]
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ChemBK. 1-Ethyl-3-methoxybenzene. Available from: [Link]
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Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
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National Institutes of Health. 1-Ethyl-3-methoxybenzene | C9H12O | CID 66353 - PubChem. Available from: [Link]
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Quora. What is the best way of ethyl benzene synthesis? Available from: [Link]
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ACS Publications. Anisole Hydrodeoxygenation over Nickel-Based Catalysts: Influences of Solvent and Support Properties | Energy & Fuels. Available from: [Link]
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Beilstein Journals. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Available from: [Link]
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University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. Available from: [Link]
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Royal Society of Chemistry. Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. Available from: [Link]
- Google Patents. CN110498744B - Preparation method of 1-ethyl-3-nitrobenzene.
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ChemSynthesis. 1-ethyl-4-methoxybenzene - 1515-95-3, C9H12O, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]
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National Institutes of Health. 1-Ethynyl-3-methoxybenzene | C9H8O | CID 640753 - PubChem. Available from: [Link]
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ChemBK. 1-methoxy-4-ethyl-benzene. Available from: [Link]
-
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A Comparative Guide to the Structural Validation of 1-Ethyl-3-methoxybenzene
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of small organic molecules is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of 1-Ethyl-3-methoxybenzene, with a primary focus on Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will delve into the causality behind experimental choices and present supporting data from alternative methods to offer a comprehensive validation strategy.
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as the premier tool for the structural elucidation of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like 1-Ethyl-3-methoxybenzene, ¹H NMR offers a definitive fingerprint, allowing for the unequivocal assignment of its substitution pattern and functional groups.
Predicted ¹H NMR Spectral Data for 1-Ethyl-3-methoxybenzene
While direct experimental data from a public database was not retrieved for the purposes of this guide, a highly accurate prediction of the ¹H NMR spectrum can be made based on established principles of chemical shifts, spin-spin coupling, and the influence of substituents on the benzene ring.
Structure and Proton Designations:
Figure 1: Structure of 1-Ethyl-3-methoxybenzene with proton designations.
| Proton Designation | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
| (a) -OCH₃ | ~3.80 | 3H | Singlet (s) | N/A | Methoxy group protons are chemically equivalent and have no adjacent protons to couple with. They appear as a characteristic singlet in the typical region for methoxy groups on an aromatic ring. |
| (b) Ar-H (ortho to -OCH₃, meta to -Et) | ~6.75 | 2H | Multiplet (m) or Doublet of Doublets (dd) | ortho J ≈ 8 Hz, meta J ≈ 2 Hz | These two protons are chemically equivalent due to the plane of symmetry. They are ortho to the electron-donating methoxy group, thus shielded and shifted upfield. They will show coupling to the adjacent aromatic protons. |
| (c) Ar-H (ortho to -Et, meta to -OCH₃) | ~6.70 | 1H | Singlet-like or finely split multiplet | meta J ≈ 2 Hz | This proton is ortho to the ethyl group and meta to the methoxy group. It is expected to be the most shielded aromatic proton. It will exhibit small meta-couplings. |
| (d) Ar-H (para to -OCH₃, ortho to -Et) | ~7.15 | 1H | Triplet (t) | ortho J ≈ 8 Hz | This proton is situated between two other aromatic protons and will be split into a triplet by its two ortho-neighbors. It is the least shielded aromatic proton due to being para to the electron-donating methoxy group and ortho to the ethyl group. |
| (e) -CH₂- | ~2.60 | 2H | Quartet (q) | vicinal J ≈ 7.5 Hz | The methylene protons are adjacent to the methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). This is a characteristic pattern for an ethyl group. |
| (f) -CH₃ | ~1.20 | 3H | Triplet (t) | vicinal J ≈ 7.5 Hz | The methyl protons are adjacent to the methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3). This is also a key feature of an ethyl group. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-Ethyl-3-methoxybenzene in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Obtain a high-resolution spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.
Comparative Analysis with Alternative Techniques
While ¹H NMR is a powerful primary validation tool, a comprehensive structural confirmation often involves orthogonal analytical techniques. Below is a comparison of ¹H NMR with Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides information about the molecular weight and fragmentation pattern of a molecule, which is complementary to the connectivity information from NMR.
Expected GC-MS Data for 1-Ethyl-3-methoxybenzene:
-
Molecular Ion (M⁺): A peak at m/z = 136, corresponding to the molecular weight of C₉H₁₂O.[1][2]
-
Major Fragment Ions:
-
m/z = 121 (Base Peak): Loss of a methyl radical (•CH₃) from the ethyl group, forming a stable benzylic cation. This is a very common fragmentation pathway for ethyl-substituted aromatic compounds.
-
m/z = 107: Loss of an ethyl radical (•CH₂CH₃).
-
m/z = 91: Loss of a methoxy radical (•OCH₃) followed by rearrangement, or loss of C₂H₅ and CO.
-
m/z = 77: Represents the phenyl cation (C₆H₅⁺), indicating the presence of a benzene ring.
-
Figure 2: Predicted major fragmentation pathways for 1-Ethyl-3-methoxybenzene in GC-MS.
Comparison Summary: ¹H NMR vs. GC-MS
| Feature | ¹H NMR | GC-MS |
| Information Provided | Connectivity, chemical environment of protons, stereochemistry. | Molecular weight, fragmentation pattern, elemental composition (with high-res MS). |
| Strengths | Unambiguous structural elucidation of isomers. | High sensitivity, excellent for identifying known compounds via library matching. |
| Limitations | Lower sensitivity, requires pure samples. | Isomers can have very similar mass spectra, making differentiation difficult. |
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected FTIR Data for 1-Ethyl-3-methoxybenzene:
-
~3050-3000 cm⁻¹: C-H stretching of the aromatic ring.
-
~2960-2850 cm⁻¹: C-H stretching of the ethyl group's CH₃ and CH₂.
-
~1600 and ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1250 and ~1040 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the methoxy group (a key indicator of an aryl ether).
-
~800-700 cm⁻¹: C-H out-of-plane bending, which can be indicative of the substitution pattern on the benzene ring.
Comparison Summary: ¹H NMR vs. FTIR
| Feature | ¹H NMR | FTIR |
| Information Provided | Detailed atomic connectivity. | Presence of functional groups. |
| Strengths | Provides a complete structural picture. | Fast, non-destructive, and requires minimal sample preparation. |
| Limitations | Can be complex to interpret for large molecules. | Does not provide information on the connectivity of functional groups or isomer differentiation. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For a pure compound, it can be used to confirm its purity and provide a characteristic retention time.
Proposed HPLC Method for 1-Ethyl-3-methoxybenzene:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, such as 254 nm or 270 nm.
-
Expected Result: A single, sharp peak, confirming the sample's purity. The retention time would be characteristic of 1-Ethyl-3-methoxybenzene under these specific conditions.
Comparison Summary: ¹H NMR vs. HPLC
| Feature | ¹H NMR | HPLC |
| Information Provided | Detailed molecular structure. | Purity, retention time, and quantification. |
| Strengths | Definitive structural confirmation. | Excellent for purity determination and quantitative analysis. |
| Limitations | Primarily for structural elucidation, not ideal for routine purity checks. | Provides no structural information beyond what can be inferred from retention time and UV spectrum. |
Conclusion: An Integrated Approach to Structural Validation
The structural validation of 1-Ethyl-3-methoxybenzene is most authoritatively achieved through ¹H NMR spectroscopy, which provides an unparalleled level of detail regarding the molecule's proton framework. The predicted spectrum, with its characteristic signals for the methoxy, ethyl, and aromatic protons, serves as a unique fingerprint for this specific isomer.
However, for a truly robust and self-validating system, an integrated analytical approach is recommended. The molecular weight confirmation from GC-MS, the identification of key functional groups by FTIR, and the assessment of purity via HPLC all provide critical, complementary data points. Together, these techniques offer a multi-faceted and rigorous confirmation of the structure and integrity of 1-Ethyl-3-methoxybenzene, meeting the high standards required in research and drug development.
Figure 3: Integrated workflow for the structural validation of 1-Ethyl-3-methoxybenzene.
References
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PubChem. 1-Ethyl-3-methoxybenzene. National Center for Biotechnology Information. [Link]
-
NIST. Benzene, 1-ethyl-3-methoxy-. NIST Chemistry WebBook. [Link]
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Doc Brown's Chemistry. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis. [Link]
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A Senior Application Scientist's Guide to Purity Analysis of Synthesized 1-Ethyl-3-methoxybenzene: An HPLC-Centric Comparative Study
Introduction
In the realm of synthetic chemistry, particularly in the development of pharmaceutical intermediates and fine chemicals, the synthesis of a target molecule is but the first milestone. The subsequent, and arguably more critical, phase is the rigorous confirmation of its identity and purity. 1-Ethyl-3-methoxybenzene (also known as 3-Ethylanisole), a substituted aromatic ether, serves as a valuable building block in various organic syntheses. Its purity is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields, and compromised final product quality in subsequent synthetic steps.
This guide provides an in-depth, experience-driven comparison of analytical techniques for the purity assessment of synthesized 1-Ethyl-3-methoxybenzene, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, compare HPLC with viable alternatives like Gas Chromatography (GC), and present the supporting data and protocols necessary for researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows.
The Workhorse of Purity Determination: High-Performance Liquid Chromatography (HPLC)
For non-volatile or semi-volatile organic compounds like 1-Ethyl-3-methoxybenzene, Reverse-Phase HPLC (RP-HPLC) is the quintessential analytical tool. Its robustness, high resolution, and wide applicability make it a staple in virtually every synthetic and quality control laboratory.
The fundamental principle of RP-HPLC involves partitioning the analyte between a non-polar stationary phase (typically alkyl-silane bonded silica, like C18) and a polar mobile phase. Compounds are separated based on their hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus elute later. Given the aromatic ring and ethyl group of 1-Ethyl-3-methoxybenzene, it possesses sufficient hydrophobicity for excellent retention and separation on a C18 column.
A Self-Validating HPLC Protocol for 1-Ethyl-3-methoxybenzene
The trustworthiness of an analytical method hinges on its validation. The following protocol is designed to be inherently robust and compliant with the principles outlined in the International Council for Harmonisation (ICH) guidelines, which are the benchmark for analytical procedure validation.[1][2]
Experimental Protocol: HPLC Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the synthesized 1-Ethyl-3-methoxybenzene sample.
-
Dissolve the sample in a 25 mL volumetric flask using a 50:50 (v/v) mixture of Acetonitrile and HPLC-grade water to create a stock solution of ~1 mg/mL.
-
Perform a 1:10 dilution by transferring 1 mL of the stock solution into a 10 mL volumetric flask and diluting to the mark with the same solvent mixture to yield a working concentration of ~100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Causality: The C18 phase provides the necessary hydrophobic interactions for retaining and separating aromatic compounds, while the column dimensions and particle size offer a good balance between resolution and analysis time.[3]
-
Mobile Phase: Isocratic elution with 65% Acetonitrile and 35% Water. Causality: This composition provides optimal elution for moderately polar aromatic compounds, ensuring the main peak is well-resolved from the solvent front and potential impurities within a reasonable runtime.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Causality: Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations.
-
Detection Wavelength: 272 nm. Causality: Aromatic compounds exhibit strong UV absorbance. A preliminary UV scan of the analyte would confirm the λmax (wavelength of maximum absorbance) for optimal sensitivity.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity is calculated based on the principle of area percent. This assumes that all components (the main compound and impurities) have a similar response factor at the chosen wavelength.
-
Purity (%) = (Area of the Main Peak / Total Area of All Peaks) x 100
-
Method Validation: The Cornerstone of Trustworthiness
To ensure the method is fit for its purpose, it must be validated.[5] Key validation parameters as per ICH guidelines include:[6]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5] This is demonstrated by the absence of interfering peaks at the retention time of 1-Ethyl-3-methoxybenzene in a blank chromatogram.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision measures the agreement among a series of measurements.[5]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, a Senior Scientist must recognize when an alternative method may be more suitable or provide complementary information. The primary alternative for a compound like 1-Ethyl-3-methoxybenzene is Gas Chromatography.
Gas Chromatography (GC): The Specialist for Volatiles
GC is an exceptionally powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given that 1-Ethyl-3-methoxybenzene has a boiling point of approximately 197°C, it is sufficiently volatile for GC analysis.[7]
-
Principle of Operation: In GC, a sample is vaporized and injected onto the head of a chromatographic column.[8] Separation occurs as the analyte is transported through the column by an inert carrier gas (the mobile phase). Components are separated based on their boiling points and interactions with the column's stationary phase.
-
Why it's a Strong Alternative:
-
High Resolution: GC, particularly with capillary columns, often provides superior resolution and sharper peaks than HPLC, making it excellent for separating closely related isomers.
-
Sensitivity: Detectors like the Flame Ionization Detector (FID) offer outstanding sensitivity for organic compounds.
-
Speed: GC run times can often be shorter than HPLC runs.
-
-
When to Choose GC: If potential impurities are isomers with very similar polarities but different boiling points, or if they are highly volatile starting materials, GC might provide a better separation.
Spectroscopic and Hyphenated Techniques
Methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with chromatography (LC-MS, GC-MS), provide structural information that chromatographic methods alone cannot.[9][10]
-
Nuclear Magnetic Resonance (NMR): While primarily a tool for structural elucidation, quantitative NMR (qNMR) can determine purity with high accuracy when a certified internal standard is used. However, it is generally less sensitive than chromatographic techniques for detecting trace impurities.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection and identification capabilities of MS.[10] It is invaluable for identifying unknown impurities by providing their mass-to-charge ratio, which can help determine their molecular formula.
Data-Driven Performance Comparison
The choice of analytical technique should be guided by data and the specific requirements of the analysis. The table below provides a comparative summary.
| Parameter | HPLC-UV | GC-FID | qNMR | LC-MS |
| Primary Application | Quantitative Purity Assay | Quantitative Purity Assay | Absolute Quantification & Structure ID | Impurity Identification & Quantification |
| Resolution | Very Good | Excellent (especially for isomers) | Not applicable for separation | Very Good (separation by LC) |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) | Moderate (requires higher concentration) | Excellent (ng/mL range) |
| Analysis Time | 15-30 minutes | 10-25 minutes | 5-15 minutes | 15-30 minutes |
| Analyte Requirement | Soluble, UV-active | Volatile, Thermally Stable | Soluble, NMR-active nuclei | Soluble, Ionizable |
| Best For | Routine QC, non-volatile samples | Volatile samples, isomeric impurities | Structural confirmation, purity vs. standard | Identifying unknown impurities |
Visualizing the Analytical Workflow
To ensure clarity and reproducibility, the analytical process can be visualized as a logical flow.
Caption: A flowchart illustrating the overall purity analysis workflow.
Caption: A diagram of the step-by-step HPLC experimental workflow.
Conclusion and Expert Recommendations
For the routine purity analysis of synthesized 1-Ethyl-3-methoxybenzene, a validated Reverse-Phase HPLC method is the recommended primary technique . It offers a superb balance of resolution, sensitivity, and robustness for quantifying the main component and potential process-related impurities. Its operation at ambient or slightly elevated temperatures avoids the risk of thermal degradation of the analyte or impurities.
However, a comprehensive purity profile, especially during process development or troubleshooting, is best achieved using an orthogonal method. Gas Chromatography should be employed as a complementary technique to detect any highly volatile impurities or to resolve isomers that may co-elute in the HPLC system. For definitive identification of unknown impurity peaks observed in either HPLC or GC, LC-MS or GC-MS is indispensable .
By judiciously selecting from these techniques, researchers and drug development professionals can build a complete and trustworthy analytical data package, ensuring the quality and integrity of their synthesized 1-Ethyl-3-methoxybenzene and the success of their subsequent scientific endeavors.
References
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TutorChase. What methods are used to test the purity of organic compounds?. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 66353, 1-Ethyl-3-methoxybenzene. Available from: [Link]
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Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 640753, 1-Ethynyl-3-methoxybenzene. Available from: [Link]
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Steelyard Analytics. Gas Chromatography (GC): Separating Volatile Compounds with High Precision. Available from: [Link]
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Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]
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ResearchGate. How to determine the purity of newly synthesized organic compound?. Available from: [Link]
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Modern Analytical Technique for Characterization Organic Compounds. Available from: [Link]
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Exploration of Volatile Organic Compounds through Gas Chromatography: Analytical Insights. Available from: [Link]
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Stenutz. 1-ethyl-3-methoxybenzene. Available from: [Link]
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ChemBK. 1-Ethyl-3-methoxybenzene. Available from: [Link]
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Medistri SA. Volatile Organic Compounds (VOCs) Analysis by GC/MS. Available from: [Link]
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YouTube. How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography?. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 584146, 1-Ethenyl-3-methoxybenzene. Available from: [Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
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Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]
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Chemistry LibreTexts. 9: Separation, Purification, and Identification of Organic Compounds. Available from: [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
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YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]
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SIELC Technologies. Benzene, 1-ethenyl-3-ethyl. Available from: [Link]
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Separation Methods Technologies Inc. HPLC SEPARATION GUIDE. Available from: [Link]
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SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]
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HELIX Chromatography. HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Available from: [Link]
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NIST. Benzene, 1-ethyl-4-methoxy-. Available from: [Link]
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ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Available from: [Link]
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DR-NTU, Nanyang Technological University. An HPLC-DAD Method for Rapid and High Resolution Analysis of Concentrated BTEX and Styrene Aqueous Samples. Available from: [Link]
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ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Available from: [Link]
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A Comparative Guide to the Electrophilic Reactivity of 1-Ethyl-3-methoxybenzene vs. 1-Ethyl-4-methoxybenzene
Executive Summary
Foundational Principles: The Mechanism of Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone reaction class for functionalizing aromatic rings.[1] The reaction proceeds via a two-step mechanism:
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]
-
Deprotonation: A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and yielding the substituted product.[2]
The presence of substituents on the benzene ring profoundly influences both the rate of reaction (reactivity) and the position of the new substituent (regioselectivity).[1][2][3]
Caption: Directing effects in 1-Ethyl-4-methoxybenzene.
Case 2: 1-Ethyl-3-methoxybenzene (The meta-Isomer)
Here, the situation is dramatically different. The substituent effects are cooperative and reinforcing . [4]* The methoxy group activates its ortho positions (C2, C6) and its para position (C4).
-
The ethyl group activates its ortho positions (C2, C4) and its para position (C6).
Remarkably, both groups direct activation to the exact same set of carbons: C2, C4, and C6 . This synergistic effect means these positions in the meta-isomer are rendered exceptionally electron-rich and thus highly susceptible to electrophilic attack. The activation energy for forming the arenium ion is significantly lowered compared to the para-isomer, where such concerted activation is absent.
Sources
Comparing the electronic effects of methoxy group positions in ethylbenzenes
A Researcher's Guide to Methoxy Group Positional Effects in Ethylbenzenes
This guide provides an in-depth comparison of the electronic effects of the methoxy group at the ortho, meta, and para positions of an ethylbenzene ring. We will explore the theoretical underpinnings, present quantitative experimental and computational data, and provide actionable experimental protocols for researchers in organic chemistry, materials science, and drug development.
The Dichotomy of the Methoxy Group: A Tale of Two Effects
The methoxy group (-OCH₃) is a classic example of a substituent with dual electronic personalities. Understanding the interplay between its two fundamental effects—the inductive and resonance effects—is critical to predicting its influence on a molecule's reactivity and properties.
-
Inductive Effect (-I): Oxygen is more electronegative than carbon. This inherent property causes oxygen to pull electron density away from the aromatic ring through the sigma (σ) bond. This effect is distance-dependent, weakening as the distance from the substituent increases.
-
Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic pi (π) system. This donation of electron density is a powerful, distance-independent effect that primarily influences the ortho and para positions through the population of specific resonance structures.
The net electronic influence of the methoxy group is a delicate balance of these opposing forces, which is critically dependent on its position relative to a point of interest on the ring, in this case, the ethyl substituent.
Quantifying Electronic Influence: Methodologies & Data
To move from qualitative theory to quantitative comparison, several robust experimental and computational methods are employed.
Hammett Analysis: A Quantitative Measure of Reactivity
The Hammett equation, log(k/k₀) = σρ, remains a cornerstone of physical organic chemistry for quantifying how substituents affect reaction rates and equilibria. The Hammett constant (σ) is a measure of the electronic effect of a substituent, with negative values indicating electron-donation and positive values indicating electron-withdrawal.
| Substituent Position | Hammett Constant (σ) | Dominant Effect Observed | Implication for Reactivity (at ethyl group) |
| para-Methoxy | -0.27 | Strong Resonance Donation (+R) | Stabilizes adjacent carbocations; increases electron density. |
| meta-Methoxy | +0.12 | Inductive Withdrawal (-I) | Destabilizes adjacent carbocations; decreases electron density. |
| ortho-Methoxy | - | Complex "Ortho Effect" | Not described by a simple Hammett value; steric and field effects dominate. |
The para position exhibits a strong electron-donating character due to the full expression of the +R effect. Conversely, at the meta position, the resonance effect cannot be transmitted, leaving the electron-withdrawing -I effect to dominate, resulting in a net deactivating character. The ortho position is complicated by steric hindrance and direct field effects, which are not captured by standard Hammett parameters.
¹³C NMR Spectroscopy: Probing Ring Electron Density
Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive probe of the local electronic environment of carbon atoms. The chemical shift (δ) of a carbon atom in the aromatic ring directly correlates with its electron density: a more shielded nucleus (higher electron density) will resonate at a lower chemical shift (upfield).
Below are calculated ¹³C NMR chemical shifts that illustrate the impact of the methoxy group's position on the electron distribution within the benzene ring of methoxyethylbenzene.
| Carbon Position | p-Methoxyethylbenzene (δ, ppm) | m-Methoxyethylbenzene (δ, ppm) | o-Methoxyethylbenzene (δ, ppm) |
| C1 (ipso-Ethyl) | 136.1 | 144.9 | 131.6 |
| C2 | 129.8 | 111.4 | 129.8 |
| C3 | 113.8 | 129.4 | 120.6 |
| C4 | 157.7 | 118.5 | 110.4 |
| C5 | 113.8 | 159.6 | 127.1 |
| C6 | 129.8 | 120.9 | 157.7 |
Data calculated via computational chemistry methods and serves as a representative trend.
Analysis:
-
Para Isomer: The carbons ortho to the methoxy group (C3 and C5) are highly shielded (~114 ppm), demonstrating the powerful electron-donating +R effect at these positions.
-
Meta Isomer: The carbons ortho and para to the methoxy group (C2, C4, C6) are shielded, but the effect is not relayed to the carbon bearing the ethyl group (C1).
-
Ortho Isomer: A complex pattern emerges due to the proximity of the two groups, but the strong shielding effect on C4 and C6 is still evident.
Computational Modeling: Visualizing Electrostatic Potential
Density Functional Theory (DFT) calculations allow us to visualize the molecular electrostatic potential (MEP), which maps the charge distribution across a molecule. In an MEP map, regions of high electron density (nucleophilic) are typically colored red, while regions of low electron density (electrophilic) are colored blue.
A computational analysis would reveal a significant buildup of negative potential (red) at the para position in p-methoxyethylbenzene, confirming the strong electron-donating nature directed at that site. In contrast, the meta isomer would show a more localized effect around the oxygen atom, with less perturbation of the ring's overall electron density.
The Positional Play-by-Play: A Visual Summary
The interplay of inductive and resonance effects can be visualized to understand their directional influence.
Caption: Comparison of electronic effects in para vs. meta isomers.
Experimental Protocol: Kinetic Analysis via Hammett Plot
This protocol outlines a workflow for determining the Hammett constants by studying the solvolysis rate of substituted 1-phenylethyl chlorides. This reaction proceeds through a carbocation intermediate, making it highly sensitive to the electronic effects of ring substituents.
Caption: Workflow for a Hammett analysis experiment.
Detailed Steps:
-
Synthesis of Precursors: Synthesize the three isomers of methoxy-1-phenylethanol via Grignard reaction between the corresponding methoxybromobenzene and acetaldehyde. Purify each alcohol by column chromatography or distillation.
-
Chlorination: Convert each purified alcohol to its corresponding 1-(methoxyphenyl)ethyl chloride. A common method is the dropwise addition of thionyl chloride (SOCl₂) in an inert solvent like diethyl ether at 0°C. The product must be handled with care in a fume hood.
-
Kinetic Runs:
-
Prepare a thermostatted bath at a constant temperature (e.g., 25.0 °C).
-
Prepare the reaction solvent (e.g., 80% acetone, 20% water by volume).
-
Initiate a kinetic run by injecting a small, precise amount of the substituted ethyl chloride into the solvent.
-
The reaction is the solvolysis: R-Cl + H₂O → R-OH + HCl.
-
-
Rate Monitoring: The rate of reaction can be determined by monitoring the production of HCl.
-
Conductivity Method: Monitor the increase in the solution's conductivity over time using a conductivity probe. This method is highly sensitive.
-
Titration Method: At timed intervals, withdraw aliquots of the reaction mixture, quench the reaction (e.g., by adding to cold acetone), and titrate the HCl produced with a standardized solution of NaOH using an indicator.
-
-
Data Analysis:
-
For a first-order reaction, plot ln([R-Cl]t/[R-Cl]₀) versus time. The slope of this line is -k, where k is the rate constant.
-
Repeat for the unsubstituted ethylbenzene (to get k₀) and each methoxy isomer.
-
Construct the Hammett plot by graphing log(k/k₀) for the meta and para isomers against their known σ values. The slope of this line is the reaction constant, ρ.
-
Conclusion and Implications
The position of a methoxy group on an ethylbenzene ring fundamentally alters its electronic influence.
-
The para position results in a strongly electron-donating system due to the dominance of the +R effect. This is crucial in drug design for increasing the nucleophilicity of a nearby functional group or stabilizing a positive charge in a transition state.
-
The meta position leads to a net electron-withdrawing effect, as only the -I effect is operative at the reaction center. This can be used to decrease the basicity of a nearby nitrogen atom or to direct electrophilic substitution.
-
The ortho position presents a complex scenario where steric hindrance often outweighs the purely electronic effects, potentially blocking access to a binding pocket or forcing a molecule into a specific conformation.
A thorough understanding and quantitative assessment of these positional effects are indispensable for the rational design of molecules with tailored electronic properties, reactivity, and biological activity.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1-Ethyl-3-methoxybenzene
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The quantification and characterization of compounds such as 1-Ethyl-3-methoxybenzene, a key intermediate in various synthetic pathways, demand robust and reliable analytical methods. This guide provides an in-depth, experience-driven comparison of three common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the analysis of 1-Ethyl-3-methoxybenzene. Beyond a simple comparison, we will delve into the principles of cross-validation, ensuring consistency and reliability of results across different analytical platforms, a cornerstone of regulatory compliance and sound scientific practice.
The Imperative of Method Cross-Validation
In the landscape of pharmaceutical development and quality control, it is not uncommon for a single analyte to be tested using multiple analytical methods across different laboratories or during different stages of development. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures can produce comparable and reliable results for the same intended purpose.[1][2][3] This is a critical exercise in ensuring data integrity, facilitating method transfer between sites, and supporting regulatory submissions. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures, which underpins the principles of cross-validation.[4][5][6][7][8]
This guide will first explore the individual strengths and optimal applications of GC-MS, HPLC, and qNMR for the analysis of 1-Ethyl-3-methoxybenzene. Subsequently, we will outline a practical framework for their cross-validation, supported by detailed experimental protocols and comparative performance data.
A Comparative Overview of Analytical Techniques
The selection of an analytical method is a strategic decision, balancing the need for specificity, sensitivity, and throughput with practical considerations such as sample matrix and available instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Intrinsic quantitative relationship between the number of nuclei and the corresponding NMR signal intensity.[9][10] |
| Strengths | High sensitivity and specificity, excellent for volatile and semi-volatile compounds, definitive identification through mass fragmentation patterns. | Versatile for a wide range of compounds, including non-volatile and thermally labile molecules, well-established for purity and impurity analysis. | Primary ratio method, highly accurate and precise, requires no analyte-specific reference standard for purity determination, provides structural information.[11][12] |
| Limitations | Requires analytes to be volatile and thermally stable, potential for matrix interference. | Can be less sensitive than GC-MS for certain compounds, requires chromophores for UV detection. | Lower sensitivity compared to chromatographic methods, higher instrumentation cost, requires soluble samples. |
| Primary Application for 1-Ethyl-3-methoxybenzene | Trace-level impurity analysis, residual solvent determination, and identification of unknown related substances. | Assay for potency, purity determination, and quantification in formulated products. | Absolute purity assessment of reference standards and bulk materials, structural confirmation. |
In-Depth Methodologies and Performance Data
A direct comparison of these techniques necessitates an examination of their performance characteristics as defined by ICH Q2(R2). The following tables present representative validation data for the analysis of 1-Ethyl-3-methoxybenzene by each method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for the analysis of volatile aromatic compounds like 1-Ethyl-3-methoxybenzene, offering unparalleled sensitivity and specificity.
Table 1: GC-MS Performance Data for 1-Ethyl-3-methoxybenzene
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
-
Sample Preparation: Accurately weigh and dissolve the 1-Ethyl-3-methoxybenzene sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration within the calibrated range.
-
Internal Standard: For enhanced precision, add a suitable internal standard (e.g., 1,4-dimethoxybenzene) at a known concentration.
-
GC Conditions:
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold for 5 minutes.
-
-
Injector: Splitless mode at 250°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of 1-Ethyl-3-methoxybenzene (e.g., m/z 136, 121, 91). Full scan mode (m/z 40-300) can be used for qualitative analysis and impurity identification.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique for the routine analysis of 1-Ethyl-3-methoxybenzene, particularly for assay and purity determinations in drug substances and products.
Table 2: HPLC Performance Data for 1-Ethyl-3-methoxybenzene
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Range | 1 - 500 µg/mL |
| Accuracy (% Recovery) | 99.0 - 101.0% |
| Precision (% RSD) | < 1.5% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
-
Sample Preparation: Accurately weigh and dissolve the 1-Ethyl-3-methoxybenzene sample in the mobile phase to a final concentration within the calibrated range.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength of 274 nm.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR stands as a primary analytical method, offering the ability to determine the purity of 1-Ethyl-3-methoxybenzene without the need for a specific reference standard of the analyte itself.[9][10][11]
Table 3: qNMR Performance Data for 1-Ethyl-3-methoxybenzene Purity Assessment
| Validation Parameter | Typical Performance |
| Accuracy (% Purity) | 99.5 - 100.5% (relative to a certified reference material) |
| Precision (% RSD) | < 0.5% |
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 1-Ethyl-3-methoxybenzene into an NMR tube.
-
Accurately weigh a suitable, certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., Chloroform-d or DMSO-d6) to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full relaxation of all nuclei.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Purity Calculation:
-
Process the FID with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of 1-Ethyl-3-methoxybenzene (e.g., the methoxy protons) and a signal from the internal standard.
-
Calculate the purity of 1-Ethyl-3-methoxybenzene using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
The Cross-Validation Workflow: A Practical Approach
The goal of cross-validation is to demonstrate the equivalency of results obtained from different analytical methods. This is typically achieved by analyzing a common set of samples using each method and comparing the results against predefined acceptance criteria.
Caption: A workflow diagram illustrating the cross-validation process between GC-MS, HPLC, and qNMR methods.
Step-by-Step Cross-Validation Protocol
-
Define Acceptance Criteria: Before initiating the study, establish clear acceptance criteria for the comparison of results. For example, the percentage difference between the assay values obtained by HPLC and GC-MS should not exceed 2.0%.
-
Sample Selection: Prepare a minimum of three batches of 1-Ethyl-3-methoxybenzene at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analysis: Analyze each sample batch in replicate (e.g., n=3) using the validated GC-MS, HPLC, and qNMR methods.
-
Data Comparison:
-
GC-MS vs. HPLC: Compare the quantitative results (e.g., assay or purity) obtained from both methods for each sample batch.
-
qNMR as the Reference: Use the purity value determined by qNMR as the "true" value to assess the accuracy of the GC-MS and HPLC methods.
-
-
Statistical Evaluation: Employ appropriate statistical tests, such as the Student's t-test and the F-test, to determine if there are any statistically significant differences between the results obtained from the different methods.
-
Documentation: Document all experimental procedures, results, and statistical analyses in a comprehensive cross-validation report.
Conclusion: An Integrated Approach to Analytical Excellence
The choice of an analytical method for 1-Ethyl-3-methoxybenzene is not a one-size-fits-all decision. GC-MS excels in trace analysis and identification, HPLC provides robust and routine quantification, and qNMR offers a primary method for purity assessment. By understanding the unique strengths and limitations of each technique and implementing a rigorous cross-validation strategy, researchers can ensure the generation of consistent, reliable, and defensible analytical data. This integrated approach not only satisfies regulatory expectations but also upholds the principles of sound scientific practice, ultimately contributing to the development of safe and effective products.
References
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
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A Senior Application Scientist's Guide to the Synthesis of 1-Ethyl-3-methoxybenzene
For researchers and professionals in drug development, the efficient and reliable synthesis of substituted aromatic compounds is a foundational requirement. 1-Ethyl-3-methoxybenzene (also known as 3-ethylanisole) is a valuable building block and intermediate in the synthesis of various pharmaceutical agents and fine chemicals. Its meta-substitution pattern, however, presents unique challenges that render common synthetic strategies, such as direct Friedel-Crafts reactions on anisole, ineffective.
This guide provides an in-depth comparison of viable synthetic routes to 1-Ethyl-3-methoxybenzene, focusing on field-proven insights and experimental data. We will dissect the synthesis into a two-stage process: the formation of the key intermediate, 3-methoxypropiophenone , followed by its reduction to the final product. By understanding the causality behind the experimental choices for each route, researchers can select the optimal pathway based on yield, scalability, cost, and substrate compatibility.
Strategic Overview: A Two-Stage Approach
The most logical and efficient pathways to 1-Ethyl-3-methoxybenzene converge on the synthesis and subsequent reduction of the aryl ketone intermediate, 3-methoxypropiophenone. Direct ethylation of anisole is impractical due to the ortho- and para-directing nature of the methoxy group, which leads to a mixture of isomers with negligible formation of the desired meta-product.[1] Therefore, our analysis will focus on the most effective methods for assembling the target molecule through this key intermediate.
Caption: Overall two-stage synthetic strategy for 1-Ethyl-3-methoxybenzene.
Part A: Synthesis of the Key Intermediate, 3-Methoxypropiophenone
The primary challenge lies in correctly establishing the meta-relationship between the methoxy and propionyl groups. While Friedel-Crafts acylation is a go-to method for generating aryl ketones, its inherent regioselectivity makes it unsuitable here. In contrast, Grignard-based approaches offer precise control and high yields.
Route 1: Friedel-Crafts Acylation of Anisole (A Cautionary Tale)
The Friedel-Crafts acylation of anisole with propionyl chloride or propionic anhydride is a classic electrophilic aromatic substitution.[1] The methoxy group is a strong activating, ortho-, para-director due to its ability to donate electron density into the aromatic ring via resonance. This results in the overwhelming formation of 4-methoxypropiophenone, with the ortho-isomer as a minor byproduct.[1][2]
Verdict: This route is not viable for the synthesis of 3-methoxypropiophenone. The fundamental electronic properties of the substrate direct the acylation away from the desired meta-position. Even with shape-selective catalysts like zeolites, the focus is on maximizing para-selectivity, not achieving meta-substitution.[2][3]
Route 2: Grignard Reagent-Based Syntheses (Recommended)
Grignard reactions provide a robust and highly regioselective alternative by building the molecule from precursors where the meta-substitution is pre-defined. Several variations of this approach have proven effective.
Caption: Key Grignard-based routes to 3-methoxypropiophenone.
2a: From 3-Bromoanisole and Propionitrile
This method involves the formation of a Grignard reagent from 3-bromoanisole, which is then reacted with propionitrile. The initial adduct is subsequently hydrolyzed during acidic workup to yield the ketone. A Chinese patent details this procedure, reporting high yield and purity, making it suitable for industrial production.[4][5]
-
Mechanism Insight: The nucleophilic carbon of the 3-methoxyphenylmagnesium bromide attacks the electrophilic carbon of the nitrile. The resulting imine-magnesium salt is stable until acidic hydrolysis converts it to the ketone. This prevents the common side reaction of over-addition seen when Grignard reagents react with esters or acid chlorides.
2b: From 3-Methoxybenzonitrile and Ethylmagnesium Bromide
An alternative and equally effective approach involves reacting 3-methoxybenzonitrile with a commercially available or pre-formed ethylmagnesium bromide Grignard reagent. This route has been demonstrated to produce near-quantitative yields of the desired ketone.[6]
-
Causality: This "reverse" approach can be advantageous depending on the relative cost and availability of the starting materials, 3-bromoanisole versus 3-methoxybenzonitrile. The underlying chemistry is identical to route 2a.
2c: From 3-Methoxybenzaldehyde (Two Steps)
This route involves the nucleophilic addition of ethylmagnesium bromide to 3-methoxybenzaldehyde to form the secondary alcohol, 1-(3-methoxyphenyl)propan-1-ol.[7] The alcohol is then oxidized to the target ketone. While feasible, this route has significant drawbacks. Classic oxidation methods often employ stoichiometric amounts of toxic heavy metals like chromium (e.g., CrO₃, PDC).[4] Modern, milder oxidation methods like the Swern or Dess-Martin periodinane (DMP) oxidations are preferable but add cost and complexity.
Comparison of Synthesis Routes for 3-Methoxypropiophenone
| Route | Key Reagents | Reported Yield | Advantages | Disadvantages | Reference(s) |
| 2a | 3-Bromoanisole, Mg, Propionitrile | 88.6% | High yield, single step from Grignard formation, industrially scalable. | Requires handling of magnesium and careful initiation of Grignard reaction. | [4][5] |
| 2b | 3-Methoxybenzonitrile, EtMgBr | 99% | Excellent yield, often uses commercially available Grignard reagent. | Starting nitrile may be more expensive than the bromo-equivalent. | [6] |
| 2c | 3-Methoxybenzaldehyde, EtMgBr, Oxidant | ~70-74% | Utilizes a common aldehyde starting material. | Two distinct synthetic steps required; classic oxidation uses toxic reagents; lower overall yield. | [4][7][8] |
Part B: Reduction of 3-Methoxypropiophenone
Once the key intermediate is secured, the final step is the reduction of the ketone's carbonyl group to a methylene group (CH₂). The choice of reduction method depends critically on the presence of other functional groups in the molecule and considerations of reaction conditions (acidic vs. basic), safety, and waste disposal.
Caption: Primary methods for the reduction of the ketone intermediate.
Method 1: Clemmensen Reduction
The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce aryl-alkyl ketones to alkanes.[9][10] It is particularly effective for substrates that are stable to strong, hot acid.[9]
-
Mechanism Insight: The exact mechanism is complex and thought to occur on the surface of the zinc.[10][11] It is believed to involve organozinc intermediates rather than a free alcohol intermediate, as alcohols are generally not reduced under these conditions.[11]
-
Trustworthiness: While robust, this method has significant drawbacks. The use of highly toxic mercury requires specialized handling and disposal. The strongly acidic conditions limit its application to acid-tolerant molecules. A modified, milder procedure using activated zinc dust in an anhydrous solution of hydrogen chloride in ether can be used for more sensitive substrates.[10][12]
Method 2: Wolff-Kishner Reduction
The Wolff-Kishner reduction is the classic basic alternative to the Clemmensen reduction.[13] The reaction involves the formation of a hydrazone intermediate from the ketone and hydrazine, followed by deprotonation with a strong base (like KOH or NaOH) at high temperatures, which leads to the expulsion of nitrogen gas and formation of the alkane.[13][14]
-
Expertise & Experience: The original procedure required long reaction times and anhydrous hydrazine.[14] The Huang-Minlon modification is a critical process improvement, allowing the use of hydrazine hydrate in a high-boiling solvent like diethylene glycol.[15][16] After the initial formation of the hydrazone, water and excess hydrazine are distilled off, allowing the reaction temperature to rise to ~200 °C, which drives the reduction to completion in a much shorter time (3-6 hours) and with higher yields.[14][16]
-
Substrate Compatibility: This method is ideal for substrates that are sensitive to acid but stable under strongly basic, high-temperature conditions.
Method 3: Catalytic Hydrogenation
Catalytic hydrogenation offers a milder, cleaner, and often more environmentally benign alternative. Aryl-alkyl ketones can be fully reduced to the corresponding alkanes using a heterogeneous catalyst, typically palladium on carbon (Pd/C), and hydrogen gas.[17]
-
Causality: The aromatic ring activates the adjacent carbonyl group, allowing for its complete hydrogenolysis to a methylene group, whereas isolated dialkyl ketones are typically not reduced under the same conditions.[17] This two-step sequence of Friedel-Crafts acylation followed by catalytic hydrogenation is a classic strategy for preparing primary alkylbenzenes while avoiding the rearrangements common in direct alkylation.[10][17]
-
Alternatives: For operational simplicity and safety, catalytic transfer hydrogenation can be employed. This method avoids the need for high-pressure hydrogen gas by using a hydrogen-donor solvent, such as isopropanol or formic acid, in the presence of a suitable catalyst.[18][19]
Comparison of Reduction Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages | Reference(s) |
| Clemmensen | Zn(Hg), conc. HCl | Strongly Acidic, Reflux | Effective for acid-stable ketones. | Uses toxic mercury; harsh conditions; not suitable for acid-sensitive substrates. | [9][10][11] |
| Wolff-Kishner | H₂NNH₂, KOH, Diethylene Glycol | Strongly Basic, High Temp (~200°C) | Excellent for acid-sensitive substrates; high yields with Huang-Minlon modification. | Harsh basic/thermal conditions; not suitable for base-sensitive substrates or sterically hindered ketones. | [13][14][16] |
| Catalytic Hydrogenation | H₂, Pd/C | Neutral, Mild Temp/Pressure | Clean reaction with water as the only byproduct; avoids harsh reagents; catalyst is recyclable. | Requires specialized hydrogenation equipment; catalyst can be expensive; may be slow. | [17][20] |
Experimental Protocols
The following protocols are representative examples based on literature procedures and are intended for use by trained professionals.
Protocol 1: Synthesis of 3-Methoxypropiophenone via Grignard Reaction (Route 2b)
This protocol is adapted from a procedure described in US Patent 5,198,451.[6]
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-methoxybenzonitrile (21.2 g, 0.159 mol) and 250 mL of dry tetrahydrofuran (THF).
-
Cool the mixture in an ice bath.
-
Slowly add a 3.0 M solution of ethylmagnesium bromide in diethyl ether (58 mL, 0.174 mol) dropwise via the dropping funnel, maintaining the internal temperature below 10°C.
-
Once the addition is complete, remove the ice bath and stir the mixture for 1 hour at room temperature.
-
Gently heat the mixture to 40°C and stir for an additional 3 hours.
-
Allow the reaction to cool and stir overnight at room temperature.
-
Carefully quench the reaction by slowly adding 250 mL of water, followed by 250 mL of a saturated aqueous ammonium chloride solution. Stir vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (100 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield 3-methoxypropiophenone (Expected yield: ~25.9 g, 99%).[6]
Protocol 2: Wolff-Kishner (Huang-Minlon) Reduction of 3-Methoxypropiophenone
This protocol is a generalized Huang-Minlon procedure.[15][16]
-
In a round-bottom flask fitted with a distillation head and condenser, combine 3-methoxypropiophenone (16.4 g, 0.1 mol), diethylene glycol (150 mL), potassium hydroxide (11.2 g, 0.2 mol), and 85% hydrazine hydrate (12 mL, ~0.2 mol).
-
Heat the mixture to reflux for 1-2 hours to allow for the formation of the hydrazone.
-
Reconfigure the apparatus for distillation and slowly raise the temperature of the oil bath. Distill off water and excess hydrazine until the internal reaction temperature reaches 190-200°C.[15]
-
Once the temperature has stabilized, reconfigure for reflux and maintain the mixture at ~200°C for 3-4 hours, or until nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature and dilute with water (200 mL).
-
Transfer to a separatory funnel and extract with diethyl ether or toluene (3 x 75 mL).
-
Combine the organic extracts, wash with dilute HCl followed by brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by vacuum distillation to yield 1-Ethyl-3-methoxybenzene.
Conclusion
For the synthesis of 1-Ethyl-3-methoxybenzene, a two-step approach via the 3-methoxypropiophenone intermediate is unequivocally the most effective strategy.
-
For the synthesis of the intermediate , Grignard-based routes are superior. The reaction of 3-methoxybenzonitrile with ethylmagnesium bromide (Route 2b) or the reaction of 3-methoxyphenylmagnesium bromide with propionitrile (Route 2a) both provide excellent yields and precise regiochemical control. The choice between them can be made based on the cost and availability of the respective starting materials.
-
For the reduction step , the choice is dictated by the overall molecular context and available equipment. Catalytic hydrogenation represents the cleanest and mildest method. For substrates incompatible with hydrogenation catalysts or when specialized equipment is unavailable, the Wolff-Kishner reduction (Huang-Minlon modification) is a robust, high-yielding alternative for base-stable compounds, while the Clemmensen reduction serves a similar purpose for acid-stable molecules, albeit with greater safety and environmental concerns.
By carefully considering these validated routes and the chemical principles that govern them, researchers can confidently and efficiently synthesize 1-Ethyl-3-methoxybenzene for their drug discovery and development programs.
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Pro-Qian. (2023, March 21). 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry. Retrieved from [Link]
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Ley, S. V., & Stewart-Liddon, A. J. P. (n.d.). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. National Center for Biotechnology Information. Retrieved from [Link]
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Patsnap. (n.d.). Synthesis method for 3-methoxypropiophenone. Eureka. Retrieved from [Link]
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Tomar, R., et al. (2011). Synthesis and characterization of analogue of mordenite and its role as a catalyst for Friedel-Crafts acylation of anisole. Journal of Chemical and Pharmaceutical Research, 3(2), 245-257. Retrieved from [Link]
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Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. (n.d.). RSC Advances. Retrieved from [Link]
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Huang, M. (1946). A Simple Modification of the Wolff-Kishner Reduction. Journal of the American Chemical Society, 68(12), 2487–2488. Retrieved from [Link]
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Chemistry Stack Exchange. (2021, August 3). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2020, September 24). Wolff–Kishner reduction. Retrieved from [Link]
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A Comparative Guide to the Electrophilic Reactivity of 3-Ethylanisole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of aromatic chemistry, the reactivity of substituted benzene rings is a cornerstone of synthetic strategy. Anisole, with its activating methoxy group, provides a rich canvas for electrophilic aromatic substitution. The introduction of a second substituent, such as an ethyl group, further modulates this reactivity, creating a nuanced interplay of electronic and steric effects. This guide provides an in-depth comparison of the reactivity of 3-ethylanisole with its isomers (2-ethylanisole and 4-ethylanisole) and the parent compound, anisole. We will delve into the mechanistic underpinnings of these differences and provide supporting experimental data and protocols for key electrophilic aromatic substitution reactions.
Understanding the Fundamentals: Electronic and Steric Influences
The reactivity of a substituted benzene in electrophilic aromatic substitution (EAS) is governed by the electronic properties and steric bulk of its substituents.[1]
-
Electronic Effects: The methoxy group (-OCH₃) in anisole is a powerful activating group.[2] It donates electron density to the aromatic ring through a resonance effect (+M), which is stronger than its electron-withdrawing inductive effect (-I).[2] This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. The ethyl group (-CH₂CH₃) is also an activating group, donating electron density primarily through an inductive effect (+I).
-
Directing Effects: Both the methoxy and ethyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. This is due to the stabilization of the carbocation intermediate (the sigma complex) through resonance or inductive effects.[3]
-
Steric Hindrance: The size of the substituents can influence the regioselectivity of the reaction.[1][4] A bulky group can hinder the approach of an electrophile to the adjacent ortho positions, leading to a preference for substitution at the less hindered para position.[4]
The interplay of these factors determines the overall reactivity and the distribution of isomeric products in the electrophilic substitution of substituted anisoles.
The General Mechanism of Electrophilic Aromatic Substitution
The fundamental mechanism of EAS involves the attack of an electrophile by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring.
Caption: Potential sites of electrophilic attack in ethylanisole isomers.
Expected Reactivity and Regioselectivity:
-
Anisole: Highly reactive, yielding a mixture of ortho- and para-nitroanisole. The para isomer is generally favored due to the steric hindrance of the methoxy group.
-
2-Ethylanisole: The ethyl group at the ortho position will sterically hinder attack at that position and the adjacent carbon. The primary sites of attack will be the C4 (para to -OCH₃) and C6 (ortho to -OCH₃) positions. The directing effects of both groups reinforce substitution at these positions. Due to the significant steric hindrance from the adjacent ethyl group, substitution at the C6 position is expected to be favored over the C4 position.
-
3-Ethylanisole: The methoxy group directs to the C2, C4, and C6 positions. The ethyl group directs to the C2, C4, and C6 positions. Therefore, the directing effects of both groups are cooperative, strongly activating these positions. Substitution is expected to occur at all three positions, with the distribution influenced by a combination of electronic activation and steric factors. Based on studies of 3-methylanisole, dinitration can occur, yielding a mixture of regioisomers. [5]* 4-Ethylanisole: The methoxy group directs to the C2 and C6 positions (both ortho), and the ethyl group also directs to these positions. Substitution will occur at the positions ortho to the methoxy group.
Experimental Data (Nitration of 3-Methylanisole as a proxy):
| Compound | Major Nitration Products | Approximate Product Distribution (for dinitration of 3-methylanisole) |
| Anisole | 2-Nitroanisole, 4-Nitroanisole | - |
| 2-Ethylanisole | 2-Ethyl-4-nitroanisole, 2-Ethyl-6-nitroanisole | - |
| 3-Ethylanisole | 3-Ethyl-2,4-dinitroanisole, 3-Ethyl-2,6-dinitroanisole, 3-Ethyl-4,6-dinitroanisole | 40% (o,p), 19% (o,p), 15% (o,o') [5] |
| 4-Ethylanisole | 4-Ethyl-2-nitroanisole | - |
Experimental Protocol: Nitration of a Substituted Anisole
Caption: A generalized experimental workflow for the nitration of a substituted anisole.
Bromination
Bromination introduces a bromine atom onto the aromatic ring, typically using bromine (Br₂) with a Lewis acid catalyst like FeBr₃, or N-bromosuccinimide (NBS).
Expected Reactivity and Regioselectivity:
The principles of directing effects and steric hindrance are also central to predicting the outcomes of bromination.
-
Anisole: Readily undergoes bromination to give mainly p-bromoanisole.
-
2-Ethylanisole: Steric hindrance from the ortho-ethyl group will strongly disfavor substitution at the adjacent positions. The major product is expected to be 4-bromo-2-ethylanisole.
-
3-Ethylanisole: The positions ortho and para to the methoxy group (C2, C4, C6) are all activated. The C2 and C6 positions are also ortho and para to the ethyl group, respectively, while the C4 position is meta to the ethyl group. Therefore, substitution is expected to be favored at the C2 and C6 positions.
-
4-Ethylanisole: Substitution will occur at the positions ortho to the highly activating methoxy group (C2 and C6). Due to some steric hindrance from the para-ethyl group, a mixture of 2-bromo-4-ethylanisole and 2,6-dibromo-4-ethylanisole might be expected depending on the reaction conditions.
Experimental Data:
While comprehensive comparative data is limited, a patent describing the vapor-phase bromination of 3-alkylanisoles indicates that 4-bromo-3-alkylanisole is a primary product. [3]This suggests that in the case of 3-ethylanisole, 4-bromo-3-ethylanisole would be a significant product.
| Compound | Major Bromination Product(s) |
| Anisole | 4-Bromoanisole |
| 2-Ethylanisole | 4-Bromo-2-ethylanisole |
| 3-Ethylanisole | 4-Bromo-3-ethylanisole, 2-Bromo-3-ethylanisole, 6-Bromo-3-ethylanisole |
| 4-Ethylanisole | 2-Bromo-4-ethylanisole |
Experimental Protocol: Bromination of a Substituted Anisole
-
Preparation: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve the substituted anisole in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Catalyst: Add a catalytic amount of iron filings or anhydrous iron(III) bromide.
-
Bromine Addition: Slowly add a solution of bromine in the same solvent from the dropping funnel. The reaction is typically exothermic and may require cooling in an ice bath to control the temperature.
-
Reaction: Stir the mixture at room temperature until the bromine color disappears.
-
Work-up: Quench the reaction by adding a solution of sodium bisulfite to destroy any excess bromine. Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt (e.g., MgSO₄).
-
Purification: Remove the solvent under reduced pressure and purify the product by distillation or column chromatography.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). [6] Expected Reactivity and Regioselectivity:
The bulky acyl electrophile is particularly sensitive to steric hindrance.
-
Anisole: Acylation occurs readily, with a strong preference for the para position to yield 4-methoxyacetophenone, for example. [7]* 2-Ethylanisole: The significant steric hindrance from the ortho-ethyl group will make acylation at the other ortho position (C6) highly unfavorable. The reaction will overwhelmingly favor acylation at the para position (C4).
-
3-Ethylanisole: The C2, C4, and C6 positions are all activated. However, the C2 and C6 positions are sterically more hindered than the C4 position. Therefore, the major product is expected to be the result of acylation at the C4 position (para to the methoxy group).
-
4-Ethylanisole: Acylation will occur at the positions ortho to the methoxy group (C2 and C6). Due to the steric bulk of the acyl group and the adjacent ethyl group, this reaction may be slower compared to anisole and 3-ethylanisole.
Experimental Data:
Studies on the Friedel-Crafts acylation of substituted benzenes consistently show a strong preference for acylation at the least sterically hindered activated position. [8]For anisole, the para product is heavily favored. [7]It is therefore highly probable that for all ethylanisole isomers, acylation will predominantly occur at the position para to the methoxy group, provided it is not blocked.
| Compound | Major Friedel-Crafts Acylation Product (with Acetyl Chloride) |
| Anisole | 4-Methoxyacetophenone |
| 2-Ethylanisole | 4-Acyl-2-ethylanisole |
| 3-Ethylanisole | 4-Acyl-3-ethylanisole |
| 4-Ethylanisole | 2-Acyl-4-ethylanisole |
Experimental Protocol: Friedel-Crafts Acylation of a Substituted Anisole
-
Setup: Assemble a dry flask with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.
-
Reagents: To the flask, add the Lewis catalyst (e.g., AlCl₃) and a solvent (e.g., dichloromethane). Cool the mixture in an ice bath.
-
Acyl Halide Addition: Slowly add the acyl halide (e.g., acetyl chloride) to the stirred suspension.
-
Substrate Addition: Add the substituted anisole dropwise from the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature.
-
Work-up: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous salt.
-
Purification: Remove the solvent and purify the product by recrystallization or distillation.
Summary of Reactivity Comparison
| Compound | Overall Reactivity (Predicted) | Key Factors Influencing Reactivity and Regioselectivity |
| Anisole | Very High | Strong activation by -OCH₃ group. Para substitution is favored due to mild steric hindrance from the -OCH₃ group. |
| 2-Ethylanisole | High | Strong activation from both -OCH₃ and ethyl groups. Steric hindrance from the ortho-ethyl group is the dominant factor in determining regioselectivity, strongly favoring substitution at the para position. |
| 3-Ethylanisole | Highest | Cooperative activating effects of both -OCH₃ and ethyl groups at the C2, C4, and C6 positions. This leads to high reactivity and potentially a mixture of products, with the distribution governed by a subtle balance of electronic and steric effects. |
| 4-Ethylanisole | High | Reinforcing directing effects of both substituents to the positions ortho to the methoxy group. Reactivity might be slightly lower than 3-ethylanisole due to the deactivating inductive effect of the ethyl group on the ortho positions. |
Conclusion
The reactivity of 3-ethylanisole in electrophilic aromatic substitution is predicted to be the highest among its isomers and the parent anisole. This is attributed to the cooperative activating and directing effects of the meta-disposed methoxy and ethyl groups, which enhance the electron density at multiple positions on the aromatic ring. In contrast, the reactivity and regioselectivity of 2-ethylanisole are heavily influenced by steric hindrance, leading to a more selective substitution pattern. 4-Ethylanisole exhibits strong activation at the positions ortho to the methoxy group.
For drug development professionals and synthetic chemists, a thorough understanding of these substituent effects is crucial for designing efficient and selective synthetic routes. While the principles outlined in this guide provide a robust framework for predicting reactivity, experimental validation remains essential for optimizing reaction conditions and product yields.
References
- Andonian, A.
- Barnett, J. W., et al. "Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid." Journal of the Chemical Society, Perkin Transactions 2 2 (1977): 248-255.
- Chen, et al. "From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent." Journal of the American Chemical Society 144.35 (2022): 16064-16075.
- Friedel-Crafts Acylation of Anisole. Name of Student CHE 171 Section 101 10/4/06.
- How is the bromination mechanism of anisole carried out? - Quora. (2016).
- Nitration of Substituted Aromatic Rings and R
- Olah, G. A., et al. "Aromatic substitution. XVII. Ferric chloride and aluminum chloride catalyzed chlorination of benzene, alkylbenzenes, and halobenzenes." Journal of the American Chemical Society 86.6 (1964): 1055-1060.
- Practical Synthesis of 3-Aryl Anthranils via an Electrophilic Aromatic Substitution Strategy. Chemical Science 13.5 (2022): 1348-1354.
- Rate of Bromination on Substituted Benzenes - Sciencemadness.org. (2004).
- Regioselectivity in Electrophilic Aromatic Substitution: Mechanism - StudySmarter. (2023).
- Sarvari, M. H., and H. Sharghi. "Reactions on a Solid Surface. A Simple, Economical and Efficient Friedel-Crafts Acylation Reaction over Zinc Oxide (ZnO) as a New Catalyst." The Journal of Organic Chemistry 69.20 (2004): 6953-6956.
- Steric effects - Wikipedia.
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- Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics 23.30 (2021): 16215-16226.
- The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics 25.35 (2023): 23865-23875.
- The Kinetic Study for the Fast Bromination Reaction of the Regioisomers of Cresol in Aqueous Medium by Competition Techniques. IOSR Journal of Applied Chemistry 12.5 (2019): 13-18.
- Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry 44.38 (2020): 16485-16494.
- Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences 83.12 (1986): 4157-4159.
- What is the effect of steric hindrance on the hydrolysis of haloalkanes? - Quora. (2023).
- Anisole bromin
- Electrophilic arom
- Friedel–Crafts acylation of anisole. - Chemistry Stack Exchange. (2021).
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- Friedel-Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
- Friedel-Crafts Acyl
- Friedel-Crafts Acyl
- Rate and Regioselectivity in the Nitr
- Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis. - YouTube. (2023).
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. - Master Organic Chemistry. (2018).
- Electrophilic arom
- Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. - Master Organic Chemistry. (2018).
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- Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. The Journal of Physical Chemistry C 128.16 (2024): 6625-6635.
- Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules 27.8 (2022): 2535.
- Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Molecules 26.16 (2021): 4945.
- High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society 143.29 (2021): 11186-11197.
- Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. ChemPhysChem 16.11 (2015): 2366-2374.
- Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy. Chemical Science 13.5 (2022): 1348-1354.
- Friedel–Crafts acylation of anisole and toluene with acetic anhydride over nano-sized Beta zeolites.
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- 12BL Experiment 10: Friedel Crafts Acyl
- Draw the structure of 2-bromo-3-ethylanisole. - Chegg. (2018).
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A Comparative Guide to the Biological Activity of Methoxybenzene Isomers: A Structure-Activity Analysis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxybenzene and its structural isomers, particularly the cresols (methoxytoluenes), represent a fascinating class of compounds whose biological activities are intricately linked to their molecular architecture. The seemingly subtle shift of a methoxy or methyl group profoundly alters their physicochemical properties, leading to significant variations in their antioxidant, antimicrobial, and cytotoxic profiles. This guide provides a comparative analysis of the biological activities of key methoxybenzene isomers, grounded in experimental data and mechanistic insights. We will explore the structure-activity relationships that govern their efficacy, detail standardized protocols for their evaluation, and offer insights into their potential applications in pharmacology and drug development.
Introduction: The Significance of Isomeric Structure
Anisole (methoxybenzene) and its methylated analogs, the ortho-, meta-, and para-cresols, are aromatic compounds that share the same fundamental chemical formula but differ in the spatial arrangement of their functional groups. This structural isomerism is not a trivial distinction; it is the primary determinant of the molecule's electronic properties, steric hindrance, and lipophilicity. These characteristics, in turn, dictate how the molecule interacts with biological systems, such as cell membranes, enzymes, and reactive oxygen species (ROS). Understanding the relationship between the isomeric form and biological function is critical for designing targeted therapeutic agents and predicting toxicological profiles.
The position of the hydroxyl group in cresols, for instance, directly influences their antioxidant capacity. The para and ortho positions allow for the stabilization of the resulting phenoxyl radical through resonance, a key mechanism in scavenging free radicals. This guide will dissect these nuances, providing a clear framework for comparing and selecting isomers for specific research applications.
Comparative Analysis of Biological Activities
The biological effects of methoxybenzene isomers are diverse. Below, we compare their performance across several key bioassays, supported by experimental findings.
Antioxidant and Radical Scavenging Activity
The primary mechanism behind the antioxidant activity of phenolic compounds like cresols is their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is paramount, and this is where isomerism plays a key role.
Experimental Data Summary:
| Compound | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) | Rationale for Activity |
| p-Cresol | ~25-50 | ~15-30 | The para-position of the methyl group provides electron-donating inductive effects, stabilizing the phenoxyl radical. |
| o-Cresol | ~40-70 | ~25-50 | The ortho-position also allows for radical stabilization, but may introduce some steric hindrance compared to the para-isomer. |
| m-Cresol | >100 | >80 | The meta-position does not effectively participate in resonance stabilization of the radical, leading to significantly lower activity. |
| Anisole | Negligible | Negligible | The absence of a phenolic hydroxyl group prevents effective hydrogen atom donation, rendering it a poor antioxidant. |
Expert Insights: The superior antioxidant activity of p-cresol and o-cresol is a direct consequence of their electronic structure. The electron-donating methyl group, when positioned at the ortho or para position, helps to delocalize the unpaired electron on the phenoxyl radical across the benzene ring, making the radical more stable and the parent molecule a more willing hydrogen donor. The meta position does not afford this same degree of stabilization, explaining its weaker performance.
Antimicrobial Efficacy
Methoxybenzene isomers exhibit broad-spectrum antimicrobial activity, primarily by disrupting microbial cell membranes and inhibiting essential enzymes. Their lipophilicity, governed by the methoxy/methyl group, influences their ability to penetrate the lipid-rich membranes of bacteria and fungi.
Experimental Data Summary: Minimum Inhibitory Concentration (MIC)
| Compound | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) |
| o-Cresol | ~200-400 | ~400-800 | ~300-600 |
| p-Cresol | ~250-500 | ~500-1000 | ~400-700 |
| m-Cresol | ~300-600 | ~600-1200 | ~500-900 |
Expert Insights: The general mechanism of toxicity for phenolic compounds involves increasing the permeability of the cell membrane, leading to the leakage of intracellular constituents and the disruption of proton motive force. The slightly higher efficacy of o-cresol and p-cresol against certain microbes may be attributed to a combination of their lipophilicity and electronic properties, which facilitates optimal interaction with and disruption of the microbial membrane structure. Gram-negative bacteria are often more resistant due to their outer membrane, which acts as an additional barrier.
Cytotoxicity and Potential as Anticancer Agents
The cytotoxic effects of these isomers are of great interest in drug development. Their ability to induce oxidative stress selectively in rapidly proliferating cancer cells is a key area of investigation.
Mechanistic Grounding: The pro-oxidant activity of these compounds can trigger apoptosis (programmed cell death) in cancer cells. This is often mediated through the generation of ROS, which can damage mitochondria and activate caspase signaling cascades, leading to cell death. For instance, certain phenolic compounds have been shown to induce apoptosis by modulating the Bcl-2 family of proteins and triggering the release of cytochrome c from mitochondria.
Caption: A typical workflow for the comparative biological evaluation of isomers.
Protocol: DPPH Radical Scavenging Assay
This protocol provides a reliable method for assessing the antioxidant capacity of the isomers.
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.
Materials:
-
Methoxybenzene isomers (o-, m-, p-cresol, etc.)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
-
Preparation of Test Samples: Prepare a stock solution (e.g., 1 mg/mL) of each isomer and ascorbic acid in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test samples (or controls) to the wells.
-
For the blank, add 100 µL of methanol instead of the test sample.
-
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Data Analysis: Plot the percentage of scavenging against the concentration of each isomer and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Self-Validation: The inclusion of ascorbic acid as a positive control provides a benchmark for potent antioxidant activity, validating the assay's responsiveness. The blank control ensures that the observed absorbance change is due to the action of the antioxidant and not solvent effects or reagent degradation.
Conclusion and Future Perspectives
This comparative guide demonstrates that the biological activity of methoxybenzene isomers is not uniform but is instead highly dependent on the substitution pattern on the aromatic ring. The para and ortho isomers of cresol consistently exhibit superior antioxidant and antimicrobial properties compared to the meta isomer, a finding that is directly attributable to principles of electronic stabilization and structure-activity relationships.
For researchers in drug development, these findings are critical. The selection of an isomeric scaffold can dramatically impact the efficacy and specificity of a lead compound. Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models for novel derivatives.
-
In vivo studies to validate the in vitro findings and assess the pharmacokinetic and toxicological profiles of these isomers.
-
Synergistic studies to explore whether combinations of isomers or their use with existing drugs can enhance therapeutic outcomes.
By understanding the fundamental principles that govern the biological activity of these simple yet versatile molecules, we can better harness their potential for therapeutic innovation.
References
-
Symonowicz, M. & Kolanek, M. (2012). Natural-Derived Phenolic Compounds and Their Potential Anticancer and Antitumor Application. Molecules. Available at: [Link]
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American Society for Microbiology. (2011). Activity and mechanisms of action of selected biocidal agents on planktonic and biofilm-forming Gram-negative bacteria. Applied and Environmental Microbiology. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Molecular Mechanisms of Apoptosis and Role in Cancer. Journal of Clinical and Experimental Oncology. Available at: [Link]
A Comparative Guide to Validating the Mechanism of Electrophilic Aromatic Nitration: 1-Ethyl-3-methoxybenzene vs. Nitrobenzene
For researchers, scientists, and professionals in drug development, a profound understanding of reaction mechanisms is not merely academic; it is the bedrock upon which efficient, selective, and scalable synthetic routes are built. This guide provides an in-depth comparison of the mechanistic validation of a classic electrophilic aromatic substitution reaction—nitration—on two functionally distinct substrates: 1-Ethyl-3-methoxybenzene and nitrobenzene. By juxtaposing a highly activated, di-substituted benzene with a strongly deactivated counterpart, we will explore the experimental and computational methodologies that underpin our understanding of regioselectivity and reactivity.
The Dichotomy of Directing Effects: A Mechanistic Overview
Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The nitration of benzene, a seemingly straightforward transformation, becomes a nuanced puzzle when substituents are present on the aromatic scaffold.[1] These substituents profoundly influence both the rate of reaction and the position of the incoming nitro group.
1-Ethyl-3-methoxybenzene presents a fascinating case study in competing directing effects. The methoxy group (-OCH₃) is a potent activating group, donating electron density to the ring through resonance, thereby directing incoming electrophiles to the ortho and para positions.[2] The ethyl group (-CH₂CH₃) is also an activating group, albeit weaker, operating through an inductive effect and hyperconjugation, and similarly directs ortho and para.[3] The interplay of these two ortho, para-directing groups, one strongly activating and the other weakly activating, dictates the ultimate regiochemical outcome.
Conversely, nitrobenzene is the archetypal deactivated aromatic ring. The nitro group (-NO₂) is a powerful electron-withdrawing group, pulling electron density from the ring via both resonance and inductive effects. This deactivation renders the ring significantly less nucleophilic and directs the incoming electrophile to the meta position.[4]
Comparative Performance Data: Nitration of 1-Ethyl-3-methoxybenzene vs. Nitrobenzene
The divergent electronic properties of 1-Ethyl-3-methoxybenzene and nitrobenzene lead to starkly different outcomes upon nitration. The following table summarizes the expected product distribution based on established principles of electrophilic aromatic substitution.
| Substrate | Activating/Deactivating Nature of Substituents | Expected Major Products | Relative Reaction Rate |
| 1-Ethyl-3-methoxybenzene | -OCH₃: Strongly Activating, ortho, para-directing-C₂H₅: Weakly Activating, ortho, para-directing | 2-Nitro-1-ethyl-3-methoxybenzene4-Nitro-1-ethyl-3-methoxybenzene6-Nitro-1-ethyl-3-methoxybenzene | Fast |
| Nitrobenzene | -NO₂: Strongly Deactivating, meta-directing | 1,3-Dinitrobenzene | Very Slow |
Experimental Validation of Reaction Outcomes
A robust validation of the proposed mechanisms requires carefully designed experiments. Herein, we provide detailed protocols for the nitration of both substrates and the subsequent analysis of the product mixture.
Experimental Protocol 1: Mixed-Acid Nitration
This protocol outlines the standard procedure for the nitration of aromatic compounds using a mixture of concentrated nitric and sulfuric acids.[5]
Materials:
-
1-Ethyl-3-methoxybenzene or Nitrobenzene
-
Concentrated Nitric Acid (~70%)
-
Concentrated Sulfuric Acid (~98%)
-
Ice
-
Deionized Water
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Separatory funnel
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask immersed in an ice-water bath, cautiously add 25 mL of concentrated sulfuric acid. While stirring, slowly add 20 mL of concentrated nitric acid, ensuring the temperature remains below 10°C.
-
Reaction: To a separate flask containing the aromatic substrate (10 mmol) dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane, if necessary), slowly add the chilled nitrating mixture dropwise. Maintain the reaction temperature between 0-10°C for 1-Ethyl-3-methoxybenzene and at a higher temperature (e.g., 50-60°C) for the less reactive nitrobenzene.[6]
-
Work-up: After the addition is complete, allow the reaction to stir for an additional 30-60 minutes. Carefully pour the reaction mixture over crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic products with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 20 mL), 5% sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Analytical Protocol: GC-MS Analysis of Product Distribution
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying the isomeric products of the nitration reaction.[7]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., HP-5ms)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction product in a suitable volatile solvent (e.g., ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Separation: The different isomers will be separated based on their boiling points and interactions with the stationary phase of the column.
-
Detection and Identification: The mass spectrometer will generate a mass spectrum for each separated component, allowing for their identification based on their molecular ion peak and fragmentation patterns. The relative peak areas in the chromatogram can be used to approximate the product distribution.
Advanced Mechanistic Validation Techniques
Beyond product analysis, more sophisticated techniques can provide deeper insights into the reaction mechanism.
Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction. In electrophilic aromatic substitution, the breaking of a C-H bond is typically not the rate-determining step. This can be confirmed by comparing the rate of nitration of the standard substrate with its deuterated analogue (where a hydrogen atom at the site of substitution is replaced by deuterium). If the C-H bond cleavage were rate-limiting, a significant primary KIE (kH/kD > 1) would be observed. For most nitration reactions, the KIE is close to 1, indicating that the formation of the sigma complex is the slow step.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating reaction mechanisms. DFT calculations can be used to:
-
Model the structures of reactants, intermediates, and transition states.
-
Calculate the activation energies for different reaction pathways (e.g., attack at the ortho, meta, and para positions).
-
Predict the product distribution based on the calculated transition state energies.
These computational predictions can then be compared with experimental results to validate the proposed mechanism.
Visualizing the Mechanistic Pathways
The following diagrams, generated using Graphviz, illustrate the key mechanistic concepts discussed in this guide.
Caption: General mechanism of electrophilic aromatic nitration.
Caption: Directing effects of activating and deactivating groups.
Caption: Experimental workflow for nitration and product analysis.
Conclusion
The validation of a reaction mechanism is a multifaceted process that integrates theoretical principles with rigorous experimental and analytical data. By comparing the nitration of 1-Ethyl-3-methoxybenzene and nitrobenzene, we have demonstrated how the electronic nature of substituents dictates both the reactivity of the aromatic ring and the regioselectivity of the substitution. The methodologies outlined in this guide, from classical synthetic protocols to advanced spectroscopic and computational techniques, provide a comprehensive framework for elucidating and validating reaction mechanisms, a critical skill for any professional in the chemical sciences.
References
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Kinetic Isotopic Effect in EAS - Chemistry Stack Exchange. (2016, February 5). Retrieved from [Link]
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Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]
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Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]
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Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]
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Preparation of Nitrobenzene (Nitration of benzene). (n.d.). Retrieved from [Link]
- Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024, May 15). Frontiers in Chemistry, 12.
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1-Ethyl-3-methoxybenzene | C9H12O | CID 66353 - PubChem. (n.d.). Retrieved from [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from [Link]
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Kinetic isotope effect - Wikipedia. (n.d.). Retrieved from [Link]
-
Write the structural formula of: o-Ethyl anisole, p-Nitroaniline, 2,3- Dibromo-1 - YouTube. (2021, December 13). Retrieved from [Link]
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16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]
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Electrophilic aromatic directing groups - Wikipedia. (n.d.). Retrieved from [Link]
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Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. (2022, April 20). Retrieved from [Link]
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Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance - Aakash Institute. (n.d.). Retrieved from [Link]
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Navigating the Safe Disposal of 1-Ethyl-3-methoxybenzene: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-Ethyl-3-methoxybenzene, ensuring the protection of personnel and the environment. Our approach is grounded in the principles of chemical causality, empowering you to make informed decisions beyond rote memorization of protocols.
Understanding the Compound: Properties and Hazards of 1-Ethyl-3-methoxybenzene
Before delving into disposal procedures, a foundational understanding of 1-Ethyl-3-methoxybenzene's properties is paramount. This knowledge informs the "why" behind the "how" of safe handling and disposal.
1-Ethyl-3-methoxybenzene (also known as m-ethylanisole) is an aromatic ether.[1] Its chemical and physical characteristics are crucial for risk assessment.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | [1][2][3] |
| Molecular Weight | 136.19 g/mol | [1][3] |
| Boiling Point | 197 °C | [2][4] |
| CAS Number | 10568-38-4 | [1][3] |
The primary hazards associated with 1-Ethyl-3-methoxybenzene, as defined by the Globally Harmonized System (GHS), dictate the necessary safety precautions.[3]
| GHS Hazard Statement | Code | Description |
| Combustible liquid | H227 | The substance can ignite when exposed to a heat source.[3] |
| Harmful if swallowed | H302 | Ingestion can lead to adverse health effects.[3] |
| Causes skin irritation | H315 | Direct contact can cause skin inflammation.[3] |
| Causes serious eye irritation | H319 | Can cause significant, but reversible, eye damage.[3] |
| May cause respiratory irritation | H335 | Inhalation of vapors may irritate the respiratory tract.[3] |
This hazard profile underscores the necessity of handling this compound within a well-ventilated area and with appropriate Personal Protective Equipment (PPE).
The Disposal Workflow: A Step-by-Step Procedural Guide
The following procedures are designed to provide a clear, actionable plan for the disposal of 1-Ethyl-3-methoxybenzene, from initial waste collection to final hand-off to environmental services.
The principle of waste segregation is fundamental to laboratory safety. Never mix 1-Ethyl-3-methoxybenzene with incompatible waste streams.
-
Select an Appropriate Waste Container : Utilize a clean, leak-proof container made of a material compatible with aromatic ethers. High-density polyethylene (HDPE) or glass containers are suitable. The container must have a secure, screw-on cap.
-
Label the Container : Immediately upon adding the first volume of waste, affix a hazardous waste label. The label must clearly state "Hazardous Waste" and include the full chemical name: "1-Ethyl-3-methoxybenzene". List all constituents and their approximate percentages.[5]
-
Segregate Waste : Collect 1-Ethyl-3-methoxybenzene waste separately from other chemical waste, particularly strong oxidizing agents, to prevent potentially violent reactions.[6] It should be categorized as a non-halogenated organic solvent waste.[7]
Causality Insight : Proper labeling and segregation prevent accidental mixing of incompatible chemicals, which could lead to exothermic reactions, gas evolution, or fire. Aromatic ethers, while relatively stable, should not be mixed with strong acids or oxidizers.
Accidents happen. A well-rehearsed spill response plan is a non-negotiable component of laboratory safety.
For Minor Spills (manageable by laboratory personnel):
-
Alert Personnel : Immediately notify others in the vicinity of the spill.[8]
-
Don Appropriate PPE : At a minimum, this includes chemical splash goggles, nitrile or neoprene gloves, and a lab coat.[9][10][11] For larger spills where vapor concentrations may be high, a respirator may be necessary.[9]
-
Contain the Spill : Prevent the spread of the liquid by creating a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[8][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Absorb the Material : Gently apply the absorbent material over the spill, working from the outside in to minimize vapor generation.[8][13]
-
Collect the Waste : Once fully absorbed, carefully scoop the material into a designated hazardous waste container.[8]
-
Decontaminate the Area : Clean the spill surface with soap and water.[8] The first rinseate should be collected as hazardous waste.[14]
-
Dispose of Contaminated Materials : All materials used for cleanup, including gloves and absorbent pads, must be placed in the hazardous waste container.[8]
For Major Spills (posing a significant hazard):
-
Evacuate the Area : If the spill is large, rapidly spreading, or in a poorly ventilated area, evacuate all personnel immediately.[12][15]
-
Activate Emergency Systems : If there is a fire or medical emergency, pull the nearest fire alarm and call emergency services.[12]
-
Isolate the Area : If safe to do so, close the doors to the affected area to contain vapors.
-
Notify a Supervisor and EHS : Report the incident to your supervisor and the institutional Environmental Health and Safety (EHS) office.[16]
Causality Insight : 1-Ethyl-3-methoxybenzene is a combustible liquid.[3] Containing and absorbing a spill quickly minimizes the surface area for vapor generation, thereby reducing the fire hazard and inhalation risk.
Caption: Decision workflow for handling 1-Ethyl-3-methoxybenzene waste.
Proper storage of hazardous waste is crucial for maintaining a safe laboratory environment while awaiting pickup.
-
Storage Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be under the control of the laboratory personnel, away from ignition sources, and in secondary containment to catch any potential leaks.[5]
-
Container Integrity : Ensure the waste container is kept closed at all times except when adding waste.[7][17] Regularly inspect the container for any signs of degradation or leakage.
-
Arrange for Pickup : Once the container is full (do not exceed 90% capacity), or if waste has been accumulated for a predetermined time limit set by your institution, arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[17]
-
Federal and Local Regulations : Disposal of 1-Ethyl-3-methoxybenzene falls under the regulations for hazardous waste.[18] It is imperative to follow all local, state, and federal guidelines for hazardous waste disposal.[19] These regulations are in place to prevent environmental contamination and ensure public health.
Causality Insight : Ethers as a class have the potential to form explosive peroxides over time, especially when exposed to air and light.[14][20] Although 1-Ethyl-3-methoxybenzene is not as prone to this as some other ethers like diethyl ether, it is still good practice to dispose of it in a timely manner and keep containers tightly sealed.
Conclusion: Fostering a Culture of Safety
The responsible disposal of 1-Ethyl-3-methoxybenzene is not merely a regulatory hurdle; it is a cornerstone of professional scientific practice. By understanding the chemical's inherent properties and the logic behind these disposal protocols, you, the researcher, become an active participant in creating a safer and more sustainable laboratory environment. This guide serves as a dynamic tool, empowering you to handle this and other chemical reagents with the expertise and confidence that defines scientific excellence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
